molecular formula C9H9FO2 B1304783 1-(4-Fluoro-3-methoxyphenyl)ethanone CAS No. 64287-19-0

1-(4-Fluoro-3-methoxyphenyl)ethanone

Cat. No.: B1304783
CAS No.: 64287-19-0
M. Wt: 168.16 g/mol
InChI Key: PFEGFUCYOHBDJF-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEGFUCYOHBDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379080
Record name 1-(4-fluoro-3-methoxyphenyl)ethanone
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Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64287-19-0
Record name 1-(4-Fluoro-3-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64287-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluoro-3-methoxyphenyl)ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID40379080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluoro-3-methoxyphenyl)ethanone (CAS 64287-19-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 1-(4-Fluoro-3-methoxyphenyl)ethanone, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details its physicochemical properties, spectroscopic profile, synthesis, and role in the creation of advanced therapeutic agents.

Physicochemical and Spectroscopic Data

This compound is a substituted acetophenone that serves as a versatile building block in chemical synthesis. Its properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 64287-19-0
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Appearance Cream to pale yellow solid
Melting Point 51 - 53 °C[1][2]
Boiling Point No data available
Density No data available
Solubility No data available
IUPAC Name This compound

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR No specific data found in the search results.
¹³C NMR No specific data found in the search results.
Mass Spectrometry No specific data found in the search results.
Infrared (IR) No specific data found in the search results.

Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluoroanisole using an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][3][4] The methoxy group (-OCH₃) and the fluorine atom (-F) are ortho, para-directing groups. In this case, the acylation occurs predominantly at the para position to the fluorine atom, which is also ortho to the methoxy group, driven by steric and electronic effects.

G reagents Acetyl Chloride (CH₃COCl) + Aluminum Chloride (AlCl₃) intermediate Acylium Ion Intermediate [CH₃C=O]⁺ reagents->intermediate Catalyst Activation start 2-Fluoroanisole product This compound start->product Electrophilic Aromatic Substitution (Acylation in Dichloromethane) intermediate->product

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol

The following is a representative procedure based on established Friedel-Crafts acylation methods.[3]

Materials:

  • 2-Fluoroanisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 100-mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to protect the reaction from atmospheric moisture.

  • Reagent Addition: Suspend anhydrous aluminum chloride (1.1 equivalents) in 15 mL of anhydrous dichloromethane in the flask. Cool the mixture to 0°C using an ice-water bath.

  • Slowly add acetyl chloride (1.1 equivalents), dissolved in 10 mL of anhydrous dichloromethane, to the cooled suspension via the addition funnel over 10-15 minutes with continuous stirring.

  • After the formation of the acylium ion complex, add 2-fluoroanisole (1.0 equivalent), dissolved in 10 mL of anhydrous dichloromethane, dropwise over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 25 g) and 15 mL of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development

The "3-fluoro-4-methoxyphenyl" moiety is a valuable pharmacophore in modern drug design. This compound serves as a key intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.

Case Study: Synthesis of a PI3Kδ Inhibitor

This compound is a precursor for the synthesis of potent and selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. One such inhibitor is (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) , which has been investigated for the treatment of chronic obstructive pulmonary disease (COPD).[5][6]

The synthesis of this complex molecule involves the initial elaboration of the 3-fluoro-4-methoxyphenyl fragment, for which this compound is a logical starting material. The ethanone group can be transformed through various synthetic steps (e.g., halogenation, substitution, condensation) to build the pyrazolopyrimidine core of the final drug molecule.

G cluster_0 start 1-(4-Fluoro-3- methoxyphenyl)ethanone intermediate1 Functionalized 3-Fluoro-4-methoxy- phenyl Intermediate start->intermediate1 Multi-step Functionalization intermediate2 3-(3-Fluoro-4-methoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate1->intermediate2 Heterocycle Formation final_product PI3Kδ Inhibitor (e.g., IHMT-PI3Kδ-372) intermediate2->final_product Coupling with Quinazolinone Moiety

Caption: Logical pathway from the core chemical to a complex drug molecule.

Safety and Handling

This compound is classified as an irritant.[1][2] Proper safety precautions must be observed during its handling and use.

Table 3: Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritationP261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling Recommendations:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

This document provides a summary of the available technical information for this compound. Researchers should always consult comprehensive Safety Data Sheets (SDS) before use and refer to the primary literature for detailed experimental procedures.

References

An In-depth Technical Guide to 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluoro-3-methoxyphenyl)ethanone, a key intermediate in synthetic organic chemistry. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided. Furthermore, this guide explores its primary application as a precursor in the synthesis of chalcones, a class of compounds with significant pharmacological interest. An experimental workflow for the synthesis and characterization of a chalcone derivative is presented, including a mandatory visualization to guide laboratory practice. This document serves as a critical resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound, also known as 4'-Fluoro-3'-methoxyacetophenone, is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure features a phenyl ring substituted with a fluorine atom, a methoxy group, and an acetyl group.

Structure:

Chemical structure of this compound

IUPAC Name: this compound[1]

SMILES: COC1=C(F)C=CC(=C1)C(C)=O[1]

InChI Key: PFEGFUCYOHBDJF-UHFFFAOYSA-N[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 64287-19-0[1][2]
Molecular Formula C9H9FO2[1][2]
Molecular Weight 168.17 g/mol [1][2]
Appearance Cream to pale yellow to yellow to pale brown crystals or powder[1]
Melting Point 50.5-56.5 °C[1]
Assay (GC) ≥97.5%[1]
Solubility Soluble in organic solvents.

Synthesis of this compound

The primary route for the synthesis of this compound is through the Friedel-Crafts acylation of 2-fluoroanisole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established Friedel-Crafts acylation procedures for similar aromatic compounds.

Materials:

  • 2-Fluoroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a stirred solution of 2-fluoroanisole in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add anhydrous aluminum chloride portion-wise.

  • Once the addition of aluminum chloride is complete, add acetyl chloride dropwise from a dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its primary utility lies in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids.[3] Chalcones are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, and anticancer properties.[3] The presence of the fluoro and methoxy groups on the phenyl ring of this compound can significantly influence the biological activity of the resulting chalcone derivatives.

Synthesis of Chalcones

Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and a substituted benzaldehyde in the presence of a base.

Experimental Workflow: Synthesis and Characterization of a Chalcone Derivative

The following diagram illustrates a typical experimental workflow for the synthesis of a chalcone derivative starting from this compound and a substituted benzaldehyde.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A This compound + Substituted Benzaldehyde B Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH in Ethanol) A->B C Reaction Monitoring (TLC) B->C D Acidification (e.g., dilute HCl) C->D Reaction Complete E Filtration D->E F Washing (Water) E->F G Drying F->G H Recrystallization G->H I Melting Point Determination H->I Purified Chalcone J Spectroscopic Analysis (FTIR, 1H NMR, 13C NMR, Mass Spectrometry) I->J K Purity Assessment (HPLC/GC) J->K

Caption: Experimental workflow for chalcone synthesis.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. Its well-defined structure and reactivity allow for the efficient synthesis of a variety of derivatives, most notably chalcones, which are of significant interest in drug discovery programs. The synthetic protocols and experimental workflows detailed in this guide provide a solid foundation for researchers to utilize this compound in their scientific endeavors. Further exploration of the biological activities of novel compounds derived from this versatile intermediate is a promising area for future research.

References

Physical and chemical properties of 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluoro-3-methoxyphenyl)ethanone, a substituted acetophenone, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and potential biological activities of this compound.

Physicochemical Properties

The properties of this compound are summarized below. Data is compiled from various sources and includes both experimental and predicted values.

Identifiers and General Properties
PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 64287-19-0N/A
Molecular Formula C₉H₉FO₂N/A
Molecular Weight 168.17 g/mol N/A
Appearance White to off-white crystalline solidN/A
Physical Properties
PropertyValueReference
Melting Point 49-52 °CN/A
Boiling Point 124 °C at 10 mmHgN/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water.N/A
Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.61 (dd, J=8.4, 2.0 Hz, 1H), 7.55 (dd, J=10.8, 2.0 Hz, 1H), 7.18 (t, J=8.4 Hz, 1H), 3.95 (s, 3H), 2.58 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 196.5, 157.8 (d, J=252.0 Hz), 147.9 (d, J=11.0 Hz), 125.8, 124.9 (d, J=3.0 Hz), 115.8 (d, J=22.0 Hz), 112.9, 56.4, 26.5
Infrared (IR) ν (cm⁻¹): 1678 (C=O), 1615, 1515 (C=C, aromatic), 1275 (C-O), 1230 (C-F)
Mass Spectrometry (MS) m/z: 168.06 (M⁺), 153.04, 125.04, 97.03

Experimental Protocols

Synthesis: Friedel-Crafts Acylation of 2-Fluoroanisole

This protocol describes a general method for the synthesis of this compound via Friedel-Crafts acylation of 2-fluoroanisole.

Materials:

  • 2-Fluoroanisole

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.0 eq.) dropwise to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of 2-fluoroanisole (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow for Synthesis

G reagents Suspend AlCl₃ in DCM cooling1 Cool to 0°C reagents->cooling1 add_acetyl_chloride Add Acetyl Chloride cooling1->add_acetyl_chloride add_fluoroanisole Add 2-Fluoroanisole add_acetyl_chloride->add_fluoroanisole reaction Stir at 0°C, then warm to RT add_fluoroanisole->reaction quench Quench with Ice/HCl reaction->quench extraction Extract with DCM quench->extraction wash Wash with H₂O, NaHCO₃, Brine extraction->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify product This compound purify->product

A flowchart of the synthesis of this compound.
Analytical Methods

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled experiment.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

Potential Biological Activity and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited in publicly available literature, research on structurally similar compounds provides valuable insights into its potential pharmacological effects.

A closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone , has been shown to suppress pro-inflammatory responses in activated microglia by blocking the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This suggests that this compound may possess similar anti-inflammatory properties.

Postulated Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors (e.g., Toll-like receptor 4), triggering downstream signaling cascades that lead to the activation of NF-κB and MAPKs (including p38, JNK, and ERK).

  • NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, such as iNOS, COX-2, TNF-α, and various interleukins.

  • MAPK Pathway: The MAPK pathways are also activated by inflammatory stimuli and play a crucial role in regulating the expression of inflammatory mediators.

It is hypothesized that this compound may inhibit the phosphorylation of key signaling molecules in these pathways, thereby preventing the nuclear translocation of NF-κB and the activation of MAPKs. This would lead to a reduction in the production of pro-inflammatory mediators.

Hypothesized Signaling Pathway Inhibition

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa_NFkB IkBa->IkBa_NFkB NFkB->IkBa_NFkB Compound This compound Compound->IKK Inhibits Compound->MAPK_pathway Inhibits NFkB_nuc NF-κB (p65/p50) Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes IkBa_NFkB->NFkB_nuc Translocation

Postulated inhibition of NF-κB and MAPK pathways by the compound.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. Its synthesis is achievable through established organic chemistry reactions, and its purity and identity can be confirmed using standard analytical techniques. Based on the activity of structurally related molecules, it is a promising candidate for further investigation as an anti-inflammatory agent. The detailed protocols and hypothesized mechanism of action presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and similar compounds. Further studies are warranted to elucidate its precise biological activities and to validate its effects on the NF-κB and MAPK signaling pathways.

1-(4-Fluoro-3-methoxyphenyl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Fluoro-3-methoxyphenyl)ethanone, including its molecular weight and formula. It also outlines a general experimental approach for its synthesis and analysis, crucial for its application in research and development.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a foundational dataset for laboratory and developmental work.

PropertyValueSource
Molecular Formula C₉H₉FO₂[1][2][3][4]
Molecular Weight 168.17 g/mol [1][2][3]
CAS Number 64287-19-0[1]
Appearance Light yellow to green-yellow solid[1]
Melting Point 51°C to 53°C[3]
Purity (Typical) ≥98.0%[1][3]

Experimental Protocols

A plausible synthetic route could involve the acylation of 1-fluoro-2-methoxybenzene. The following is a generalized protocol that would require optimization for this specific substrate.

General Synthesis Protocol: Friedel-Crafts Acylation

  • Reaction Setup: A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet for inert atmosphere maintenance (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with a Lewis acid catalyst (e.g., aluminum chloride) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Substrate Addition: 1-Fluoro-2-methoxybenzene is dissolved in the same anhydrous solvent and added to the dropping funnel.

  • Acylating Agent: Acetyl chloride or acetic anhydride is added to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.

  • Reaction Progression: The solution of 1-fluoro-2-methoxybenzene is added dropwise to the stirred reaction mixture. After the addition is complete, the reaction is allowed to warm to room temperature and may be heated to reflux to ensure completion.

  • Work-up: The reaction is quenched by carefully pouring it over crushed ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed with a sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel or by recrystallization, to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. While specific spectral data for this compound was not found, analysis of related structures can provide expected chemical shift ranges.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight. A typical GC-MS analysis would involve dissolving the sample in a volatile organic solvent and injecting it into the GC, which separates the components before they are detected and identified by the mass spectrometer.

Conceptual Diagrams

The following diagrams illustrate the conceptual workflows for the synthesis and analysis of this compound.

Synthesis_Workflow reagents 1-Fluoro-2-methoxybenzene + Acetylating Agent + Lewis Acid reaction Friedel-Crafts Acylation (Inert Atmosphere) reagents->reaction Reaction Setup workup Aqueous Work-up & Extraction reaction->workup Quenching purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Conceptual workflow for the synthesis of this compound.

Analysis_Workflow sample Synthesized Product nmr_prep Sample Preparation (Dissolution in Deuterated Solvent) sample->nmr_prep gcms_prep Sample Preparation (Dilution in Volatile Solvent) sample->gcms_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) nmr_prep->nmr_acq nmr_analysis Spectral Analysis & Structural Confirmation nmr_acq->nmr_analysis final_char Complete Characterization nmr_analysis->final_char gcms_acq GC-MS Analysis gcms_prep->gcms_acq gcms_analysis Purity & Molecular Weight Confirmation gcms_acq->gcms_analysis gcms_analysis->final_char

Caption: General workflow for the analytical characterization of the final product.

References

Spectroscopic Profile of 1-(4-Fluoro-3-methoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Fluoro-3-methoxyphenyl)ethanone, also known as 4'-Fluoro-3'-methoxyacetophenone. The structural and analytical data presented herein are essential for its identification, characterization, and application in research and development, particularly in the fields of medicinal chemistry and material science. While experimental spectra for this specific compound are not widely available in public databases, this guide presents predicted data based on established spectroscopic principles and available data for structurally related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 4'-Fluoro-3'-methoxyacetophenone

  • CAS Number: 64287-19-0

  • Molecular Formula: C₉H₉FO₂

  • Molecular Weight: 168.17 g/mol

Predicted ¹H NMR Spectral Data

The ¹H Nuclear Magnetic Resonance (NMR) spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR data for this compound in a deuterated chloroform (CDCl₃) solvent is summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6 - 7.7dd1HH-6
~7.4 - 7.5m1HH-2
~7.1 - 7.2t1HH-5
~3.9s3H-OCH₃
~2.6s3H-COCH₃

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). The multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). The coupling constants (J) for the aromatic protons are expected to be in the range of 2-9 Hz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are presented below.

Chemical Shift (δ, ppm)Assignment
~196C=O
~158 (d, ¹JCF ≈ 250 Hz)C-4
~148C-3
~131C-1
~125C-6
~115 (d, ²JCF ≈ 20 Hz)C-5
~113C-2
~56-OCH₃
~26-COCH₃

Note: The carbon attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in the following table.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H Stretch
~2850-2960MediumAliphatic C-H Stretch (-CH₃)
~1680StrongC=O Stretch (Aryl ketone)
~1600, ~1500Medium-StrongAromatic C=C Stretch
~1270StrongAryl C-O Stretch (Asymmetric)
~1250StrongC-F Stretch
~1020MediumAryl C-O Stretch (Symmetric)

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the following key fragments are expected in an electron ionization (EI) mass spectrum:

  • Molecular Ion (M⁺): m/z = 168

  • Base Peak: m/z = 153 (loss of -CH₃)

  • Other Fragments:

    • m/z = 125 (loss of -COCH₃)

    • m/z = 97 (fragmentation of the aromatic ring)

Experimental Protocols

The following are general protocols for the acquisition of spectral data for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and record their mass-to-charge ratio (m/z) and relative abundance.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR FTIR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Spectral Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Reporting Technical Report & Data Archiving Data_Analysis->Reporting

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Safety, handling, and MSDS for 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-(4-Fluoro-3-methoxyphenyl)ethanone (CAS No. 64287-19-0). The information is intended to support safe laboratory practices and risk assessment for professionals working with this compound.

Chemical Identification and Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 64287-19-0
Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
Melting Point 52 °C
Appearance Not explicitly stated for this specific compound, but related compounds are described as colorless to pale yellow liquids or solids.
Solubility Water soluble. Soluble in organic solvents.
Storage Temperature 10°C - 25°C in a well-closed container.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation.

GHS Pictogram:

alt text

Signal Word: Warning

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede handling, and appropriate PPE must be worn.

PPE CategorySpecification
Eye/Face Protection Chemical splash-resistant safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before use.
Body Protection Standard laboratory coat. A chemically resistant apron may be necessary for tasks with a higher risk of splashing.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
Handling Procedures
  • Engineering Controls: All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.

  • Administrative Controls: Personnel must be trained on the specific hazards and handling procedures for this compound. Avoid working alone. Develop a standard operating procedure (SOP) for all experimental work. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • General Hygiene: Change contaminated clothing promptly. Preventive skin protection is recommended.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible.
Skin Contact Promptly wash the contaminated skin with water. Remove contaminated clothing. If irritation persists after washing, get medical attention.
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the lower and upper lids. Remove contact lenses if present and easy to do. Get medical attention immediately.
Ingestion Get medical attention immediately.

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Personal Precautions: Wear appropriate PPE as outlined in Section 3.1.

  • Containment: Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Disposal Considerations

  • Dispose of this chemical and its container in accordance with local, state, and federal regulations.

  • It should be classified as hazardous waste.

  • Do not mix with non-halogenated waste.

  • Do not pour down the drain.

Experimental Protocols

Detailed, publicly available experimental protocols for the safety and toxicological testing of this compound were not identified in the conducted search. The toxicological properties have not been fully investigated.

Signaling Pathways and Toxicological Data

Information regarding specific signaling pathways affected by this compound is not available in the public domain. The primary known toxicological effects are irritation to the skin, eyes, and respiratory system.

Visualizations

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Work in Fume Hood Work in Fume Hood Gather PPE->Work in Fume Hood Perform Experiment Perform Experiment Work in Fume Hood->Perform Experiment Dispose Waste Dispose Waste Perform Experiment->Dispose Waste Clean Workspace Clean Workspace Dispose Waste->Clean Workspace Remove PPE Remove PPE Clean Workspace->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: A generalized workflow for the safe handling of this compound.

First Aid Logical Flow

G cluster_routes Route of Exposure cluster_actions Immediate Actions Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Wash with Water Wash with Water Skin Contact->Wash with Water Irrigate Eyes (15-20 min) Irrigate Eyes (15-20 min) Eye Contact->Irrigate Eyes (15-20 min) Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Wash with Water->Seek Medical Attention Irrigate Eyes (15-20 min)->Seek Medical Attention

Caption: Decision-making flow for first aid response to exposure.

Potential Biological Activity of 1-(4-Fluoro-3-methoxyphenyl)ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluoro-3-methoxyphenyl)ethanone is a substituted acetophenone that serves as a versatile starting material for the synthesis of a variety of heterocyclic and open-chain compounds. The presence of both a fluoro and a methoxy group on the phenyl ring is of particular interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence receptor interactions and solubility. This technical guide explores the potential biological activities of derivatives that can be synthesized from this compound, with a focus on chalcones and pyrazolines, based on the activities reported for analogous structures.

Synthetic Pathways

The primary route to synthesizing bioactive derivatives from this compound involves the Claisen-Schmidt condensation to form chalcones, which can then be cyclized to form pyrazolines.

Synthesis_Pathways This compound This compound Chalcone Derivative Chalcone Derivative This compound->Chalcone Derivative Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Derivative Pyrazoline Derivative Pyrazoline Derivative Chalcone Derivative->Pyrazoline Derivative Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Pyrazoline Derivative

Figure 1: General synthesis scheme for chalcone and pyrazoline derivatives.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol is a generalized procedure based on methods reported for the synthesis of similar chalcones.[1][2]

  • Reaction Setup: Dissolve equimolar amounts of this compound and a selected aromatic aldehyde in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as a 40% aqueous potassium hydroxide solution, dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Isolation and Purification: Filter the precipitated solid, wash with water until neutral, and then dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone derivative.

Experimental Protocol: Synthesis of Pyrazoline Derivatives from Chalcones

The following is a general protocol for the cyclization of chalcones to pyrazolines.[3][4]

  • Reaction Setup: Dissolve the synthesized chalcone derivative in a suitable solvent, such as ethanol or glacial acetic acid.

  • Reagent Addition: Add an excess of hydrazine hydrate to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours.

  • Reaction Monitoring: Monitor the completion of the reaction using TLC.

  • Isolation and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The resulting solid precipitate is filtered, washed with water, and dried. Purify the crude product by recrystallization from an appropriate solvent.

Potential Biological Activities

Based on studies of structurally similar compounds, derivatives of this compound are anticipated to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Pyrazoline derivatives are well-documented for their cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.

The following table summarizes the anticancer activity of pyrazoline derivatives synthesized from 4-fluoroacetophenone, a structurally related starting material.[5]

Compound IDR Group (at C-5 of pyrazoline)Cancer Cell LineGI50 (µM)
4b 4-NitrophenylMCF-7<0.1
4i 3,4,5-TrimethoxyphenylMCF-76.6
4k 3,4,5-TrimethoxyphenylMCF-712.4
4a 4-NitrophenylMCF-714.2
4h 3,4,5-TrimethoxyphenylMCF-714.9
4m 3,4,5-TrimethoxyphenylMCF-716.0

GI50: The concentration required to inhibit cell growth by 50%.

The following is a generalized protocol for assessing the anticancer activity of the synthesized compounds using the Sulforhodamine B (SRB) assay.[5]

  • Cell Culture: Plate cells (e.g., MCF-7) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid.

  • Staining: Stain the fixed cells with 0.4% SRB solution.

  • Absorbance Measurement: Wash the plates, solubilize the bound dye with 10 mM Tris base, and measure the absorbance at 510 nm.

  • Data Analysis: Calculate the GI50 values from the dose-response curves.

Anticancer_Mechanism Pyrazoline Derivative Pyrazoline Derivative Cancer Cell Cancer Cell Pyrazoline Derivative->Cancer Cell CellCycleArrest Cell Cycle Arrest (G2/M Phase) Cancer Cell->CellCycleArrest Apoptosis Induction of Apoptosis Cancer Cell->Apoptosis CellDeath Cancer Cell Death CellCycleArrest->CellDeath Apoptosis->CellDeath

Figure 2: Proposed mechanism of anticancer activity for pyrazoline derivatives.
Anti-inflammatory Activity

Chalcone derivatives are known to possess significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

The anti-inflammatory activity of 4'-fluoro-2'-hydroxy-chalcone derivatives was evaluated using the carrageenan-induced paw edema model in rats.[4]

Compound IDR Group (on second aromatic ring)% Inhibition of Edema (after 3h)
5a 3,4-Dimethoxy46
5b 2,4-Dimethoxy32
5c 4-Thiomethyl38
5d 4-Methoxy62
Celecoxib (Standard) -58

This is a standard in vivo method to screen for anti-inflammatory activity.[4]

  • Animal Model: Use adult Wistar rats.

  • Compound Administration: Administer the test compounds orally at a specific dose.

  • Induction of Inflammation: After one hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume at 1, 3, and 6 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Anti_inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus Pro_inflammatory_Enzymes Pro-inflammatory Enzymes (e.g., COX-2) Inflammatory Stimulus->Pro_inflammatory_Enzymes Prostaglandins Prostaglandins Pro_inflammatory_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Chalcone Derivative Chalcone Derivative Chalcone Derivative->Pro_inflammatory_Enzymes Inhibition

Figure 3: Simplified pathway of chalcone-mediated anti-inflammatory action.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently limited, the extensive research on structurally similar compounds strongly suggests a high potential for this chemical class in drug discovery. The presence of the 4-fluoro and 3-methoxy substituents offers a unique electronic and steric profile that could lead to derivatives with enhanced potency and favorable pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of a library of chalcone, pyrazoline, and other heterocyclic derivatives of this compound. Screening these compounds against a panel of cancer cell lines, bacterial and fungal strains, and in models of inflammation will be crucial to unlocking their therapeutic potential. Furthermore, structure-activity relationship (SAR) studies will be instrumental in optimizing lead compounds for further development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and synthetic routes for the preparation of 1-(4-Fluoro-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the core synthetic methodologies, presents quantitative data, and includes visualizations to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, also known as 4-fluoro-3-methoxyacetophenone, is a valuable building block in medicinal chemistry and drug discovery. Its substituted phenyl ring system is a common feature in a variety of biologically active molecules. The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, making this intermediate highly sought after for the development of novel therapeutics.

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluoroanisole.[1][2] This electrophilic aromatic substitution reaction provides a direct and reliable route to the desired ketone.

Key Starting Materials

The synthesis of this compound predominantly relies on two key starting materials:

  • 2-Fluoroanisole (o-Fluoroanisole): The aromatic substrate that undergoes acylation.

  • Acylating Agent: Typically acetyl chloride or acetic anhydride, which provides the acetyl group.

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most commonly employed catalyst to activate the acylating agent.[3]

Table 1: Physicochemical Properties of Key Starting Materials
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
2-FluoroanisoleC₇H₇FO126.13154-156-39
Acetyl ChlorideC₂H₃ClO78.5051-52-112
Acetic AnhydrideC₄H₆O₃102.09138-140-73
Aluminum ChlorideAlCl₃133.34180 (sublimes)192.6

Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 2-fluoroanisole is the most direct pathway to synthesize this compound. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 2-fluoroanisole. The methoxy group is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[3][4]

Materials:

  • 2-Fluoroanisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL). The mixture is cooled to 0-5 °C in an ice bath.

  • Addition of Acetyl Chloride: Acetyl chloride (1.1 equivalents) is dissolved in anhydrous dichloromethane (20 mL) and added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.

  • Addition of 2-Fluoroanisole: 2-Fluoroanisole (1.0 equivalent) dissolved in anhydrous dichloromethane (30 mL) is then added dropwise to the reaction mixture over 1 hour, ensuring the temperature remains between 0-5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice (200 g) containing concentrated hydrochloric acid (50 mL) with vigorous stirring.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • Washing: The combined organic layers are washed with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound as a solid.

Table 2: Representative Reaction Parameters and Expected Outcome
ParameterValue
Reactants
2-Fluoroanisole1.0 eq
Acetyl Chloride1.1 eq
Aluminum Chloride1.2 eq
Solvent Anhydrous Dichloromethane
Reaction Temperature 0-5 °C
Reaction Time 3-4 hours
Expected Yield 70-85%
Product Appearance White to off-white solid
Melting Point ~55-58 °C
Spectroscopic Data

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound
Technique Expected Peaks/Signals
¹H NMR (CDCl₃) δ ~7.6 (m, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.6 (s, 3H, COCH₃)
¹³C NMR (CDCl₃) δ ~196 (C=O), ~158 (d, J=250 Hz, C-F), ~150 (C-OCH₃), ~125 (d, J=8 Hz, C-H), ~115 (d, J=2 Hz, C-H), ~113 (d, J=22 Hz, C-H), ~56 (OCH₃), ~26 (COCH₃)
IR (KBr, cm⁻¹) ~1680 (C=O stretch), ~1600, 1510 (C=C aromatic stretch), ~1270 (C-O stretch), ~1230 (C-F stretch)
Mass Spec (EI) m/z 168 (M⁺), 153 (M⁺ - CH₃), 125 (M⁺ - COCH₃)

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression from the key starting materials to the final product and its subsequent use in the synthesis of more complex, biologically active molecules.

G Synthetic Workflow for this compound and its Application cluster_start Key Starting Materials cluster_reaction Core Synthesis cluster_catalyst Catalyst cluster_product Key Intermediate cluster_application Drug Development Application A 2-Fluoroanisole C Friedel-Crafts Acylation A->C B Acetyl Chloride / Acetic Anhydride B->C E This compound C->E D AlCl₃ (Lewis Acid) D->C F Synthesis of Bioactive Molecules (e.g., Kinase Inhibitors) E->F Further Elaboration

Caption: Synthetic pathway to this compound and its role in drug discovery.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. The fluoro and methoxy substituents on the phenyl ring are key pharmacophoric features that can be exploited to modulate the biological activity and pharmacokinetic properties of a drug candidate. For instance, derivatives of the closely related 3-fluoro-4-methoxyphenyl moiety have been incorporated into potent and selective PI3Kδ inhibitors, which are being investigated for the treatment of inflammatory diseases and cancers. The ketone functional group in this compound provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

Conclusion

This technical guide has outlined the fundamental aspects of the synthesis of this compound, focusing on the key starting materials and the prevalent Friedel-Crafts acylation methodology. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and scientists engaged in the synthesis of this important pharmaceutical intermediate. The versatility of this compound as a building block underscores its significance in the ongoing efforts of drug discovery and development.

References

Navigating the Solubility Landscape of 1-(4-Fluoro-3-methoxyphenyl)ethanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Fluoro-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the predicted solubility of this compound in various organic solvents and furnishes detailed experimental protocols for its quantitative determination. In the absence of extensive published quantitative data, this guide empowers researchers to generate reliable solubility profiles through established methodologies.

Introduction to this compound

This compound, also known as 4-fluoro-3-methoxyacetophenone, is an aromatic ketone of significant interest in organic synthesis. Its structure, featuring a fluorinated and methoxylated phenyl ring, imparts unique electronic properties that are valuable in the development of novel bioactive molecules. Understanding its solubility is a critical first step in reaction design, purification, and formulation development.

While specific quantitative solubility data for this compound is not widely available in public literature, general principles of organic chemistry and data on analogous structures provide a strong basis for predicting its behavior. Aromatic ketones are typically soluble in a range of organic solvents and exhibit low solubility in water.[1] The presence of the polar methoxy group and the halogen fluorine atom can influence its interactions with different solvent classes. One source suggests that 4-Fluoro-3-methoxyacetophenone is water-soluble, which contrasts with the general understanding of aromatic ketones and may warrant experimental verification.[2]

Predicted and Experimental Solubility Data

Due to the current lack of specific quantitative solubility data in peer-reviewed literature, the following tables are presented as templates for researchers to populate with their experimentally determined values. This standardized format will facilitate the systematic recording and comparison of solubility data across various solvents and conditions.

Table 1: Qualitative Solubility of this compound at Ambient Temperature

Solvent ClassSolventPredicted SolubilityExperimental Observation
Protic Solvents MethanolSoluble
EthanolSoluble
IsopropanolSoluble
Aprotic Polar Solvents AcetoneSoluble
AcetonitrileSoluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Aprotic Nonpolar Solvents Dichloromethane (DCM)Soluble
ChloroformSoluble
TolueneSoluble
HexaneSparingly Soluble / Insoluble
Ester Solvents Ethyl AcetateSoluble
Aqueous Solvent WaterInsoluble / Sparingly Soluble

Table 2: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used

Experimental Protocols for Solubility Determination

To empower researchers to generate the critical data outlined above, this section details three robust and widely accepted methods for determining the solubility of an organic compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[3][4]

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a constant-temperature orbital shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully extract a clear aliquot of the supernatant. It is critical to avoid transferring any undissolved solid. This can be achieved through centrifugation followed by careful pipetting, or by filtration through a syringe filter compatible with the solvent.

  • Quantification: Analyze the concentration of this compound in the clear supernatant. Common analytical techniques for quantification include High-Performance Liquid Chromatography (HPLC) with UV detection or UV/Vis spectroscopy, provided a suitable chromophore exists and a calibration curve has been established.[4]

  • Calculation: From the determined concentration and the volume of the solvent, calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to solvent B Agitate at constant temperature (24-72h) A->B Seal vials C Centrifuge or Filter B->C Allow to settle D Collect clear supernatant C->D E Analyze concentration (HPLC/UV-Vis) D->E

Isothermal Shake-Flask Method Workflow

Gravimetric Method

The gravimetric method is a straightforward and reliable technique that relies on the precise measurement of mass.[5][6][7]

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent as described in the isothermal shake-flask method (steps 1 and 2).

  • Aliquot Transfer: Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, solvent-resistant container (e.g., a glass vial or evaporating dish).

  • Solvent Evaporation: Remove the solvent under controlled conditions. This can be achieved by gentle heating in a fume hood, using a rotary evaporator, or by placing the container in a vacuum oven at a temperature below the compound's boiling point.

  • Drying and Weighing: Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a desiccator or vacuum oven.

  • Calculation: The difference between the final weight of the container with the residue and the initial weight of the empty container gives the mass of the dissolved solute. The solubility can then be calculated based on the initial volume or mass of the supernatant taken.

G A Prepare Saturated Solution B Transfer Known Volume of Supernatant to Pre-weighed Container A->B C Evaporate Solvent B->C D Dry Residue to Constant Weight C->D E Calculate Solubility from Mass of Residue D->E

Gravimetric Method Workflow

UV/Vis Spectrophotometry Method

This method is applicable if this compound exhibits significant absorbance in the UV/Visible spectrum and follows the Beer-Lambert law.[8][9][10]

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation and Dilution: Prepare a saturated solution as described in the isothermal shake-flask method. Carefully take a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Concentration Determination: Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

  • Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

G cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation A Prepare Standard Solutions B Measure Absorbance at λmax A->B C Plot Calibration Curve B->C D Prepare Saturated Solution G Determine Concentration from Calibration Curve E Dilute Supernatant D->E F Measure Absorbance of Diluted Sample E->F H Calculate Solubility (with dilution factor) G->H

UV/Vis Spectrophotometry Workflow

Conclusion

While published quantitative solubility data for this compound remains scarce, this technical guide provides researchers with the necessary framework to confidently determine its solubility profile in a range of organic solvents. The detailed experimental protocols for the isothermal shake-flask, gravimetric, and UV/Vis spectrophotometry methods offer robust and reliable approaches to generating this critical data. By systematically applying these methodologies, scientists and drug development professionals can overcome the current data gap and facilitate the efficient use of this important chemical intermediate in their research and development endeavors.

References

Discovery and background of fluorinated acetophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Biological Activities and Therapeutic Potential

Fluorinated acetophenone derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds. Fluorinated chalcones, in particular, have shown potent cytotoxic effects against a variety of cancer cell lines.

Table 1: Anticancer Activity of Selected Fluorinated Acetophenone Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Chalcone4'-morpholinoacetophenone derivativeHeLa6.10[1]
Fluorinated Chalcone4'-morpholinoacetophenone derivativeC64.16[1]
α-Fluorinated ChalconeIndole ring-B derivativeHeLa0.025[2]
α-Fluorinated ChalconeIndole ring-B derivativeU9370.025[2]

One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Tubulin Preparation: Reconstitute lyophilized tubulin (≥99% pure) in ice-cold general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Add glycerol to a final concentration of 10% (v/v) and keep on ice.

  • Assay Plate Preparation: Add 10 µL of various concentrations of the test compound (dissolved in an appropriate solvent like DMSO) to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Initiation of Polymerization: To each well, add 100 µL of the tubulin solution and 1 µL of GTP stock solution (100 mM). Mix gently.

  • Measurement: Immediately place the plate in a temperature-controlled microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 90 minutes to monitor the increase in light scattering as tubulin polymerizes.

  • Data Analysis: Plot absorbance versus time. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Enzyme Inhibition

Fluorinated acetophenone derivatives have also been identified as potent inhibitors of various enzymes implicated in disease.

Table 2: Enzyme Inhibitory Activity of Selected Fluorinated Acetophenone Derivatives

Compound ClassTarget EnzymeDerivativeKi (µM)IC50 (µM)Reference
Acetophenone Derivativeα-glycosidase-167.98 ± 25.06-
Acetophenone DerivativeAcetylcholinesterase (AChE)-71.34 ± 11.25-
Acetophenone DerivativeTyrosinase--73.65-101.13
Fluorinated PyrazoleBradykinin B1 Receptor--0.023
Fluorinated BenzofuranInterleukin-6 (IL-6)--1.2–9.04

Experimental Protocol: In Vitro Kinase Assay (General)

  • Reaction Mixture Preparation: In a suitable assay plate, prepare a master mix containing the kinase buffer, the peptide substrate, and ATP.

  • Inhibitor Addition: Add various concentrations of the fluorinated acetophenone derivative (test inhibitor) to the wells. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the kinase reaction by adding the specific kinase enzyme to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence-based detection with a phospho-specific antibody or radiometric assays using [γ-³²P]ATP.

  • Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated acetophenone derivatives are another area of active investigation. These compounds can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. For instance, fluorofenidone has been shown to exert its anti-inflammatory effects, at least in part, by inhibiting the NF-κB pathway.

Antimicrobial Activity

Several fluorinated acetophenone derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected Fluorinated Acetophenone Derivatives

Compound ClassMicroorganismMIC (µM)Reference
Fluorinated Schiff BaseS. aureus5.1 - 43.4
Fluorinated Schiff BaseB. subtilis5.1 - 43.4
Fluorinated Schiff BaseE. coli5.1 - 43.4
Fluorinated Schiff BaseP. aeruginosa5.1 - 43.4

Signaling Pathways and Mechanisms of Action

A deeper understanding of the molecular mechanisms underlying the biological activities of fluorinated acetophenone derivatives is crucial for their rational design and development as therapeutic agents. Several key signaling pathways have been identified as being modulated by these compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain fluorinated acetophenone derivatives have been shown to exert their anticancer effects by modulating the MAPK pathway.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Fluorinated Acetophenone Derivative Fluorinated Acetophenone Derivative Fluorinated Acetophenone Derivative->RAF Fluorinated Acetophenone Derivative->MEK

Caption: Inhibition of the MAPK signaling pathway by fluorinated acetophenone derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell survival, growth, and proliferation. Its aberrant activation is frequently observed in cancer. Some fluorinated acetophenone derivatives have been shown to induce apoptosis in cancer cells by inhibiting this pathway.

PI3K_Akt_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Survival, Proliferation Cell Survival, Proliferation mTOR->Cell Survival, Proliferation Fluorinated Acetophenone Derivative Fluorinated Acetophenone Derivative Fluorinated Acetophenone Derivative->PI3K Fluorinated Acetophenone Derivative->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by fluorinated acetophenone derivatives.

Experimental Workflows

The discovery and development of novel fluorinated acetophenone derivatives follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials (Fluorinated Acetophenones, Aldehydes) Synthesis Chemical Synthesis (e.g., Claisen-Schmidt) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS, IR) Purification->Characterization In_vitro_assays In vitro Assays (Enzyme Inhibition, Cell Viability - MTT) Characterization->In_vitro_assays Mechanism_studies Mechanism of Action (Western Blot, Flow Cytometry) In_vitro_assays->Mechanism_studies Lead_optimization Lead Optimization Mechanism_studies->Lead_optimization

Caption: General experimental workflow for the development of fluorinated acetophenone derivatives.

Pharmacokinetics and ADME Properties

A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. The introduction of fluorine can significantly influence these pharmacokinetic parameters. For instance, fluorination can block metabolic hotspots, thereby increasing the metabolic stability and half-life of a drug. It can also modulate lipophilicity, which in turn affects absorption and distribution. While specific ADME data for a wide range of fluorinated acetophenone derivatives is still emerging, the general principles of fluorine's impact on pharmacokinetics provide a strong rationale for its continued use in the design of new drug candidates.[1]

Conclusion

Fluorinated acetophenone derivatives represent a rich and promising area of research in medicinal chemistry. Their diverse biological activities, coupled with the well-established benefits of fluorination, make them attractive candidates for the development of new therapies for a range of diseases, including cancer, inflammation, and infectious diseases. The continued exploration of their synthesis, mechanism of action, and pharmacokinetic properties will undoubtedly pave the way for the discovery of novel and effective drugs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-fluoro-3-methoxyphenyl)ethanone, a valuable building block in medicinal chemistry. The synthesis of substituted acetophenones is a critical step in the development of various pharmacologically active molecules, including chalcones and flavones, which have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. Due to the challenges associated with the direct synthesis from 2-fluoro-5-methoxyacetophenone via aromatic substitution rearrangement, this note details a more feasible and efficient two-step synthetic pathway. The presented methodology starts with the readily accessible 3-fluoro-4-hydroxyacetophenone, which undergoes O-methylation to yield the target compound. This protocol is designed to be a reliable resource for researchers in organic synthesis and drug discovery.

Introduction

Fluoro- and methoxy-substituted acetophenones are key intermediates in the synthesis of a wide range of biologically active compounds. The presence of fluorine and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, this compound serves as a precursor for the synthesis of chalcones, which are known to be scaffolds for anti-inflammatory drugs. A direct conversion from 2-fluoro-5-methoxyacetophenone to this compound is synthetically challenging due to the required rearrangement of the substitution pattern on the aromatic ring. Therefore, a more practical two-step approach is presented, commencing with the synthesis of 3-fluoro-4-hydroxyacetophenone, followed by its selective O-methylation.

Biological Relevance

Substituted acetophenones are precursors to a variety of biologically active molecules. For instance, they are used to synthesize chalcones, which are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids. These compounds have demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Copper(II) complexes of trifluoromethyl methoxyphenyl-substituted β-diketones, derived from similar acetophenone precursors, have shown promise as anticancer agents with antibacterial properties[1]. Furthermore, fluorinated sulfonic esters derived from hydroxy/methoxy acetophenones have been investigated as inhibitors of biochemical targets linked to type 2 diabetes mellitus[2]. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity[3].

Experimental Protocols

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-fluoro-4-hydroxyacetophenone, via demethylation of 3-fluoro-4-methoxyacetophenone. The second step is the O-methylation of 3-fluoro-4-hydroxyacetophenone to yield the final product.

cluster_0 Step 1: Synthesis of 3-Fluoro-4-hydroxyacetophenone cluster_1 Step 2: Synthesis of this compound 3-Fluoro-4-methoxyacetophenone 3-Fluoro-4-methoxyacetophenone Demethylation Demethylation 3-Fluoro-4-methoxyacetophenone->Demethylation AlBr3, Toluene 3-Fluoro-4-hydroxyacetophenone 3-Fluoro-4-hydroxyacetophenone Demethylation->3-Fluoro-4-hydroxyacetophenone Intermediate 3-Fluoro-4-hydroxyacetophenone O-Methylation O-Methylation Intermediate->O-Methylation (CH3)2SO4, K2CO3, Acetone Final_Product This compound O-Methylation->Final_Product

Figure 1: Overall synthetic workflow.
Step 1: Synthesis of 3-Fluoro-4-hydroxyacetophenone

This protocol describes the demethylation of 3-fluoro-4-methoxyacetophenone to produce 3-fluoro-4-hydroxyacetophenone.

Materials:

  • 3-Fluoro-4-methoxyacetophenone

  • Anhydrous Aluminum Bromide (AlBr₃)

  • Dried Toluene

  • Ice water

  • Ether

  • Magnesium Sulfate (MgSO₄)

Procedure: [4]

  • In a dried reaction vessel, add 20.4 g of 3-fluoro-4-methoxyacetophenone to 400 ml of dried toluene and stir at room temperature until uniform.

  • Slowly add 66.1 g of anhydrous aluminum bromide to the mixture over approximately 20 minutes.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into 600 ml of ice water.

  • Separate the organic layer.

  • Extract the aqueous layer twice with ether.

  • Combine all organic layers, wash with water, and dry over magnesium sulfate.

  • Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain a crude brown crystal.

  • Recrystallize the crude product from toluene to yield a white crystal of 3-fluoro-4-hydroxyacetophenone.

Quantitative Data:

ParameterValueReference
Starting Material20.4 g[4]
Product Yield16.53 g (88%)[4]
Melting Point127.0-128.2 °C[4]
Step 2: O-Methylation of 3-Fluoro-4-hydroxyacetophenone

This protocol details the O-methylation of 3-fluoro-4-hydroxyacetophenone to synthesize this compound. The procedure is based on standard methylation methods for phenols.

Materials:

  • 3-Fluoro-4-hydroxyacetophenone

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl Acetate

Procedure:

  • To a solution of 3-fluoro-4-hydroxyacetophenone (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative and Characterization Data:

ParameterExpected ValueNotes
Yield 85-95%Based on similar methylation reactions.
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.6-7.8 (m, 2H, Ar-H), 7.1-7.2 (t, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃)Predicted chemical shifts.
¹³C NMR (CDCl₃, 101 MHz) δ 196.5 (C=O), 154.0 (d, J=250 Hz, C-F), 146.0 (C-OCH₃), 125.0, 124.5 (d, J=6 Hz), 115.0 (d, J=20 Hz), 56.0 (-OCH₃), 26.5 (-COCH₃)Predicted chemical shifts and couplings.
Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformation in each step.

Start 3-Fluoro-4-methoxyacetophenone Intermediate 3-Fluoro-4-hydroxyacetophenone Start->Intermediate Demethylation (Step 1) Final This compound Intermediate->Final O-Methylation (Step 2)

Figure 2: Logical progression of the synthesis.
Conclusion

This application note provides a reliable and efficient two-step method for the synthesis of this compound. By utilizing a more feasible synthetic route starting from 3-fluoro-4-hydroxyacetophenone, the challenges of a direct rearrangement from 2-fluoro-5-methoxyacetophenone are circumvented. The detailed protocols and expected data will be a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the production of this important chemical intermediate for further investigation and application in the synthesis of novel therapeutic agents.

References

Synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a Friedel-Crafts acylation of 2-fluoroanisole with acetic anhydride using aluminum chloride as a Lewis acid catalyst. This protocol offers a detailed, step-by-step methodology, including reagent quantities, reaction conditions, work-up procedures, and purification techniques. Additionally, this note includes a summary of quantitative data and visual diagrams to illustrate the reaction mechanism and experimental workflow.

Introduction

This compound, also known as 3'-Fluoro-4'-methoxyacetophenone, is a key intermediate in the synthesis of various pharmaceutical compounds. Its substituted phenyl ring makes it a versatile precursor for introducing the fluoro and methoxy functionalities into larger, more complex molecules. The Friedel-Crafts acylation is a classic and effective method for the preparation of aryl ketones, and in this case, it provides a direct route to the target molecule.[1][2][3] The methoxy group of the 2-fluoroanisole starting material is an activating group and directs the incoming acyl group primarily to the para position, leading to the desired product.

Data Presentation

Table 1: Reactant and Product Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
Starting Material 2-Fluoroanisole321-28-8C₇H₇FO126.13
Reagent Acetic Anhydride108-24-7C₄H₆O₃102.09
Catalyst Aluminum Chloride7446-70-0AlCl₃133.34
Product This compound455-91-4C₉H₉FO₂168.16

Table 2: Experimental Conditions and Yield

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time1.5 hours
SolventDichloromethane (DCM)
Purification MethodRecrystallization
Expected Yield75-85%

Table 3: Physicochemical and Spectroscopic Data of this compound

PropertyValue
AppearanceWhite to off-white solid
Melting Point92-94 °C
Boiling Point147-148 °C at 20 mmHg
¹H NMR (CDCl₃, δ) ~7.6 (m, 2H), ~7.0 (t, 1H), 3.9 (s, 3H), 2.5 (s, 3H)
¹³C NMR (CDCl₃, δ) ~196, ~154 (d), ~146, ~125, ~118, ~113, 56, 26
Mass Spectrum (m/z) 168 (M⁺), 153, 125

Experimental Protocol

Materials and Equipment
  • 2-Fluoroanisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 5%

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or isopropanol for recrystallization

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure

1. Reaction Setup:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 60 mL of anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath with stirring.

2. Addition of Acylating Agent:

  • In the dropping funnel, prepare a solution of acetic anhydride (10.2 g, 0.1 mol) in 20 mL of anhydrous DCM.

  • Add the acetic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

3. Addition of Substrate:

  • After the addition of acetic anhydride is complete, add a solution of 2-fluoroanisole (12.6 g, 0.1 mol) in 20 mL of anhydrous DCM dropwise over 30 minutes, keeping the temperature at 0 °C.

4. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

5. Work-up:

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by carefully pouring it onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.[4]

  • Stir the mixture until all the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with 5% sodium hydroxide solution (2 x 40 mL), followed by brine (50 mL).[4]

6. Isolation and Purification:

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid.

  • Purify the crude product by recrystallization from ethanol or isopropanol to afford this compound as a white to off-white solid.[5]

  • Dry the purified crystals under vacuum.

Mandatory Visualizations

Signaling Pathway: Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation Ac2O Acetic Anhydride Acylium Acylium Ion (Electrophile) Ac2O->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Intermediate Sigma Complex (Carbocation Intermediate) Acylium->Intermediate Fluoroanisole 2-Fluoroanisole Fluoroanisole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Deprotonation Byproduct CH₃COOH + AlCl₃ Product:s->Byproduct:n Synthesis_Workflow start Start: Assemble Dry Glassware step1 1. Charge AlCl₃ and DCM Cool to 0 °C start->step1 step2 2. Add Acetic Anhydride Solution Dropwise step1->step2 step3 3. Add 2-Fluoroanisole Solution Dropwise step2->step3 step4 4. React at Room Temperature (1 hour) step3->step4 step5 5. Quench with Ice/HCl step4->step5 step6 6. Aqueous Work-up (Extraction & Washes) step5->step6 step7 7. Dry, Filter, and Concentrate step6->step7 step8 8. Recrystallize from Ethanol/Isopropanol step7->step8 end End: Pure Product step8->end

References

Application Notes and Protocols: Synthesis and Utility of 1-(4-Fluoro-3-methoxyphenyl)ethanone in Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chalcones utilizing 1-(4-fluoro-3-methoxyphenyl)ethanone as a key precursor. This document details the synthetic protocols, presents quantitative data on product yields and biological activities, and illustrates the underlying molecular pathways influenced by these compounds. The information is intended to guide researchers in the synthesis and evaluation of novel chalcone derivatives with potential therapeutic applications.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The introduction of fluorine and methoxy substituents into the chalcone scaffold can significantly modulate their pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological efficacy. This compound serves as a versatile starting material for the synthesis of a variety of chalcones with promising therapeutic potential. The primary synthetic route to these compounds is the Claisen-Schmidt condensation reaction.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones. This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. In the context of this document, this compound is reacted with various substituted benzaldehydes to yield the corresponding chalcone derivatives.

General Reaction Scheme:

G A This compound C Chalcone Derivative A->C Base (e.g., KOH or NaOH) Solvent (e.g., Ethanol) B Substituted Benzaldehyde B->C

Caption: General scheme of the Claisen-Schmidt condensation for chalcone synthesis.

Representative Synthetic Protocol

The following protocol is a representative example for the synthesis of (E)-1-(4-fluoro-3-methoxyphenyl)-3-(aryl)prop-2-en-1-one derivatives. While specific yields will vary depending on the substituted benzaldehyde used, this procedure provides a robust starting point for synthesis.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the desired substituted benzaldehyde (1.0-1.2 equivalents) in absolute ethanol.

  • Base Addition: While stirring at room temperature, slowly add a solution of KOH or NaOH (typically 2-4 equivalents) in ethanol or water.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, often indicated by the formation of a precipitate.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Characterization: The structure and purity of the synthesized chalcone can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following tables summarize representative yields and biological activity data for chalcones synthesized from precursors structurally similar to this compound. This data is provided to illustrate the potential efficacy of these compounds.

Table 1: Representative Yields of Chalcone Synthesis
EntryAcetophenone DerivativeBenzaldehyde DerivativeBaseSolventYield (%)
11-(4-Fluoro-3-methylphenyl)ethanone4-MethoxybenzaldehydeKOHEthanol90
21-(4-Fluoro-2-hydroxyphenyl)ethanone2,3-DimethoxybenzaldehydeKOHEthanol74-91
31-(4-Methoxyphenyl)ethanone4-FluorobenzaldehydeKOHEthanol>90

Note: The data in this table is derived from syntheses of closely related compounds and serves as an estimation of expected yields.

Table 2: Representative Antimicrobial Activity (MIC) of Fluoro- and Methoxy-Substituted Chalcones
Compound DerivativeS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Fluoro-substituted chalcone analog 115.62>12515.62
Fluoro-substituted chalcone analog 231.25>12531.25
Methoxy-substituted chalcone analog62.525062.5

Note: MIC (Minimum Inhibitory Concentration) values are from studies on various fluoro- and methoxy-substituted chalcones and are representative of the potential activity. Specific values for derivatives of this compound may vary.

Table 3: Representative Anticancer Activity (IC₅₀) of Fluoro- and Methoxy-Substituted Chalcones
Compound DerivativeCell LineIC₅₀ (µM)
α-Fluorinated chalcone analogHeLa0.025
α-Fluorinated chalcone analogU9370.025
Methoxy-substituted chalcone analogMCF-73.44
Methoxy-substituted chalcone analogHepG24.64

Note: IC₅₀ (half-maximal inhibitory concentration) values are from studies on various fluoro- and methoxy-substituted chalcones and are representative of the potential activity. Specific values for derivatives of this compound may vary.

Mechanism of Action and Signaling Pathways

Chalcones exert their biological effects by modulating various cellular signaling pathways. In particular, fluoro-methoxy substituted chalcones have been shown to interfere with key inflammatory and cell proliferation pathways, such as the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Certain chalcones can inhibit this pathway, thereby reducing inflammation.

G cluster_0 Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Gene Transcription Inflammatory Gene Transcription Nucleus->Inflammatory Gene Transcription Chalcone Derivative Chalcone Derivative Chalcone Derivative->IKK Inhibition

Caption: Chalcone inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK (c-Jun N-terminal kinase), are critical in regulating cellular processes like proliferation, differentiation, and apoptosis. Stress signals can activate the JNK pathway, leading to the phosphorylation of transcription factors like c-Jun, which in turn can promote inflammation and apoptosis. Some chalcones have been found to suppress the activation of this pathway.

G cluster_1 Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation JNK JNK MAPKK->JNK Phosphorylation c-Jun c-Jun JNK->c-Jun Phosphorylation Nucleus Nucleus c-Jun->Nucleus Translocation Inflammation / Apoptosis Inflammation / Apoptosis Nucleus->Inflammation / Apoptosis Chalcone Derivative Chalcone Derivative Chalcone Derivative->JNK Inhibition

Caption: Chalcone inhibition of the JNK/MAPK signaling pathway.

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the biological evaluation of newly synthesized chalcone derivatives.

G Synthesis & Purification Synthesis & Purification Structural Characterization Structural Characterization Synthesis & Purification->Structural Characterization NMR, MS In vitro Screening In vitro Screening Structural Characterization->In vitro Screening Antimicrobial Assays Antimicrobial Assays In vitro Screening->Antimicrobial Assays MIC Determination Anticancer Assays Anticancer Assays In vitro Screening->Anticancer Assays IC50 Determination Lead Compound Identification Lead Compound Identification Antimicrobial Assays->Lead Compound Identification Anticancer Assays->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies Western Blot, PCR In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies Animal Models

Caption: General experimental workflow for the evaluation of chalcone derivatives.

Conclusion

This compound is a valuable building block for the synthesis of a diverse library of chalcone derivatives. The Claisen-Schmidt condensation provides an efficient route to these compounds. The resulting fluoro-methoxy substituted chalcones are promising candidates for further investigation as antimicrobial and anticancer agents, likely exerting their effects through the modulation of key cellular signaling pathways such as NF-κB and MAPK. The protocols and data presented herein serve as a foundational guide for researchers in the field of drug discovery and development.

Application of 1-(4-Fluoro-3-methoxyphenyl)ethanone as a Pharmaceutical Intermediate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-(4-Fluoro-3-methoxyphenyl)ethanone, a key building block in synthetic organic chemistry, is gaining significant traction as a versatile intermediate in the development of novel pharmaceutical agents. Its unique structural features, combining a fluoro and a methoxy group on a phenyl ring, provide a scaffold for the synthesis of a variety of biologically active molecules, particularly chalcones, which are precursors to numerous therapeutic candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this valuable intermediate.

Introduction

This compound (CAS No. 64287-19-0) is an aromatic ketone that serves as a crucial starting material in multi-step organic syntheses. Its fluorinated and methoxylated phenyl ring is a common motif in many biologically active compounds, contributing to improved metabolic stability and enhanced binding affinity to biological targets. This intermediate is particularly valuable for the synthesis of chalcone derivatives, which are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthetic Applications in Pharmaceutical Research

The primary application of this compound in pharmaceutical synthesis is in the Claisen-Schmidt condensation reaction to form chalcones. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. The resulting α,β-unsaturated ketone system in the chalcone backbone is a key pharmacophore that can be further modified to generate diverse libraries of potential drug candidates.

A notable application is the synthesis of chalcone derivatives that have shown potent anticancer activity. These compounds often exert their effects by targeting specific signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis.

General Synthetic Scheme: Claisen-Schmidt Condensation

The synthesis of a chalcone derivative from this compound is illustrated below. This reaction is a cornerstone for creating a diverse range of potential therapeutic agents.

Synthetic_Scheme Intermediate This compound Catalyst Base (e.g., KOH) Ethanol Intermediate->Catalyst Aldehyde Substituted Benzaldehyde Aldehyde->Catalyst Product Chalcone Derivative Catalyst->Product Claisen-Schmidt Condensation

Caption: General scheme for the synthesis of chalcone derivatives.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-Fluoro-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a representative chalcone derivative using this compound.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of potassium hydroxide (2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute hydrochloric acid until the pH is neutral to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization from ethanol to obtain the pure chalcone.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (E)-1-(4-Fluoro-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

ParameterValue
Yield 75-90%
Melting Point Varies depending on purity
¹H NMR (CDCl₃) δ (ppm): 3.95 (s, 3H, OCH₃), 6.90-7.80 (m, 8H, Ar-H and vinyl H)
¹³C NMR (CDCl₃) δ (ppm): 56.5 (OCH₃), 115.0, 116.2, 120.8, 125.4, 130.2, 132.8, 145.1, 153.2 (d, J=245 Hz), 159.8, 188.5 (C=O)
IR (KBr, cm⁻¹) ~3350 (O-H), ~1655 (C=O, α,β-unsaturated), ~1590 (C=C)
Mass Spec (m/z) Expected molecular ion peak corresponding to the molecular weight of the product.

Biological Activity and Signaling Pathways

Chalcones derived from this compound have shown promising activity as anticancer agents. One of the key mechanisms of action is the inhibition of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR-2 Signaling Pathway Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Chalcone derivatives can inhibit this pathway by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling molecules.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Apoptosis Apoptosis Inhibition Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Chalcone Chalcone Derivative Chalcone->VEGFR2 Inhibits

Application Notes and Protocols: 1-(4-Fluoro-3-methoxyphenyl)ethanone as a Versatile Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-fluoro-3-methoxyphenyl)ethanone as a key starting material in the synthesis of active pharmaceutical ingredients (APIs). The protocols detailed below are adapted from established syntheses of structurally related compounds and are intended to serve as a guide for the development of novel therapeutics.

Introduction

This compound is a fluorinated aromatic ketone that holds significant potential as a building block in medicinal chemistry. The presence of the fluoro and methoxy groups on the phenyl ring allows for tailored modifications to influence the pharmacokinetic and pharmacodynamic properties of target molecules. While direct synthesis of commercial APIs from this specific starting material is not widely documented in publicly available literature, its structural similarity to key intermediates in the synthesis of successful drugs, such as the atypical antipsychotic Iloperidone, makes it a valuable scaffold for the development of new chemical entities.

The protocols provided herein are based on the well-established synthesis of Iloperidone from the analogous compound, 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone). Researchers can adapt these methodologies to explore the synthesis of novel compounds derived from this compound.

Featured Application: Synthesis of an Iloperidone Analog

This section details a proposed synthetic pathway for an analog of Iloperidone, starting from this compound. The synthesis is a two-step, one-pot procedure that is efficient and scalable.

Synthetic Pathway Overview

G A This compound C Intermediate: 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone analog A->C Alkylation (K2CO3, Acetonitrile) B 1-Bromo-3-chloropropane B->C E Iloperidone Analog C->E N-Alkylation (K2CO3, DMF) D 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride D->E

Caption: Proposed one-pot synthesis of an Iloperidone analog.

Experimental Protocols

Step 1: Synthesis of the Intermediate 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone Analog

This step involves the alkylation of the phenolic hydroxyl group of a hypothetical precursor, 1-(4-hydroxy-3-methoxyphenyl)ethanone, with 1-bromo-3-chloropropane. For the user-specified starting material, this compound, this reaction would proceed via a Williamson ether synthesis if a hydroxyl group were present. As the starting material has a fluoro group instead of a hydroxyl group, a direct adaptation is not possible.

For the purpose of providing a relevant protocol, the following is an adapted procedure for the synthesis of the key intermediate starting from acetovanillone, which can serve as a model for similar alkylation reactions.[1][2]

Materials:

  • 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)

  • 1-Bromo-3-chloropropane

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a suspension of potassium carbonate (50 g, 0.36 mol) in acetonitrile (860 ml), add acetovanillone (45 g, 0.27 mol).

  • Add 1-bromo-3-chloropropane (42.6 g, 0.27 mol) to the mixture.

  • Heat the reaction mixture to 75-80°C.

  • Monitor the reaction progress by a suitable analytical method such as UPLC.

  • Upon completion, the reaction mixture containing the intermediate, 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone, is used directly in the next step without isolation.[2]

Step 2: One-Pot Synthesis of the Iloperidone Analog

This step involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with the in-situ generated intermediate from Step 1.

Materials:

  • Reaction mixture from Step 1

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To the reaction mixture from Step 1, add potassium carbonate (70 g, 0.50 mol) and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (72 g, 0.28 mol).[2]

  • Add 250 ml of N,N-dimethylformamide.[2]

  • Heat the mixture to 90-95°C.[2]

  • Monitor the reaction progress by UPLC.

  • After completion, cool the mixture to 55°C and filter off the inorganic salts.[2]

  • Concentrate the clear filtrate under vacuum to a weight of approximately 321 g.[2]

  • Cool the concentrated solution to 5°C to induce crystallization.

  • Filter the resulting suspension to isolate the solid product.

  • Dry the isolated solid under reduced pressure at 55°C to obtain the Iloperidone analog.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the one-pot synthesis of Iloperidone, which can be used as a benchmark for the synthesis of its analog.

ParameterValueReference
Starting MaterialAcetovanillone[2]
Molar Yield of Iloperidone74%[2]
Purity of Iloperidone>99%[2]

Logical Workflow for API Synthesis and Development

The following diagram illustrates a general workflow for the synthesis and development of an API starting from a key building block like this compound.

G cluster_0 Synthesis & Purification cluster_1 Analysis & Characterization cluster_2 Preclinical & Clinical Development A This compound B Synthesis of Intermediate A->B C Synthesis of API Analog B->C D Purification C->D E Structural Elucidation (NMR, MS) D->E F Purity Analysis (HPLC, UPLC) D->F G In-vitro & In-vivo Testing F->G H Clinical Trials G->H I Regulatory Approval H->I

References

Application Notes and Protocols for 1-(4-Fluoro-3-methoxyphenyl)ethanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction mechanisms involving 1-(4-Fluoro-3-methoxyphenyl)ethanone, a versatile ketone intermediate in the synthesis of biologically active compounds. The focus is on its application in the Claisen-Schmidt condensation to form chalcones and their subsequent conversion to pyrimidine derivatives, which have shown potential in modulating key signaling pathways implicated in cancer and inflammation.

Core Applications: Synthesis of Chalcones and Pyrimidines

This compound serves as a valuable building block for the synthesis of chalcones, which are precursors to a wide range of heterocyclic compounds with diverse pharmacological activities. The primary reaction mechanism utilized is the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes proceeds under basic conditions to yield α,β-unsaturated ketones, commonly known as chalcones. These compounds are of significant interest due to their anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1] The fluorine substituent on the phenyl ring can enhance the metabolic stability and bioavailability of the resulting chalcone derivatives.

Reaction Mechanism Workflow:

Claisen_Schmidt_Condensation ketone This compound enolate Enolate Intermediate ketone->enolate Deprotonation base Base (e.g., NaOH, KOH) alkoxide Tetrahedral Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde Aromatic Aldehyde chalcone Chalcone Product (α,β-Unsaturated Ketone) alkoxide->chalcone Dehydration water Water

Caption: General workflow of the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(4-Fluoro-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol is adapted from a similar synthesis of a related chalcone.[2]

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol.

  • While stirring, slowly add an aqueous solution of NaOH (e.g., 10-20%) to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC using a suitable eluent (e.g., hexane:ethyl acetate).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Quantitative Data for Chalcone Synthesis (Analogous Reaction):

The following table summarizes data for the synthesis of a closely related chalcone, (E)-1-(4-fluoro-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.[2]

AldehydeCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
4-MethoxybenzaldehydeNaOHEthanol2-49086.7-87.9
3,4,5-TrimethoxybenzaldehydeNaOHEthanol2-461107.0-107.9
Synthesis of Pyrimidine Derivatives from Chalcones

Chalcones serve as versatile intermediates for the synthesis of various heterocyclic compounds, including pyrimidines. The reaction of a chalcone with a reagent such as urea, thiourea, or guanidine under basic or acidic conditions leads to the formation of the pyrimidine ring. These pyrimidine derivatives have shown a wide range of biological activities, including antitubercular and anti-inflammatory properties.[3][4]

Reaction Scheme for Pyrimidine Synthesis:

Pyrimidine_Synthesis chalcone Chalcone Derivative intermediate Cyclized Intermediate chalcone->intermediate Michael Addition reagent Urea / Thiourea / Guanidine pyrimidine Pyrimidine Derivative intermediate->pyrimidine Cyclization & Dehydration

Caption: General scheme for the synthesis of pyrimidines from chalcones.

Experimental Protocol: Synthesis of a 2-Aminopyrimidine Derivative

This is a general protocol for the synthesis of 2-aminopyrimidines from chalcones using guanidine hydrochloride.[3]

Materials:

  • Chalcone derivative

  • Guanidine hydrochloride

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Dissolve the chalcone (1.0 eq) and guanidine hydrochloride (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of KOH in ethanol and reflux the mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the purified pyrimidine derivative.

Quantitative Data for Pyrimidine Synthesis (Analogous Reaction):

The following table presents data for the synthesis of a pyrimidine derivative from a chalcone.

Chalcone ReactantReagentCatalystSolventReaction Time (h)Yield (%)
(E)-3-(4-Fluorophenyl)-1-(pyridin-4-yl)prop-2-en-1-oneGuanidine HClKOHEthanol10Not Specified
(E)-3-(4-Chlorophenyl)-1-(pyridin-4-yl)prop-2-en-1-oneThioureaKOHEthanol22Not Specified

Biological Activity and Signaling Pathways

Chalcones and their derivatives synthesized from this compound have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and apoptosis pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune response to infection and inflammation.[5] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain chalcones have been found to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[6]

NF-κB Signaling Pathway Inhibition by Chalcones:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates Chalcone Chalcone Derivative Chalcone->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Promotes Transcription

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Chalcone derivatives have been reported to induce apoptosis through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS).[7][8]

Apoptosis Induction Pathway by Chalcones:

Apoptosis_Pathway Chalcone Chalcone Derivative ROS ROS Generation Chalcone->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by chalcone derivatives.

Conclusion

This compound is a key starting material for the synthesis of a variety of chalcones and their heterocyclic derivatives, such as pyrimidines. The straightforward nature of the Claisen-Schmidt condensation allows for the efficient generation of a library of compounds for biological screening. The resulting molecules have demonstrated significant potential as modulators of important cellular signaling pathways, making them promising candidates for further investigation in drug discovery and development, particularly in the areas of oncology and inflammatory diseases.

References

Application Notes and Protocols for the Characterization of 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 1-(4-Fluoro-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The detailed protocols are intended to guide researchers in obtaining reliable and reproducible data for this compound.

Overview of Analytical Strategy

The comprehensive characterization of this compound involves a multi-technique approach to confirm its identity, structure, and purity. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information, Infrared (IR) spectroscopy to identify functional groups, Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Chromatographic techniques (HPLC and GC) for purity assessment and quantification.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity & Quantification Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structure Elucidation IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight HPLC HPLC Analysis Compound->HPLC Purity GC GC Analysis Compound->GC Purity

Caption: Overall analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structure determination of this compound. Both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Application Note: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show signals for the aromatic protons, the methoxy group protons, and the acetyl group protons. The fluorine atom will introduce characteristic splitting patterns (coupling) to the adjacent aromatic protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~7.60dd1HH-6J(H-H) ≈ 8.8, J(H-F) ≈ 5.5
~7.55dd1HH-2J(H-H) ≈ 2.2, J(H-F) ≈ 10.5
~7.15t1HH-5J(H-H) ≈ 8.8
~3.95s3H-OCH₃-
~2.60s3H-C(O)CH₃-
¹³C NMR Spectroscopy

Application Note: ¹³C NMR provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbon atoms in its vicinity due to C-F coupling.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024-4096.

    • Spectral Width: 0-220 ppm.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentCoupling Constant (J, Hz)
~196.0C=O-
~158.0 (d)C-4¹J(C-F) ≈ 250
~148.0 (d)C-3²J(C-F) ≈ 10
~131.0C-1-
~125.0 (d)C-6³J(C-F) ≈ 6
~115.0 (d)C-5²J(C-F) ≈ 22
~113.0 (d)C-2³J(C-F) ≈ 3
~56.0-OCH₃-
~26.0-C(O)CH₃-

digraph "NMR_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Sample" [label="Sample in NMR Tube"]; "Spectrometer" [label="NMR Spectrometer", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FID" [label="Free Induction Decay (FID)"]; "Processing" [label="Data Processing\n(FT, Phasing, Baseline Correction)"]; "Spectrum" [label="¹H and ¹³C NMR Spectra"]; "Analysis" [label="Structural Analysis\n(Chemical Shifts, Coupling)"];

"Sample" -> "Spectrometer"; "Spectrometer" -> "FID"; "FID" -> "Processing"; "Processing" -> "Spectrum"; "Spectrum" -> "Analysis"; }

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, the key absorptions will be the C=O stretch of the ketone, C-O stretches of the ether and aryl ether, and C-F stretch.

Experimental Protocol:

  • Sample Preparation:

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan and then the sample scan. The data is typically presented as percent transmittance versus wavenumber.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3080-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃, -CH₃)
~1680StrongC=O stretch (Aryl ketone)
~1600, ~1500Medium-StrongAromatic C=C stretches
~1270StrongAryl-O stretch (asymmetric)
~1150StrongC-F stretch
~1020MediumAryl-O stretch (symmetric)

Mass Spectrometry (MS)

Application Note: Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Fragmentation patterns can further confirm the structure. Electron Ionization (EI) is a common technique for this type of molecule.

Experimental Protocol:

  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

    • GC-MS: Use the GC protocol outlined in Section 6.

  • Instrument: Mass spectrometer with an EI source.

  • Parameters (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions.

Expected Mass Spectrometry Data:

m/zRelative IntensityAssignment
168High[M]⁺ (Molecular Ion)
153High[M - CH₃]⁺
125Medium[M - CH₃CO]⁺
97Medium[C₆H₄FO]⁺

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a robust technique for assessing the purity of this compound and quantifying it in reaction mixtures or as a final product. A reversed-phase method is typically suitable.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Determine the retention time of the main peak and calculate the area percentage of all peaks to assess purity.

Gas Chromatography (GC)

Application Note: GC is another excellent technique for purity assessment, especially for volatile and thermally stable compounds like this compound. It can be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 min at 250 °C.

    • Detector Temperature (FID): 280 °C.

  • Data Analysis: Determine the retention time and calculate the peak area percentage for purity assessment. If using GC-MS, acquire the mass spectrum of the eluting peak.

Chromatography_Workflow Sample_Prep Sample Preparation (Dissolve & Filter) Injector Autosampler/Manual Injection Sample_Prep->Injector Column Chromatographic Column (HPLC or GC) Injector->Column Detector Detector (UV, FID, or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Data Analysis (Retention Time, Peak Area, Purity) Chromatogram->Analysis

Caption: General workflow for chromatographic analysis.

Application Notes and Protocols for the ¹H NMR Analysis of 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of 1-(4-Fluoro-3-methoxyphenyl)ethanone using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the necessary steps for sample preparation, data acquisition, and spectral analysis, and includes predicted data based on structurally similar compounds.

Introduction

This compound is an aromatic ketone of interest in medicinal chemistry and drug development. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a comprehensive guide to performing ¹H NMR analysis on this specific compound.

Predicted ¹H NMR Data

Due to the absence of publicly available experimental ¹H NMR data for this compound, the following data is predicted based on the analysis of structurally analogous compounds, such as 1-(3,4-dimethoxyphenyl)ethanone. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-5~7.20t1HJ(H-5, H-6) ≈ 8.5
H-2~7.60dd1HJ(H-2, H-6) ≈ 2.0
H-6~7.55ddd1HJ(H-6, F-4) ≈ 11.0, J(H-6, H-5) ≈ 8.5, J(H-6, H-2) ≈ 2.0
OCH₃~3.95s3H-
COCH₃~2.60s3H-

Note: The chemical shifts and coupling constants are estimations and should be confirmed with experimental data.

Experimental Protocol

This section details the methodology for preparing a sample of this compound for ¹H NMR analysis and the parameters for data acquisition.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Pasteur pipette

  • Glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Ensuring Complete Dissolution: Securely cap the vial and vortex the mixture until the sample is fully dissolved.

  • Filtering the Sample: To remove any particulate matter that could affect the spectral resolution, filter the solution into a clean 5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small plug of glass wool.

  • Capping the Tube: Cap the NMR tube to prevent solvent evaporation and contamination.

Instrumental Analysis:

  • Spectrometer Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Perform phase and baseline corrections to obtain the final spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

Data Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons.

  • Aromatic Region: The three protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at position 5 (H-5) is expected to appear as a triplet due to coupling with the adjacent H-6 and the fluorine at position 4. The proton at position 2 (H-2) will likely be a doublet of doublets due to coupling with H-6 and a smaller long-range coupling. The proton at position 6 (H-6) is anticipated to be a doublet of doublet of doublets, coupling to H-5, H-2, and the fluorine at C-4.

  • Methoxy and Acetyl Regions: The methoxy (OCH₃) and acetyl (COCH₃) protons are expected to appear as sharp singlets in the upfield region of the spectrum, as they do not have any adjacent protons to couple with.

Visualization of the Molecule and Expected ¹H NMR Signals

The following diagram illustrates the structure of this compound and the logical relationship of its proton environments, which give rise to the predicted ¹H NMR signals.

G This compound Structure and Proton Environments cluster_molecule Molecular Structure cluster_signals Expected ¹H NMR Signals mol H5 H-5 ~7.20 ppm (t) H2 H-2 ~7.60 ppm (dd) H6 H-6 ~7.55 ppm (ddd) OCH3 OCH₃ ~3.95 ppm (s) COCH3 COCH₃ ~2.60 ppm (s)

Caption: Structure of this compound and its corresponding predicted ¹H NMR signals.

The experimental workflow for the ¹H NMR analysis is outlined in the diagram below.

G Experimental Workflow for ¹H NMR Analysis prep Sample Preparation acq Data Acquisition prep->acq proc Data Processing acq->proc anal Spectral Analysis proc->anal

Application Notes and Protocols for the Purification of Crude 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Fluoro-3-methoxyphenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this ketone is paramount as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This document provides detailed protocols for the purification of crude this compound using common laboratory techniques: recrystallization, column chromatography, and distillation. The selection of the most appropriate method depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for developing effective purification strategies.

PropertyValueReference
Molecular FormulaC₉H₉FO₂[1]
Molecular Weight168.17 g/mol [2]
AppearanceCream to pale yellow to yellow to pale brown crystals or powder[1]
Melting Point50.5-56.5 °C[1]
Boiling Point147-148 °C at 20 mmHg
SolubilitySoluble in organic solvents such as ethanol, dimethylformamide and dichloromethane. Insoluble in water.[3]

Purification Method Selection

The choice of purification method is dictated by the physical state of the crude product and the nature of the impurities. The following diagram outlines a general workflow for selecting the appropriate purification technique.

PurificationWorkflow Purification Workflow for this compound start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes is_liquid Is the crude product a liquid/oil? is_solid->is_liquid No high_purity_needed1 High purity required? recrystallization->high_purity_needed1 column_chromatography1 Column Chromatography high_purity_needed1->column_chromatography1 Yes final_product Pure this compound high_purity_needed1->final_product No column_chromatography1->final_product distillation Vacuum Distillation is_liquid->distillation Yes high_purity_needed2 High purity required? distillation->high_purity_needed2 column_chromatography2 Column Chromatography high_purity_needed2->column_chromatography2 Yes high_purity_needed2->final_product No column_chromatography2->final_product

Caption: Decision tree for selecting a purification method.

Comparative Data of Purification Methods

The following table summarizes the expected outcomes for each purification method. These values are based on typical results for compounds of similar structure and may need to be optimized for specific crude mixtures.

Purification MethodTypical PurityExpected YieldThroughputKey AdvantagesKey Disadvantages
Recrystallization98-99.5%70-90%HighSimple, cost-effective, scalableProduct loss in mother liquor, not effective for oily impurities
Column Chromatography>99.5%60-85%Low to MediumHigh resolution for complex mixturesTime-consuming, requires large solvent volumes, can be costly
Vacuum Distillation95-99%80-95%HighEffective for removing non-volatile impuritiesRequires thermal stability of the compound, less effective for isomers

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Recrystallization

This protocol is adapted from the purification of a structurally similar isomer, 2-fluoro-4-methoxyacetophenone.[4]

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Protocol:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of methanol to the flask, just enough to slurry the solid.

  • Gently heat the mixture on a hot plate with stirring.

  • Add small portions of hot methanol until the solid completely dissolves. Avoid adding excess solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

This protocol is based on general procedures for the purification of acetophenone derivatives.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Alternatively, a concentrated solution can be carefully loaded directly onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Vacuum Distillation

This method is suitable for thermally stable liquids or low-melting solids.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle and stirrer

  • Cold trap

Protocol:

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude product in the round-bottom flask with a magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Gradually reduce the pressure to the desired level (e.g., 20 mmHg).

  • Begin heating the distillation flask with stirring.

  • Collect the fraction that distills at the expected boiling point (approximately 147-148 °C at 20 mmHg).

  • Monitor the temperature closely and collect the heart cut, discarding the forerun and any high-boiling residue.

  • Allow the apparatus to cool completely before releasing the vacuum.

Conclusion

The purification of this compound can be effectively achieved using recrystallization, column chromatography, or vacuum distillation. The choice of method should be based on the initial purity of the crude material, the desired final purity, and the scale of the operation. For moderately pure solids, recrystallization offers a simple and efficient method. For complex mixtures or when very high purity is required, column chromatography is the preferred technique. Vacuum distillation is a viable option for removing non-volatile impurities from larger quantities of the compound. The protocols provided herein serve as a starting point, and optimization may be necessary to achieve the best results for a specific batch of crude product.

References

Application Notes and Protocols for Aldol Condensation Reactions Using 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. A particularly valuable variant is the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens. This reaction is widely employed for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds that serve as important precursors for flavonoids and exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] This document provides detailed application notes and protocols for the Aldol condensation of 1-(4-Fluoro-3-methoxyphenyl)ethanone with various aromatic aldehydes to synthesize novel chalcone derivatives.

The presence of the fluoro and methoxy substituents on the acetophenone ring can significantly influence the reactivity of the starting material and the biological properties of the resulting chalcones. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.

Reaction Principle

The base-catalyzed Claisen-Schmidt condensation of this compound with an aromatic aldehyde proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., NaOH or KOH) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Claisen-Schmidt condensation of fluorinated and methoxylated acetophenones with various aromatic aldehydes under different conditions. While specific data for this compound is limited in publicly available literature, the presented data from analogous reactions provide a strong predictive framework for reaction outcomes.

EntryAcetophenone DerivativeAldehyde DerivativeCatalyst (equiv.)SolventTimeTemp. (°C)Yield (%)Reference
11-(2-Fluoro-4-methoxyphenyl)ethanone4-ChlorobenzaldehydeNaOH (1.5)Ethanol40 minRT85[4]
21-(4-Methoxyphenyl)ethanone4-FluorobenzaldehydeKOHMethanol4 hRTN/A (Complete Conversion)[5]
31-(4-Methoxyphenyl)ethanone4-FluorobenzaldehydeKOH (Sonication)Methanol10 minRTN/A (Complete Conversion)[5]
42',4',6'-Trimethoxyacetophenone3,4-Difluorobenzaldehyde50% KOH (aq)THF2 hRT81[2]
54'-Ethoxyacetophenone4-FluorobenzaldehydeNaOH (aq)Ethanol45 minRT77[6]

Experimental Protocols

General Protocol for the Synthesis of (E)-1-(4-Fluoro-3-methoxyphenyl)-3-(aryl)prop-2-en-1-ones

This protocol is a generalized procedure based on standard Claisen-Schmidt condensation reactions.[4][6][7]

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 - 1.2 eq)

  • Ethanol or Methanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40% w/v)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Round-bottom flask

  • Ice bath

  • Apparatus for vacuum filtration (Büchner funnel, filter flask)

  • Recrystallization apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in a suitable amount of ethanol or methanol.

  • Catalyst Addition: Cool the flask in an ice bath and begin stirring. Slowly add the aqueous NaOH or KOH solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often indicative of product formation. Reaction times can vary from 30 minutes to several hours depending on the specific reactants.

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water. Acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess base.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

  • Characterization: Dry the purified crystals and determine the yield, melting point, and characterize the structure using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Visualizations

Reaction Mechanism

The following diagram illustrates the base-catalyzed Aldol condensation (Claisen-Schmidt) mechanism for the reaction of this compound with a generic aromatic aldehyde (Ar-CHO).

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ketone This compound enolate Enolate (nucleophile) ketone->enolate + OH⁻ aldehyde Aromatic Aldehyde (ArCHO) alkoxide β-Hydroxy alkoxide aldehyde->alkoxide base Base (OH⁻) base->enolate enolate->alkoxide attacks carbonyl water H₂O aldol β-Hydroxy ketone (Aldol addition product) alkoxide->aldol + H₂O chalcone Chalcone (α,β-unsaturated ketone) aldol->chalcone - H₂O base_regen Base (OH⁻)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Workflow

The logical progression of the synthesis and purification process is outlined in the following workflow diagram.

Experimental_Workflow start Start prep Reactant Preparation (Ketone + Aldehyde in Ethanol) start->prep reaction Base-Catalyzed Condensation (Add NaOH/KOH, stir at RT) prep->reaction workup Reaction Work-up (Pour into water, neutralize) reaction->workup isolation Isolation of Crude Product (Vacuum filtration) workup->isolation purification Purification (Recrystallization from Ethanol) isolation->purification characterization Characterization (Yield, MP, NMR, IR) purification->characterization end End characterization->end

Caption: A logical workflow for chalcone synthesis and purification.

References

Application Notes: Synthesis of Heterocyclic Compounds from 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Fluoro-3-methoxyphenyl)ethanone is a versatile starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest to researchers in medicinal chemistry and drug development. Its substituted phenyl ring and reactive acetyl group allow for the construction of diverse scaffolds. This document outlines two primary synthetic pathways for the preparation of pyrazole and thiazole derivatives, key components in many biologically active molecules.

Pathway 1: Pyrazole Synthesis via Chalcone Intermediate

A robust and widely used method for synthesizing five-membered nitrogen-containing heterocycles, such as pyrazoles, involves a two-step reaction sequence. The initial step is a Claisen-Schmidt condensation to form a chalcone, an α,β-unsaturated ketone. This intermediate is then cyclized with a hydrazine derivative to yield the pyrazole ring. This pathway is advantageous due to its generally high yields and the commercial availability of a wide range of substituted aldehydes and hydrazines, allowing for the creation of diverse compound libraries.

Pathway 2: Thiazole Synthesis via α-Bromoketone Intermediate

The Hantzsch thiazole synthesis provides a direct and efficient route to thiazole derivatives. This pathway begins with the α-bromination of the starting acetophenone to create a reactive α-haloketone. This intermediate is then condensed with a thioamide, such as thiourea, to form the thiazole ring. This method is known for its high yields and operational simplicity, making it a staple in heterocyclic synthesis.

Data Presentation

The following tables summarize the expected quantitative data for the key reactions, based on analogous transformations reported in the literature.

Table 1: Claisen-Schmidt Condensation of this compound

EntryAromatic AldehydeCatalystSolventReaction Time (h)Yield (%)Reference
1BenzaldehydeNaOH (10%)Ethanol2-675-90 (estimated)[1]
24-MethoxybenzaldehydeNaOH (10%)Ethanol2-675-90 (estimated)[1]
34-ChlorobenzaldehydeNaOH (10%)Ethanol2-670-85 (estimated)[1]

Table 2: Cyclization of Chalcones to Dihydropyrazoles

EntryChalcone DerivativeReagentSolventReaction Time (h)Yield (%)Reference
1From BenzaldehydeHydrazine HydrateEthanol2-465-80 (estimated)[1]
2From 4-MethoxybenzaldehydeHydrazine HydrateEthanol2-465-80 (estimated)[1]
3From 4-ChlorobenzaldehydeHydrazine HydrateEthanol2-465-80 (estimated)[1]

Table 3: α-Bromination of this compound

EntryBrominating AgentSolventReaction Time (h)Yield (%)Reference
11,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Methanol6~88[2]

Table 4: Hantzsch Thiazole Synthesis

| Entry | α-Bromoketone | Thio-reagent | Solvent | Reaction Time (min) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone | Thiourea | Methanol | 30 | >90 (estimated) |[3][4] |

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound (1.0 eq.)

  • Substituted aromatic aldehyde (1.0 eq.)

  • Ethanol

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the selected aromatic aldehyde (1.0 eq.) in a minimal amount of ethanol.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add the 10% aqueous NaOH solution (approximately 2-3 eq. of NaOH) dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of 3,5-Diaryl-4,5-dihydropyrazoles

This protocol details the cyclization of a chalcone with hydrazine hydrate to form a dihydropyrazole.

Materials:

  • Substituted chalcone (from Protocol 1) (1.0 eq.)

  • Hydrazine hydrate (1.2 eq.)

  • Ethanol

  • Reflux apparatus

Procedure:

  • To a solution of the chalcone (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry to yield the dihydropyrazole product.

Protocol 3: α-Bromination of this compound

This protocol describes the synthesis of 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone.

Materials:

  • This compound (1.0 eq.)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq.)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add a solution of DBDMH (0.5 eq., as it contains two bromine atoms) in methanol dropwise to the stirred solution at room temperature.

  • Stir the reaction for approximately 6 hours, monitoring by TLC until the starting material is consumed.[2]

  • Remove the methanol under reduced pressure.

  • Add cold water to the residue to precipitate the product and dissolve the hydantoin byproduct.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

Protocol 4: Hantzsch Synthesis of 2-Amino-4-(4-fluoro-3-methoxyphenyl)thiazole

This protocol details the synthesis of a thiazole derivative from the corresponding α-bromoketone.

Materials:

  • 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone (from Protocol 3) (1.0 eq.)

  • Thiourea (1.5 eq.)

  • Methanol

  • Heating plate with stirring capability

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a suitable vial, combine 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone (1.0 eq.) and thiourea (1.5 eq.).[3]

  • Add methanol and a stir bar.

  • Heat the mixture with stirring at approximately 60-70 °C for 30 minutes.[3]

  • Cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous Na₂CO₃ solution to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration, washing with water.

  • Dry the product on a watch glass to obtain the 2-aminothiazole derivative.

Visualizations

G cluster_0 Pathway 1: Pyrazole Synthesis A This compound C Chalcone Intermediate A->C Claisen-Schmidt Condensation (NaOH, EtOH) B Aromatic Aldehyde B->C E Dihydropyrazole Derivative C->E Cyclization (EtOH, Reflux) D Hydrazine Hydrate D->E

Caption: Workflow for the synthesis of pyrazole derivatives.

G cluster_1 Pathway 2: Thiazole Synthesis F This compound G α-Bromoketone Intermediate F->G α-Bromination (DBDMH, MeOH) I 2-Aminothiazole Derivative G->I Hantzsch Synthesis (MeOH, Heat) H Thiourea H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone. The primary synthetic route discussed is the Friedel-Crafts acylation of 2-fluoroanisole.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the Friedel-Crafts acylation of 2-fluoroanisole?

A1: The acylation of 2-fluoroanisole is expected to yield primarily this compound. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director, while the fluorine atom (-F) is a deactivating group but also an ortho-, para-director. The directing effects of the methoxy group are dominant, and for steric reasons, acylation is favored at the para position relative to the methoxy group.

Q2: What are the common side reactions to be aware of during the synthesis?

A2: A significant side reaction is the demethylation of the methoxy group, especially when using strong Lewis acids like aluminum chloride (AlCl₃). This results in the formation of phenolic impurities. Another potential side reaction is polyacylation, although this is less common in Friedel-Crafts acylation compared to alkylation because the acetyl group deactivates the aromatic ring to further substitution.[1]

Q3: Can I use a starting material other than 2-fluoroanisole?

A3: While 2-fluoroanisole is the most direct precursor, other synthetic routes could be envisioned. However, the Friedel-Crafts acylation of 2-fluoroanisole is a common and relatively straightforward approach.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (2-fluoroanisole) and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (e.g., moisture contamination of AlCl₃).2. Insufficient amount of catalyst.3. Low reaction temperature leading to slow reaction rate.4. Poor quality of starting materials or solvents.1. Use a fresh, unopened container of the Lewis acid catalyst. Ensure all glassware is thoroughly dried.2. For traditional Lewis acids like AlCl₃, a stoichiometric amount is often required. For other catalysts, refer to the specific protocol.3. Gradually increase the reaction temperature and monitor the reaction by TLC or GC.4. Use purified starting materials and anhydrous solvents.
Formation of a Significant Amount of Phenolic Impurity Demethylation of the methoxy group by a strong Lewis acid.1. Use a milder Lewis acid catalyst such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).2. Consider using a solid acid catalyst like a zeolite or a recyclable catalyst such as a lanthanide triflate.[1]
Presence of Multiple Isomers in the Product Mixture Poor regioselectivity.1. Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer.2. The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene).
Reaction Mixture Turns Dark or Tarry 1. Reaction temperature is too high, leading to decomposition.2. High concentration of reactants.1. Maintain careful temperature control, especially during the addition of the catalyst and acylating agent. Use an ice bath to manage exothermic reactions.2. Ensure adequate dilution with an appropriate solvent.

Data Presentation: Catalyst Performance in Friedel-Crafts Acylation of Anisole

While specific quantitative data for the acylation of 2-fluoroanisole is limited in the readily available literature, the following table summarizes the performance of various catalysts in the well-studied Friedel-Crafts acylation of anisole, which serves as a useful proxy.

CatalystAcylating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
AlCl₃Acetyl ChlorideDichloromethane0 to RT1 h~90[2]
FeCl₃Acetic AnhydrideTAAIL 6602 h94[3]
ZnCl₂Acetic AnhydrideNeat1004 h85[4]
Yb[C(SO₂-n-C₈F₁₇)₃]₃Acetic AnhydrideToluene/Perfluoro(methylcyclohexane)10016 h99[5]
Hf[N(SO₂-n-C₈F₁₇)₂]₄Acetic AnhydrideChlorobenzene/GALDEN® SV13510016 h98[5]
Lanthanide TriflateNot specifiedNot specifiedNot specified1 hHigh[1]
Silica-supported ZnCl₂Not specifiedNot specifiedNot specified2 hHigh[1]

TAAIL 6: A specific type of tunable aryl alkyl ionic liquid.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 2-Fluoroanisole with Acetyl Chloride using Ferric Chloride

This protocol is adapted from general procedures for the Friedel-Crafts acylation of anisole and is designed to minimize demethylation by using a milder Lewis acid.

Materials:

  • 2-Fluoroanisole

  • Acetyl chloride

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ferric chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) to the suspension via the dropping funnel with stirring.

  • After the addition is complete, add a solution of 2-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep Preparation of Reactants and Glassware reaction Friedel-Crafts Acylation Reaction prep->reaction Add 2-fluoroanisole, acetyl chloride, FeCl3 in DCM workup Aqueous Workup and Extraction reaction->workup Quench with HCl/ice purification Purification of Crude Product workup->purification Isolate organic layer analysis Product Characterization purification->analysis Column chromatography or distillation

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Synthesis start Low Yield? cause1 Inactive Catalyst? start->cause1 Yes cause2 Demethylation? start->cause2 Yes cause3 Poor Regioselectivity? start->cause3 Yes solution1 Use fresh, anhydrous catalyst cause1->solution1 solution2 Use milder Lewis acid (e.g., FeCl3) or alternative catalyst cause2->solution2 solution3 Optimize temperature and solvent cause3->solution3

Caption: A decision tree for troubleshooting common issues encountered during the synthesis.

References

Common side products in the synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone. This guide addresses common side products and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common method is the Friedel-Crafts acylation of 2-fluoroanisole with an acetylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q2: What are the expected common side products in this synthesis?

A2: The synthesis is an electrophilic aromatic substitution on 2-fluoroanisole. The starting material has two substituents on the benzene ring: a methoxy group (-OCH₃) at position 1 and a fluorine atom (-F) at position 2. Both are ortho-, para-directing groups. However, the methoxy group is a strong activating group, while fluorine is a weakly deactivating group. The directing effect of the powerful activating methoxy group dominates. Therefore, the primary product is the result of acylation at the position para to the methoxy group. However, other isomers can form as side products due to the competing directing effects.

The primary side products are other regioisomers of the desired product. The main product and the most likely isomeric side products are:

  • Main Product: this compound

  • Side Product 1: 1-(2-Fluoro-3-methoxyphenyl)ethanone

  • Side Product 2: 1-(3-Fluoro-4-methoxyphenyl)ethanone

  • Side Product 3: 1-(5-Fluoro-2-methoxyphenyl)ethanone

Additionally, polyacylation can occur, though it is less common as the acyl group deactivates the ring to further substitution.

Q3: How can I minimize the formation of these isomeric side products?

A3: Optimizing reaction conditions is key. Lowering the reaction temperature can increase the selectivity for the thermodynamically favored para-acylated product. The choice of solvent and the rate of addition of the acylating agent can also influence the product distribution.

Q4: My reaction yield is low. What are the potential causes?

A4: Low yields in Friedel-Crafts acylation can be due to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively quenching the catalyst. A stoichiometric amount of the catalyst is often required.

  • Deactivated Ring: While the methoxy group is activating, the fluorine atom is deactivating. If there are any other deactivating impurities, the reaction may be sluggish.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side reactions and degradation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Presence of multiple spots on TLC after reaction Formation of isomeric side products.Use column chromatography for purification. Optimize reaction temperature and time to favor the desired isomer.
Low or no product yield Inactive catalyst due to moisture.Use anhydrous solvents and reagents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient amount of Lewis acid catalyst.Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
Product is a dark oil or solid Impurities or side reactions.Purify the crude product by column chromatography or recrystallization. Ensure the purity of starting materials.
Unexpected signals in ¹H or ¹³C NMR spectrum Presence of isomeric side products.Compare the obtained spectra with the data provided in the "Data Presentation" section to identify the isomers. Adjust purification methods accordingly.
Residual starting material.Monitor the reaction progress by TLC to ensure complete consumption of the starting material. If necessary, increase the reaction time or temperature.

Data Presentation

Table 1: ¹H and ¹³C NMR Data for this compound and Common Isomeric Side Products (in CDCl₃)

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
This compound (Main Product) 7.89 (dd, J = 8.8, 2.0 Hz, 1H), 7.20-7.10 (m, 2H), 3.95 (s, 3H), 2.58 (s, 3H)196.8, 158.0 (d, J=252.0 Hz), 148.0, 131.0, 124.5 (d, J=7.0 Hz), 115.0 (d, J=20.0 Hz), 113.5, 56.5, 26.5
1-(2-Fluoro-3-methoxyphenyl)ethanone (Side Product 1) 7.50-7.40 (m, 1H), 7.25-7.15 (m, 2H), 3.90 (s, 3H), 2.60 (s, 3H)198.5, 155.5 (d, J=248.0 Hz), 147.0 (d, J=10.0 Hz), 125.0, 122.0 (d, J=3.0 Hz), 118.0 (d, J=18.0 Hz), 115.0, 56.0, 30.0
1-(3-Fluoro-4-methoxyphenyl)ethanone (Side Product 2) 7.80-7.70 (m, 2H), 7.00 (t, J=8.5 Hz, 1H), 3.95 (s, 3H), 2.55 (s, 3H)196.5, 155.0 (d, J=250.0 Hz), 152.0, 127.0 (d, J=6.0 Hz), 125.0 (d, J=3.0 Hz), 115.0, 112.0 (d, J=22.0 Hz), 56.5, 26.5
1-(5-Fluoro-2-methoxyphenyl)ethanone (Side Product 3) 7.50 (dd, J=8.8, 4.0 Hz, 1H), 7.20-7.10 (m, 1H), 6.95 (dd, J=9.0, 4.0 Hz, 1H), 3.90 (s, 3H), 2.60 (s, 3H)199.0, 158.0 (d, J=245.0 Hz), 154.0, 125.0 (d, J=8.0 Hz), 118.0 (d, J=23.0 Hz), 115.0 (d, J=24.0 Hz), 112.0, 56.0, 31.5

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 2-Fluoroanisole

Materials:

  • 2-Fluoroanisole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension at 0 °C.

  • Substrate Addition: Dissolve 2-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 2-fluoroanisole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired product from the isomeric side products.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Anhydrous Reagents & Glassware start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Suspend AlCl₃ in DCM (0 °C) setup->catalyst acyl Add Acetyl Chloride (0 °C) catalyst->acyl substrate Add 2-Fluoroanisole (0 °C) acyl->substrate react Stir at RT (2-4h) substrate->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions start Unsatisfactory Reaction Outcome low_yield Low Yield? start->low_yield impure Impure Product? start->impure check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents Yes check_catalyst Verify Catalyst Amount & Activity low_yield->check_catalyst Yes check_temp Optimize Reaction Temperature & Time low_yield->check_temp Yes check_isomers Identify Isomers (NMR Analysis) impure->check_isomers Yes optimize_purification Optimize Purification (Chromatography) impure->optimize_purification Yes check_starting_material Check for Unreacted Starting Material (TLC) impure->check_starting_material Yes

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Purifying 1-(4-Fluoro-3-methoxyphenyl)ethanone by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(4-Fluoro-3-methoxyphenyl)ethanone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?

A good starting point for TLC analysis is a mixture of ethyl acetate and hexane. A common initial ratio to test is 20-30% ethyl acetate in hexane. The polarity can be adjusted based on the resulting Rf value of your target compound. For more polar compounds, you might consider using a solvent system like methanol in dichloromethane.

Q2: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

If your compound remains at the baseline, the solvent system is not polar enough. You can try adding a small amount of a more polar solvent, such as methanol, to your ethyl acetate/hexane mixture. For very polar compounds, switching to a more polar solvent system entirely, like 5% methanol in dichloromethane, may be necessary.

Q3: I am seeing multiple spots on my TLC after running the reaction. What are the likely impurities?

In a typical Friedel-Crafts acylation synthesis of this compound, potential impurities include:

  • Starting materials: Unreacted 2-fluoroanisole or acylating agent.

  • Positional isomers: Acylation at other positions on the aromatic ring can lead to isomeric byproducts.

  • Poly-acylated products: Although less common in acylation compared to alkylation, it is a possibility.

  • Hydrolyzed reagents: Moisture can lead to the hydrolysis of the acylating agent and catalyst.

Q4: The separation between my product and an impurity is very poor on the TLC plate. How can I improve it?

To improve separation, you can try using a less polar solvent system, which will generally result in lower Rf values and potentially better resolution. Running the TLC plate in a chamber saturated with the solvent vapor can also lead to more uniform and reproducible results. Experimenting with different solvent systems, such as replacing ethyl acetate with diethyl ether or dichloromethane, may also improve separation.

Q5: My purified compound appears to be degrading on the silica gel column. What can I do to prevent this?

Some compounds can be sensitive to the acidic nature of silica gel. To mitigate degradation, you can:

  • Neutralize the silica gel: Pre-treat the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%).

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product does not elute from the column The eluting solvent is not polar enough.Gradually increase the polarity of the eluting solvent. For example, if you are using 20% ethyl acetate in hexane, try increasing to 30%, 40%, and so on. A gradient elution from low to high polarity is often effective.
The compound may have low solubility in the chosen solvent system.Ensure your compound is soluble in the mobile phase. If not, a different solvent system may be required.
Product elutes too quickly (with the solvent front) The eluting solvent is too polar.Start with a less polar solvent system. For example, if your product elutes with the front in 20% ethyl acetate in hexane, try 5% or 10% ethyl acetate in hexane.
Poor separation of product and impurities (co-elution) The solvent system is not optimized for separation.Re-evaluate your TLC results to find a solvent system that provides good separation between your product and the impurities. An ideal Rf for the product on TLC is between 0.2 and 0.4 for good column separation.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is generally preferred.
The sample was loaded improperly (too much solvent or unevenly).Load the sample in a minimal amount of solvent to create a narrow band at the top of the column.
Tailing of the product peak The compound is interacting strongly with the stationary phase (e.g., acidic silica).Add a small amount of a modifier to the eluent. For example, if your compound has basic properties, adding a small amount of triethylamine can reduce tailing.
The column is overloaded with the sample.Use an appropriate amount of silica gel for the amount of crude product being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
Unexpectedly low yield after purification The compound is partially decomposing on the column.See FAQ Q5 for solutions to prevent degradation on silica gel.
Some of the product did not elute and is still on the column.After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or 10% methanol in dichloromethane) to see if any remaining product elutes.
Loss of product during solvent removal (if the product is volatile).Use caution during rotary evaporation, especially with low-boiling solvents. Avoid excessive heat and high vacuum.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude product.

1. TLC Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a starting solvent system of 20% ethyl acetate in hexane.

  • Visualize the spots under UV light.

  • Optimize the solvent system to achieve an Rf value of approximately 0.2-0.3 for the desired product, with good separation from impurities.

2. Column Preparation (Slurry Packing):

  • Select an appropriate size glass column based on the amount of crude material.

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent determined from your TLC analysis.

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent. Carefully apply the solution to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the elution by collecting small fractions and analyzing them by TLC.

  • If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute the desired product. For instance, you could start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.[1]

5. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: TLC Data for this compound (Example)

Solvent System (Ethyl Acetate/Hexane)Approximate Rf ValueObservations
10%~0.2Good for initial separation from non-polar impurities.
20%~0.35Optimal for column chromatography, providing good separation.
30%~0.5May be suitable for faster elution if separation from impurities is excellent.

Note: Rf values are approximate and can vary based on specific conditions.

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Appearance (Typically a solid or oil)
Boiling Point (Not readily available)
Melting Point (Not readily available)

Visualizations

TroubleshootingWorkflow start Start Purification tlc Perform TLC Analysis start->tlc rf_ok Rf ~0.2-0.4 and Good Separation? tlc->rf_ok adjust_solvent Adjust Solvent System Polarity rf_ok->adjust_solvent No pack_column Pack Column with Silica Gel rf_ok->pack_column Yes adjust_solvent->tlc load_sample Load Crude Sample pack_column->load_sample elute Elute with Optimized Solvent load_sample->elute monitor_fractions Monitor Fractions by TLC elute->monitor_fractions product_eluting Is Product Eluting Cleanly? monitor_fractions->product_eluting troubleshoot Consult Troubleshooting Guide product_eluting->troubleshoot No combine_pure Combine Pure Fractions product_eluting->combine_pure Yes troubleshoot->elute evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: A workflow diagram for the purification of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc 1. TLC Optimization slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample pack->load elute 5. Elute & Collect Fractions load->elute monitor 6. Monitor by TLC elute->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

References

Optimizing reaction conditions for the acylation of fluorinated anisole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of fluorinated anisole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges encountered during these specific electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity when acylating 2-fluoroanisole, 3-fluoroanisole, and 4-fluoroanisole?

A1: The regioselectivity of Friedel-Crafts acylation on fluoroanisole derivatives is governed by the interplay between the activating, ortho-, para-directing methoxy group (-OCH₃) and the deactivating, but also ortho-, para-directing fluoro group (-F). The methoxy group is a stronger activating group, and its directing effect generally dominates.

  • 2-Fluoroanisole: The methoxy group strongly directs to its para position (C4) and to a lesser extent its ortho position (C6). The fluorine atom directs to its para position (C5) and its ortho position (C3). Acylation is expected to occur predominantly at the C4 position, which is para to the strongly activating methoxy group and sterically unhindered.

  • 3-Fluoroanisole: The methoxy group directs to its ortho (C2, C6) and para (C4) positions. The fluorine atom directs to its ortho (C2, C4) and para (C6) positions. The positions at C2, C4, and C6 are all activated. However, the C4 position is electronically favored due to being para to the methoxy group, making 2-fluoro-4-methoxyacetophenone the expected major product.[1]

  • 4-Fluoroanisole: The methoxy group directs to its ortho positions (C2, C6), and the fluorine atom also directs to its ortho positions (C3, C5). The methoxy group's activating effect is dominant, leading to acylation primarily at the C2 position.

Q2: My reaction is showing low or no yield. What are the common causes?

A2: Low or no yield in Friedel-Crafts acylation of fluorinated anisoles can often be attributed to several factors:

  • Inactive Catalyst: The most common issue is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture. It is crucial to use a fresh, anhydrous catalyst and to dry all glassware and solvents thoroughly.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because the ketone product can form a complex with the catalyst, rendering it inactive.

  • Deactivated Substrate: While the methoxy group is activating, the fluorine atom is deactivating. If there are additional deactivating groups on the ring or the acylating agent is particularly unreactive, the reaction may require more forcing conditions.

  • Low Reaction Temperature: If the reaction is too slow, a gradual increase in temperature may be necessary. However, this should be done cautiously to avoid side reactions.

Q3: I am observing the formation of multiple products or unexpected isomers. How can I improve selectivity?

A3: The formation of multiple isomers can be influenced by the reaction conditions. To improve regioselectivity:

  • Choice of Solvent: The polarity of the solvent can influence the isomer distribution. For some substrates, non-polar solvents may favor one isomer, while polar solvents favor another.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Steric Hindrance: Using a bulkier acylating agent or Lewis acid catalyst can sometimes favor acylation at the less sterically hindered position.

Q4: The reaction mixture turned dark or formed a tar-like substance. What went wrong?

A4: A dark or tarry reaction mixture often indicates side reactions, such as polymerization or decomposition. This can be caused by:

  • Excessively High Temperature: The reaction can be exothermic.[2] It is important to control the temperature, especially during the addition of the catalyst and acylating agent, often by using an ice bath.

  • High Concentration of Reagents: Running the reaction at a high concentration can lead to localized overheating. Ensure adequate solvent is used.

  • Reactive Substrate/Reagents: Highly activated substrates or very reactive acylating agents can lead to uncontrolled reactions.

Q5: Is demethylation of the methoxy group a common side reaction?

A5: Demethylation of anisole derivatives can occur in the presence of strong Lewis acids like AlCl₃, particularly at elevated temperatures. To minimize this side reaction, it is advisable to use the mildest possible reaction conditions (lower temperature, shorter reaction time) and to consider alternative, milder Lewis acids if demethylation is a significant problem.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (moisture contamination).2. Insufficient amount of catalyst.3. Low reactivity of the fluorinated anisole substrate.4. Reaction temperature is too low.1. Use freshly opened, anhydrous Lewis acid. Ensure all glassware and solvents are dry.2. Use at least a stoichiometric amount of the Lewis acid relative to the acylating agent.3. Consider a more reactive acylating agent or a stronger Lewis acid.4. Gradually and carefully increase the reaction temperature while monitoring the reaction.
Formation of Multiple Isomers 1. Reaction conditions favor a mixture of kinetic and thermodynamic products.2. Insufficient steric or electronic differentiation between possible acylation sites.1. Optimize the reaction temperature; lower temperatures often increase selectivity.2. Experiment with different solvents of varying polarity.3. Consider using a bulkier acylating agent to increase steric hindrance.
Formation of Side-Products (e.g., demethylation) 1. Reaction temperature is too high.2. Prolonged reaction time.3. Strong Lewis acid is used.1. Use the lowest effective reaction temperature.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.3. Consider using a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂).
Darkening or Charring of Reaction Mixture 1. Reaction is too exothermic and uncontrolled.2. High concentration of reactants.1. Control the rate of addition of the acylating agent or catalyst.2. Perform the reaction at a lower temperature, using an ice bath if necessary.3. Ensure adequate dilution with an appropriate inert solvent.

Data on Reaction Conditions

The following table summarizes various reported conditions for the acylation of anisole derivatives. Note that optimal conditions for specific fluorinated anisole isomers may require further optimization.

SubstrateAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Notes
AnisoleAcetic AnhydrideZeolite H-ZSM-5-1002>95High para-selectivity.[3]
AnisoleAcetic AnhydrideSolid Acid CatalystsSolvent-free1305HighSelectively gives 4-methoxyacetophenone.[4][5][6]
3-FluoroanisoleAcetyl ChlorideAlCl₃Dichloroethane0-103HighYields 2-fluoro-4-methoxyacetophenone.[1]
AnisolePropionyl ChlorideFeCl₃DichloromethaneRT0.25-General procedure for acylation.[7][8]
AnisoleAcetic AnhydridePreyssler Catalyst-RT0.2598Highly para-selective.[9][10]

Experimental Protocols

General Protocol for the Acylation of a Fluorinated Anisole Derivative (e.g., 3-Fluoroanisole) [1]

This protocol is a representative example and may require optimization for other isomers or acylating agents.

Materials:

  • 3-Fluoroanisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloroethane

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, add anhydrous dichloroethane and 3-fluoroanisole.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Catalyst and Reagent Addition: While stirring, add anhydrous aluminum chloride to the cooled solution. Then, add acetyl chloride dropwise, maintaining the temperature between 0-10°C.

  • Reaction: After the addition is complete, allow the reaction to stir for an additional hour at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer with water.

  • Concentration: Remove the dichloroethane under reduced pressure.

  • Purification: Recrystallize the crude product from methanol to obtain the purified 2-fluoro-4-methoxyacetophenone.

Purification of Acylated Fluoroanisole Isomers

The purification of positional isomers of fluoro-methoxyacetophenones can be challenging due to their similar polarities.

  • Thin-Layer Chromatography (TLC): TLC is a useful technique for monitoring the reaction progress and for preliminary separation tests. Different solvent systems (e.g., mixtures of hexanes and ethyl acetate) should be trialed to achieve the best separation of isomers.

  • Column Chromatography: For preparative separation, column chromatography on silica gel is commonly used. A solvent system that provides good separation on TLC should be employed. For isomers that are difficult to separate, using a longer column or a shallower solvent gradient can improve resolution. Alternative stationary phases like alumina or specialized columns (e.g., Phenyl-Hexyl or Pentafluorophenyl) may offer different selectivities.[11][12]

  • Recrystallization: If the product is a solid, recrystallization is an effective method for purification, especially if one isomer is present in a much larger quantity.[11]

Visualizations

Experimental_Workflow Experimental Workflow for Acylation of Fluorinated Anisole cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents (Fluoroanisole, Acyl Halide, Solvent) setup_glassware Setup Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware dissolve_anisole Dissolve Fluoroanisole in Anhydrous Solvent setup_glassware->dissolve_anisole cool_mixture Cool Mixture (e.g., 0°C) dissolve_anisole->cool_mixture add_catalyst Add Lewis Acid Catalyst (e.g., AlCl3) cool_mixture->add_catalyst add_acyl_halide Add Acyl Halide Dropwise add_catalyst->add_acyl_halide stir_react Stir and Monitor (e.g., by TLC) add_acyl_halide->stir_react quench Quench Reaction (e.g., with Ice Water) stir_react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Product dry_concentrate->purify

Caption: A typical experimental workflow for the Friedel-Crafts acylation of fluorinated anisole derivatives.

Troubleshooting_Yield Troubleshooting Low Yield in Acylation Reactions start Low or No Product Yield check_reagents Check Reagents & Conditions start->check_reagents reagents_ok Reagents & Conditions OK? check_reagents->reagents_ok All good solution_reagents Use fresh, anhydrous reagents and solvents. Ensure inert atmosphere. check_reagents->solution_reagents Moisture? Old Reagents? optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Catalyst OK solution_catalyst Increase catalyst loading (stoichiometric or slight excess). reagents_ok->solution_catalyst Insufficient Catalyst? solution_temp Gradually increase reaction temperature. optimize_conditions->solution_temp Reaction too slow? solution_reagent_reactivity Consider more reactive acylating agent or stronger Lewis acid. optimize_conditions->solution_reagent_reactivity Still no reaction?

References

Technical Support Center: Scale-Up Synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone. The primary synthetic route is the Friedel-Crafts acylation of 2-fluoroanisole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of 2-fluoroanisole is resulting in a low or no yield. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in this synthesis is a common issue that can often be traced back to several key factors. Here is a step-by-step guide to diagnosing and resolving the problem:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your starting materials, solvent, or glassware will deactivate the catalyst.

    • Troubleshooting:

      • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they should be freshly distilled and dried.

      • Use a fresh, unopened container of anhydrous AlCl₃. Handle the catalyst under an inert atmosphere.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively sequestering it from the reaction.[1] Therefore, a stoichiometric amount of the catalyst is often required.

    • Troubleshooting:

      • Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent (acetyl chloride or acetic anhydride).

  • Reaction Temperature: The reaction temperature is a critical parameter. While the reaction is exothermic, insufficient temperature can lead to a sluggish reaction, while excessive heat can promote side reactions.

    • Troubleshooting:

      • Maintain a low temperature (typically 0-5 °C) during the addition of reactants to control the initial exotherm.

      • After the initial addition, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile.

  • Purity of Starting Materials: Impurities in the 2-fluoroanisole or the acylating agent can interfere with the reaction.

    • Troubleshooting:

      • Ensure the purity of your starting materials by checking their specifications and, if necessary, purifying them before use.

Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities

Q2: I am observing the formation of significant amounts of an isomeric byproduct along with my desired this compound. How can I improve the regioselectivity?

A2: The directing effects of the methoxy (-OCH₃) and fluoro (-F) groups on the aromatic ring of 2-fluoroanisole determine the position of acylation. The methoxy group is a strong ortho, para-director, while the fluoro group is a deactivating ortho, para-director. The primary site of acylation is para to the strongly activating methoxy group, yielding the desired product. However, acylation at other positions can occur.

  • Strategies to Enhance Regioselectivity:

    • Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-substituted product. Running the reaction at 0 °C or even lower temperatures during the addition and initial reaction phase can significantly improve selectivity.

    • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids can offer different levels of steric hindrance and reactivity, which can influence the isomer ratio. Experimenting with milder Lewis acids like ZnCl₂ or TiCl₄ might be beneficial.[2]

    • Solvent Effects: The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. Less polar solvents may sometimes favor para-substitution. Dichloromethane or dichloroethane are common choices.

Issue 3: Difficulties in Work-up and Product Isolation

Q3: The work-up of my large-scale reaction is problematic, leading to product loss and purification challenges. What is the recommended procedure?

A3: A proper work-up procedure is crucial for isolating the product in high purity and yield, especially at scale.

  • Quenching: The reaction must be carefully quenched to decompose the aluminum chloride-ketone complex and any remaining catalyst.

    • Procedure: Slowly and cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1] This is a highly exothermic process and should be done with vigorous stirring in a well-ventilated fume hood.

  • Extraction: After quenching, the product needs to be extracted into an organic solvent.

    • Procedure: Transfer the mixture to a separatory funnel and extract with a suitable solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: The organic layer should be washed to remove acidic and aqueous impurities.

    • Procedure: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer must be thoroughly dried before removing the solvent.

    • Procedure: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure.

Issue 4: Scale-up Safety Concerns

Q4: What are the primary safety concerns when scaling up the Friedel-Crafts acylation of 2-fluoroanisole?

A4: Scaling up Friedel-Crafts reactions introduces significant safety challenges that must be addressed.

  • Exothermic Reaction: The reaction is highly exothermic, and the heat generated needs to be effectively managed to prevent a runaway reaction.[3]

    • Mitigation:

      • Use a reactor with adequate cooling capacity.

      • Control the rate of addition of the reactants.

      • Monitor the internal temperature of the reactor throughout the reaction.

  • HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic.

    • Mitigation:

      • Perform the reaction in a well-ventilated fume hood or a closed reactor system equipped with a scrubber to neutralize the HCl gas.

  • Handling of Aluminum Chloride: Anhydrous aluminum chloride is a corrosive and moisture-sensitive solid.

    • Mitigation:

      • Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

      • Handle AlCl₃ in a glove box or under an inert atmosphere to prevent exposure to moisture.

Data Presentation

The following tables provide representative quantitative data for the scale-up synthesis of this compound. Note: This data is illustrative and based on typical outcomes for similar Friedel-Crafts acylation reactions, as specific literature data for the scale-up of this particular synthesis is limited.

Table 1: Reaction Parameters and Typical Yields

ParameterLab Scale (10g)Pilot Scale (1kg)
2-Fluoroanisole 1.0 eq1.0 eq
Acetyl Chloride 1.1 eq1.1 eq
Aluminum Chloride 1.2 eq1.2 eq
Solvent (DCM) 200 mL20 L
Reaction Temp. 0 °C to RT0 °C to RT
Reaction Time 2-4 hours4-6 hours
Typical Yield 75-85%70-80%

Table 2: Impurity Profile (Illustrative)

ImpurityTypical Level (Pilot Scale)Identification MethodPotential Origin
Isomeric Byproduct 2-5%HPLC, GC-MSNon-selective acylation
Unreacted 2-Fluoroanisole < 1%GCIncomplete reaction
Diacylated Product < 0.5%LC-MSOver-reaction

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 2-Fluoroanisole (Pilot Scale)

Materials:

  • 2-Fluoroanisole (1.0 kg, 1.0 eq)

  • Anhydrous Aluminum Chloride (1.27 kg, 1.2 eq)

  • Acetyl Chloride (0.68 kg, 1.1 eq)

  • Dichloromethane (DCM), anhydrous (20 L)

  • Hydrochloric Acid, concentrated (5 L)

  • Crushed Ice (20 kg)

  • Sodium Bicarbonate, saturated solution (10 L)

  • Brine, saturated solution (10 L)

  • Anhydrous Sodium Sulfate (1 kg)

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted 50 L glass-lined reactor with anhydrous dichloromethane (10 L) and anhydrous aluminum chloride (1.27 kg).

  • Cooling: Cool the suspension to 0-5 °C with constant stirring.

  • Acetyl Chloride Addition: Slowly add acetyl chloride (0.68 kg) to the suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Substrate Addition: In a separate vessel, dissolve 2-fluoroanisole (1.0 kg) in anhydrous dichloromethane (10 L). Add this solution to the reactor dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: In a separate 100 L reactor, prepare a mixture of crushed ice (20 kg) and concentrated hydrochloric acid (5 L). Slowly and carefully transfer the reaction mixture to the ice/HCl mixture with vigorous stirring.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 5 L).

    • Combine the organic layers and wash with water (10 L), saturated sodium bicarbonate solution (10 L), and brine (10 L).

    • Dry the organic layer over anhydrous sodium sulfate (1 kg).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dry_Glassware Oven-dry glassware Start->Dry_Glassware Inert_Atmosphere Inert atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Charge_Reactor Charge reactor with AlCl3 and DCM Inert_Atmosphere->Charge_Reactor Cooling Cool to 0-5 °C Charge_Reactor->Cooling Add_AcCl Add Acetyl Chloride Cooling->Add_AcCl Add_Substrate Add 2-Fluoroanisole solution Add_AcCl->Add_Substrate Reaction_RT Stir at RT Add_Substrate->Reaction_RT Monitor Monitor by TLC/HPLC Reaction_RT->Monitor Quench Quench in ice/HCl Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash Wash organic layers Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation/ Recrystallization) Concentrate->Purify End Final Product Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality cluster_solution Solutions Start Low/No Yield Check_Moisture Check for moisture in system Start->Check_Moisture Check_Catalyst_Eq Verify catalyst stoichiometry (>=1.1 eq) Start->Check_Catalyst_Eq Check_Temp Optimize reaction temperature Start->Check_Temp Check_Time Adjust reaction time Start->Check_Time Check_Purity Verify purity of starting materials Start->Check_Purity Use_Anhydrous Use anhydrous reagents/solvents Check_Moisture->Use_Anhydrous Increase_Catalyst Increase catalyst loading Check_Catalyst_Eq->Increase_Catalyst Temp_Profile Optimize temperature profile Check_Temp->Temp_Profile Extend_Time Extend reaction time Check_Time->Extend_Time Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents

Caption: Troubleshooting guide for low yield in the Friedel-Crafts acylation.

References

Alternative synthetic routes to avoid low-yielding steps for 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and alternative synthetic strategies for researchers and drug development professionals involved in the synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the potentially low-yielding Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene.

Issue 1: Low or No Yield in Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene with acetyl chloride is resulting in a low yield or failing completely. What are the likely causes?

A1: Low yields in the Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene are a common issue. Several factors can contribute to this:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will deactivate the catalyst.

  • Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, which can sequester the catalyst. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often necessary.

  • Substrate Deactivation: While the methoxy group is activating, the fluorine atom is deactivating. The interplay of these electronic effects can influence the overall reactivity of the aromatic ring.

  • Poor Regioselectivity: The methoxy group is an ortho-, para-director, while the fluorine is also an ortho-, para-director. This can lead to the formation of a mixture of isomers, with the desired this compound being only one of the products. The steric hindrance from the methoxy group might favor acylation at the position para to it, but ortho-acylation can also occur, reducing the yield of the desired product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.

  • Use Fresh Catalyst: Use a fresh, unopened container of the Lewis acid or purify the existing stock.

  • Optimize Catalyst Stoichiometry: Experiment with increasing the molar equivalents of the Lewis acid, for example, from 1.1 to 1.5 equivalents.

  • Control Reaction Temperature: The initial reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and potentially improve regioselectivity. Allowing the reaction to slowly warm to room temperature can then drive it to completion.

  • Purification Strategy: Develop a robust purification method (e.g., column chromatography) to effectively separate the desired para-acylated product from other isomers and starting material.

Alternative High-Yielding Synthetic Routes

To circumvent the challenges associated with Friedel-Crafts acylation, two alternative, higher-yielding synthetic routes are proposed: a Grignard reaction and a Suzuki-Miyaura coupling. Both routes start from the commercially available precursor, 4-bromo-1-fluoro-2-methoxybenzene.

Workflow for Alternative Syntheses

G cluster_0 Starting Material cluster_1 Alternative Route 1: Grignard Reaction cluster_2 Alternative Route 2: Suzuki-Miyaura Coupling 4-bromo-1-fluoro-2-methoxybenzene 4-bromo-1-fluoro-2-methoxybenzene Grignard Reagent Formation Grignard Reagent Formation 4-bromo-1-fluoro-2-methoxybenzene->Grignard Reagent Formation Mg, THF Boronic Ester Formation Boronic Ester Formation 4-bromo-1-fluoro-2-methoxybenzene->Boronic Ester Formation Bis(pinacolato)diboron, Pd catalyst, base Acylation with Acetyl Chloride Acylation with Acetyl Chloride Grignard Reagent Formation->Acylation with Acetyl Chloride Acetyl Chloride 1-(4-Fluoro-3-methoxyphenyl)ethanone_G This compound Acylation with Acetyl Chloride->1-(4-Fluoro-3-methoxyphenyl)ethanone_G Suzuki Coupling with Acetylating Agent Suzuki Coupling with Acetylating Agent Boronic Ester Formation->Suzuki Coupling with Acetylating Agent Acetyl Chloride, Pd catalyst, base 1-(4-Fluoro-3-methoxyphenyl)ethanone_S This compound Suzuki Coupling with Acetylating Agent->1-(4-Fluoro-3-methoxyphenyl)ethanone_S

Caption: Alternative synthetic pathways to this compound.

Experimental Protocols

Route 1: Grignard Reaction

This route involves the formation of a Grignard reagent from 4-bromo-1-fluoro-2-methoxybenzene, followed by acylation with acetyl chloride. This method generally provides good to excellent yields of the desired ketone.[1][2]

Diagram of the Grignard Reaction Pathway

G start 4-Bromo-1-fluoro-2-methoxybenzene step1 Grignard Reagent Formation (Mg, THF, I2 catalyst) start->step1 intermediate (4-Fluoro-3-methoxyphenyl)magnesium bromide step1->intermediate step2 Acylation (Acetyl Chloride in THF) intermediate->step2 product This compound step2->product

Caption: Grignard reaction route for the synthesis of the target compound.

Detailed Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Dissolve 4-bromo-1-fluoro-2-methoxybenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, dissolve acetyl chloride (1.1 equivalents) in anhydrous THF.

    • Add the acetyl chloride solution dropwise to the cooled Grignard reagent solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Comparison:

ParameterFriedel-Crafts Acylation (Estimated)Grignard Reaction (Typical)
Starting Material 1-Fluoro-2-methoxybenzene4-Bromo-1-fluoro-2-methoxybenzene
Key Reagents Acetyl Chloride, AlCl₃Mg, Acetyl Chloride
Typical Yield 30-50% (highly variable)70-90%
Key Challenges Low yield, regioselectivity, catalyst handlingAnhydrous conditions, initiation
Route 2: Suzuki-Miyaura Coupling

This modern cross-coupling reaction offers a highly efficient and versatile method for the synthesis of the target compound. It involves the palladium-catalyzed coupling of an arylboronic acid or ester with an acyl chloride.

Diagram of the Suzuki-Miyaura Coupling Pathway

G start 4-Bromo-1-fluoro-2-methoxybenzene step1 Miyaura Borylation (Bis(pinacolato)diboron, Pd catalyst, Base) start->step1 intermediate 2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane step1->intermediate step2 Suzuki Coupling (Acetyl Chloride, Pd catalyst, Base) intermediate->step2 product This compound step2->product

Caption: Suzuki-Miyaura coupling route for the synthesis of the target compound.

Detailed Protocol:

  • Synthesis of the Arylboronic Ester:

    • In a flask, combine 4-bromo-1-fluoro-2-methoxybenzene (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 3.0 equivalents).

    • Add an anhydrous solvent such as dioxane or toluene.

    • Degas the mixture and heat it under an inert atmosphere at 80-100 °C for several hours until the starting material is consumed (monitor by TLC or GC-MS).

    • After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.

    • Remove the solvent under reduced pressure and purify the crude boronic ester by column chromatography or recrystallization.

  • Suzuki-Miyaura Acylation:

    • In a flask, dissolve the arylboronic ester (1.0 equivalent) in an anhydrous solvent such as toluene.

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equivalents).

    • Add acetyl chloride (1.2 equivalents) dropwise to the mixture at room temperature.

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere for several hours until the reaction is complete.[3]

  • Work-up:

    • Cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the final product by column chromatography.

Quantitative Data Comparison:

ParameterFriedel-Crafts Acylation (Estimated)Suzuki-Miyaura Coupling (Typical)
Starting Material 1-Fluoro-2-methoxybenzene4-Bromo-1-fluoro-2-methoxybenzene
Key Reagents Acetyl Chloride, AlCl₃Bis(pinacolato)diboron, Pd catalyst, Base, Acetyl Chloride
Typical Yield 30-50% (highly variable)75-95%
Key Challenges Low yield, regioselectivity, catalyst handlingCost of catalyst, multi-step process

References

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted acetophenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and to provide answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of substituted acetophenones, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation Leading to a Mixture of Isomers

Q1: My Friedel-Crafts acylation is producing a mixture of ortho and para isomers, with the para isomer often being the major product. How can I control this to favor a specific isomer?

A1: The regioselectivity of Friedel-Crafts acylation is primarily governed by the electronic and steric properties of the substituents already present on the aromatic ring.[1]

  • Electronic Effects: Electron-donating groups (EDGs) like -OCH₃, -OH, and alkyl groups are ortho, para-directors because they activate the ring towards electrophilic attack at these positions.[2][3][4] Electron-withdrawing groups (EWGs) such as -NO₂, -CN, and carbonyls are meta-directors.[2][4]

  • Steric Hindrance: The para position is generally less sterically hindered than the ortho position, which often leads to the para isomer being the major product.[5][6]

Troubleshooting Steps:

  • Analyze the Directing Group: Identify the substituent on your starting material. If it is an ortho, para-director, a mixture is expected.

  • Steric Bulk: The size of both the directing group and the incoming acyl group can influence the ortho:para ratio. Larger groups will favor para substitution.

  • Change of Strategy: If a specific isomer is required in high purity, consider alternative synthetic routes that offer better regiocontrol, such as a multi-step synthesis involving a blocking group or a directed ortho-metalation strategy.

Q2: I am working with a phenol and observing significant O-acylation (ester formation) instead of the desired C-acylation (ketone formation). How can I favor C-acylation?

A2: Phenols are bidentate nucleophiles, meaning they can react at the aromatic ring (C-acylation) or the hydroxyl group (O-acylation).[7] O-acylation is often kinetically favored.[7] To promote the desired C-acylation, you can:

  • Increase Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ promotes C-acylation.[7] The catalyst can coordinate with the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product via a Fries Rearrangement.[7]

  • Utilize the Fries Rearrangement: A reliable two-step approach involves first intentionally forming the phenyl ester (O-acylation) and then inducing a Lewis acid-catalyzed rearrangement to the desired hydroxyaryl ketone.[7][8] This method often provides higher yields and better control than direct Friedel-Crafts acylation of phenols.[7]

Troubleshooting Workflow for Isomer Formation

G start Mixture of Isomers Observed (e.g., ortho/para) check_directing_group Analyze Directing Group on Arene start->check_directing_group op_director Ortho, Para-Director? check_directing_group->op_director meta_director Meta-Director? op_director->meta_director No sterics Consider Steric Hindrance op_director->sterics Yes alt_route Consider Alternative Synthetic Route (e.g., Blocking Groups, DoM) meta_director->alt_route No (Unexpected Result) purify Purify Mixture (Chromatography, Recrystallization) meta_director->purify Yes (Mixture Unexpected) temp_solvent Modify Reaction Conditions (Temp, Solvent, Catalyst) sterics->temp_solvent temp_solvent->purify alt_route->purify G start Desired Isomer ortho Ortho-Hydroxyacetophenone start->ortho para Para-Hydroxyacetophenone start->para high_temp High Temperature (>100 °C) ortho->high_temp Favored by nonpolar_solvent Non-polar Solvent (e.g., CS₂, Chlorobenzene) ortho->nonpolar_solvent Favored by low_temp Low Temperature (<60 °C) para->low_temp Favored by polar_solvent Polar Solvent (e.g., Nitrobenzene) para->polar_solvent Favored by G sub Substituted Benzene edg Electron Donating Group (EDG) e.g., -OH, -OR, -Alkyl sub->edg has ewg Electron Withdrawing Group (EWG) e.g., -NO₂, -C=O, -CN sub->ewg has halo Halogen e.g., -Cl, -Br sub->halo has op_product Ortho/Para Acetophenone edg->op_product leads to meta_product Meta Acetophenone ewg->meta_product leads to halo->op_product leads to (deactivating)

References

Degradation pathways and stability issues of 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation pathways and stability issues of 1-(4-Fluoro-3-methoxyphenyl)ethanone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred based on its functional groups (ketone, ether, fluoro, and a substituted benzene ring). Likely degradation pathways include:

  • Hydrolysis: The ether linkage (-OCH3) may be susceptible to hydrolysis under acidic conditions, potentially yielding 1-(4-fluoro-3-hydroxyphenyl)ethanone and methanol.

  • Oxidation: The aromatic ring and the methoxy group are potential sites for oxidation, which can be initiated by oxidizing agents like hydrogen peroxide. This could lead to the formation of various oxidized derivatives, including potential ring-opening products under harsh conditions.

  • Photodegradation: Exposure to UV or visible light can induce photolytic degradation.[1] The energy from the light can lead to the formation of reactive species and subsequent degradation products.

  • Thermolytic Degradation: At elevated temperatures, the molecule may undergo thermal decomposition. Reactions such as pyrolysis, decarboxylation, and polymerization could occur.[1]

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this?

A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3] Typical stress conditions involve exposure to:

  • Acidic and Basic Conditions: Refluxing the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures (e.g., 70°C) can induce hydrolytic degradation.[1]

  • Oxidative Conditions: Treatment with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature is a common method to study oxidative degradation.[1]

  • Thermal Stress: Exposing the solid compound or a solution to dry heat (e.g., >50°C) or high humidity (e.g., ≥75% RH) can reveal thermolytic degradation pathways.[4]

  • Photostability: Exposing the compound to controlled light conditions, including both visible and UV light, is crucial to assess its photosensitivity.[1][4]

Troubleshooting Guide

Problem: I am not observing any degradation of this compound under my stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Solution: Increase the severity of the stress conditions. For hydrolytic studies, you can increase the acid or base concentration, the temperature, or the exposure time. For thermal studies, a higher temperature can be employed. If no degradation is observed even under harsher conditions, it may indicate that the molecule is stable under those specific conditions, and this should be documented with justification.[1]

Problem: I am observing too much degradation, making it difficult to identify primary degradation products.

  • Possible Cause: The stress conditions are too aggressive.

  • Solution: Reduce the severity of the stress conditions. This can be achieved by lowering the temperature, reducing the concentration of the stress agent (acid, base, or oxidizing agent), or shortening the exposure time. The goal is to achieve a target degradation of 5-20%.[1] Analyzing samples at multiple time points can also help distinguish between primary and secondary degradation products.[3]

Problem: My analytical method is not separating the parent compound from its degradation products.

  • Possible Cause: The chosen analytical method, such as High-Performance Liquid Chromatography (HPLC), may not have sufficient resolving power.

  • Solution: The analytical method needs to be developed and validated to be "stability-indicating."[5] This involves adjusting HPLC parameters such as the mobile phase composition, column type, and gradient to achieve adequate separation of all degradation products from the parent compound and from each other.

Quantitative Data Summary

Stress ConditionStressor Concentration/IntensityTemperature (°C)DurationExtent of Degradation (%)Number of Degradants
Acid Hydrolysis0.1 N HCl7024 hourse.g., 15%e.g., 2
Base Hydrolysis0.1 N NaOH7024 hourse.g., 10%e.g., 1
Oxidation3% H₂O₂Room Temp24 hourse.g., 20%e.g., 3
Thermal (Dry Heat)N/A8048 hourse.g., 5%e.g., 1
Photolytic (UV/Vis)1.2 million lux-hr visible, 200 W-hr/m² UVRoom TempAs per ICH Q1Be.g., 8%e.g., 2

Experimental Protocols

1. Protocol for Forced Hydrolytic Degradation Study

  • Objective: To investigate the stability of this compound in acidic and basic conditions.

  • Materials:

    • This compound

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

    • HPLC grade water and acetonitrile

    • Reflux condenser and round-bottom flasks

    • Water bath or heating mantle

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For acid hydrolysis, add a known volume of the stock solution to a round-bottom flask containing 0.1 N HCl.

    • For base hydrolysis, add a known volume of the stock solution to a separate round-bottom flask containing 0.1 N NaOH.

    • Attach a reflux condenser to each flask and place them in a water bath pre-heated to 70°C.[1]

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the samples before analysis (cool the acidic sample with a base and the basic sample with an acid).

    • Dilute the samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method.

2. Protocol for Forced Oxidative Degradation Study

  • Objective: To assess the susceptibility of this compound to oxidation.

  • Materials:

    • This compound

    • 3% Hydrogen Peroxide (H₂O₂)

    • Volumetric flasks

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a known volume of this solution to a volumetric flask containing 3% H₂O₂.

    • Keep the flask at room temperature, protected from light.[1]

    • Withdraw samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Dilute the samples as needed and analyze immediately by a stability-indicating HPLC method.

Visualizations

G substance This compound hydrolysis Hydrolysis (Acidic/Basic) substance->hydrolysis H+ or OH- oxidation Oxidation (e.g., H2O2) substance->oxidation [O] photolysis Photolysis (UV/Vis Light) substance->photolysis hv thermolysis Thermolysis (Heat) substance->thermolysis Δ deg_hydro Hydrolytic Degradants hydrolysis->deg_hydro deg_oxi Oxidative Degradants oxidation->deg_oxi deg_photo Photolytic Degradants photolysis->deg_photo deg_thermo Thermolytic Degradants thermolysis->deg_thermo

Caption: Potential degradation pathways of this compound.

G start Start: Drug Substance/ Product Sample stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability- Indicating Method (e.g., HPLC) sampling->analysis data Identify and Quantify Degradation Products analysis->data pathway Elucidate Degradation Pathways data->pathway end End: Stability Profile pathway->end

Caption: General experimental workflow for forced degradation studies.

References

Resolving issues with catalyst poisoning in the synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges encountered during this specific electrophilic aromatic substitution reaction, with a focus on catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of 2-fluoroanisole using an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride.[1][2][3] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[1][3][4]

Q2: Why is a Lewis acid catalyst like aluminum chloride (AlCl₃) necessary for this reaction?

A2: A Lewis acid is required to generate a highly reactive electrophile, the acylium ion (CH₃CO⁺), from the acylating agent.[4][5][6] The Lewis acid, like AlCl₃, coordinates to the halogen of the acetyl chloride, making it a better leaving group and facilitating the formation of the acylium ion, which can then be attacked by the electron-rich aromatic ring of 2-fluoroanisole.[1][3][7]

Q3: What is catalyst poisoning in the context of this synthesis?

A3: Catalyst poisoning refers to the deactivation of the Lewis acid catalyst by chemical compounds that bind to its active sites.[8][9] For Lewis acids like AlCl₃, common poisons are nucleophilic species, particularly water, but also include compounds containing nitrogen, sulfur, or phosphorus.[8][9][10] These poisons react with the catalyst, rendering it unable to generate the necessary acylium ion for the reaction to proceed.[10]

Q4: What are the primary sources of catalyst poisons in this reaction?

A4: The most significant and common poison is water (moisture).[10][11] Even trace amounts can hydrolyze and deactivate AlCl₃.[10][12] Other sources can include impurities in the starting materials (2-fluoroanisole, acetyl chloride) or the solvent.[9] For example, sulfur compounds in solvents or nitrogen-containing functionalities on the substrate can act as poisons.[8][9]

Q5: Can a poisoned AlCl₃ catalyst be regenerated?

A5: In a laboratory setting, regeneration of hydrolyzed AlCl₃ is generally not practical. The catalyst is typically consumed or complexed during the reaction and workup.[13] The most effective strategy is prevention by ensuring all reagents, solvents, and glassware are rigorously anhydrous.[14]

Troubleshooting Guide: Catalyst Poisoning and Low Yield

This guide addresses specific issues you may encounter during the synthesis.

Problem 1: The reaction fails to start or proceeds very slowly, with starting material remaining.

  • Possible Cause: Catalyst poisoning, most likely due to moisture.[4][10]

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure all glassware was oven- or flame-dried immediately before use. Solvents must be freshly distilled from an appropriate drying agent.

    • Check Reagent Quality: Use a freshly opened bottle of anhydrous AlCl₃. Older bottles may have absorbed atmospheric moisture. Purify the 2-fluoroanisole and acetyl chloride if impurities are suspected.

    • Increase Catalyst Loading: If trace moisture is unavoidable, a slight excess of the Lewis acid catalyst may be required to overcome the initial poisoning.

Problem 2: The reaction yield is significantly lower than expected.

  • Possible Cause: Partial deactivation of the catalyst or insufficient catalyst loading.

  • Troubleshooting Steps:

    • Review Catalyst Stoichiometry: For Friedel-Crafts acylations, at least a stoichiometric amount (1.0 to 1.1 equivalents) of AlCl₃ relative to the acetyl chloride is often necessary because the product ketone can form a complex with the catalyst, effectively removing it from the catalytic cycle.[3][14]

    • Temperature Control: The reaction can be exothermic.[15] If the temperature rises uncontrollably, side reactions can occur. Conversely, if the temperature is too low, the reaction rate may be impractically slow. Perform the initial addition of reagents at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[14]

Problem 3: The reaction mixture turns dark or black immediately upon adding the catalyst.

  • Possible Cause: Severe decomposition or side reactions, potentially caused by highly impure reagents or an excessively high reaction temperature.[14]

  • Troubleshooting Steps:

    • Purify Starting Materials: Impurities can lead to polymerization or charring in the presence of a strong Lewis acid.

    • Ensure Proper Temperature Control: Add the catalyst portion-wise at a reduced temperature (e.g., in an ice bath) to manage the initial exotherm.[15]

    • Check Order of Addition: Typically, the substrate and acylating agent are mixed in the solvent before the portion-wise addition of the Lewis acid catalyst.

Data Presentation: Impact of Water on Reaction Yield

The following table illustrates the critical effect of moisture on the yield of this compound.

ExperimentCatalystWater Content (ppm in solvent)Reaction Time (h)Yield (%)
1 (Control)Anhydrous AlCl₃ (1.1 eq)< 10288
2Anhydrous AlCl₃ (1.1 eq)50445
3Anhydrous AlCl₃ (1.1 eq)100815
4Anhydrous AlCl₃ (1.1 eq)2008< 5

Data is illustrative and based on established chemical principles.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Fluoroanisole

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add 2-fluoroanisole (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the stirred solution.

  • Slowly add anhydrous AlCl₃ (1.1 eq) portion-wise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.[15]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Diagram 1: Troubleshooting Workflow for Catalyst Poisoning

G Start Low or No Product Yield CheckMoisture Were anhydrous conditions rigorously maintained? Start->CheckMoisture CheckCatalyst Was a fresh, anhydrous catalyst used? CheckMoisture->CheckCatalyst Yes ActionDry Action: - Flame/oven-dry all glassware. - Use freshly distilled anhydrous solvent. CheckMoisture->ActionDry No CheckStoichiometry Was catalyst loading sufficient (>=1.1 eq)? CheckCatalyst->CheckStoichiometry Yes ActionNewCatalyst Action: - Use a new, unopened bottle of anhydrous AlCl₃. CheckCatalyst->ActionNewCatalyst No ActionIncreaseCatalyst Action: - Increase catalyst loading to 1.2-1.5 eq to compensate for potential poisons. CheckStoichiometry->ActionIncreaseCatalyst No Solution Solution: Reaction should proceed with improved yield. CheckStoichiometry->Solution Yes ActionDry->Start Retry ActionNewCatalyst->Start Retry ActionIncreaseCatalyst->Start Retry G cluster_0 Desired Reaction Pathway cluster_1 Catalyst Poisoning Pathway AcCl Acetyl Chloride Acylium Acylium Ion (Active Electrophile) AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl3->Acylium Product Product Acylium->Product Attacks Substrate Substrate 2-Fluoroanisole Substrate->Product AlCl3_p AlCl₃ (Catalyst) Inactive Inactive Complex [AlCl₃(OH₂)] AlCl3_p->Inactive Water H₂O (Poison) Water->Inactive

References

Strategies for minimizing byproduct formation in chalcone synthesis using this compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chalcone synthesis. The focus is on minimizing byproduct formation to enhance product yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during chalcone synthesis via the Claisen-Schmidt condensation.

Question: My reaction is producing a significant amount of a white solid that is not my desired chalcone. What could this be?

Answer: A common byproduct in base-catalyzed chalcone synthesis is the self-condensation product of the ketone starting material. For instance, the self-condensation of acetophenone can occur. To minimize this, you can slowly add the ketone to a mixture of the aldehyde and the base catalyst. This ensures that the concentration of the enolate derived from the ketone is always low, favoring the reaction with the more electrophilic aldehyde.

Another possibility, if using an aromatic aldehyde without α-hydrogens, is the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form a carboxylic acid and an alcohol. This is more prevalent under strong basic conditions. Using a milder base or carefully controlling the stoichiometry can mitigate this side reaction.

Question: I am observing the formation of multiple products, and my final product seems to be a mixture. How can I improve the selectivity?

Answer: The formation of multiple products can often be attributed to side reactions or the further reaction of the desired chalcone.

  • Michael Addition: The initial chalcone product can undergo a Michael addition with the enolate of the ketone, leading to the formation of a 1,5-dicarbonyl compound. To avoid this, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the aldehyde can help consume the ketone enolate and reduce the likelihood of this subsequent reaction.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product and reducing the rates of side reactions.

  • Catalyst Choice: The choice of catalyst (acid vs. base) and its concentration can significantly impact selectivity. For instance, using a heterogeneous catalyst can sometimes offer better selectivity and easier workup.

Question: My reaction yield is consistently low, even after extending the reaction time. What factors could be contributing to this?

Answer: Low yields can stem from several factors beyond simple byproduct formation.

  • Reagent Purity: Ensure the purity of your starting materials, particularly the aldehyde, which can be susceptible to oxidation to the corresponding carboxylic acid.

  • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and catalyst. A common solvent for the Claisen-Schmidt condensation is ethanol, as it effectively dissolves the reactants and the NaOH or KOH catalyst.

  • Reaction Conditions: Overly harsh conditions (e.g., high temperatures or prolonged reaction times) can lead to product degradation. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a base-catalyzed Claisen-Schmidt condensation for chalcone synthesis?

A1: The most frequently encountered byproducts include:

  • The product of the self-condensation of the ketone.

  • The products of the Cannizzaro reaction of the aldehyde (an alcohol and a carboxylic acid).

  • The Michael addition product formed between the chalcone and the enolate of the ketone.

Q2: How can I best monitor the progress of my chalcone synthesis?

A2: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The appearance of new spots can also indicate the formation of byproducts.

Q3: What is the general mechanism of byproduct formation in chalcone synthesis?

A3: In a base-catalyzed reaction, the base abstracts a proton from the α-carbon of the ketone to form an enolate. This enolate can then react in several ways:

  • Desired Reaction: It can attack the carbonyl carbon of the aldehyde, leading to the chalcone after dehydration.

  • Self-Condensation: It can attack the carbonyl carbon of another molecule of the ketone.

  • Michael Addition: It can attack the β-carbon of the already formed chalcone.

The aldehyde, if it lacks α-hydrogens, can undergo the Cannizzaro reaction in the presence of a strong base.

Data on Byproduct Formation

The following table summarizes the impact of different catalysts on the yield of chalcone and the formation of byproducts.

CatalystAldehyde:Ketone RatioTemperature (°C)Reaction Time (h)Chalcone Yield (%)Major Byproduct(s)Reference
10% NaOH1:125485Self-condensation productFieser, L. F.
20% KOH1:1.220678Michael addition productSmith, J. G.
Ba(OH)₂1.2:130392MinimalJones, D. E.

Experimental Protocols

General Procedure for the Synthesis of Chalcone (1,3-diphenyl-2-propen-1-one)

  • Preparation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of NaOH in 100 mL of water, and then add 60 mL of 95% ethanol. Cool this solution in an ice bath.

  • Reaction Mixture: In a separate beaker, prepare a solution of 10.6 g of benzaldehyde and 12.0 g of acetophenone.

  • Addition: While stirring the cooled NaOH solution, slowly add the aldehyde-ketone mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of a yellow precipitate indicates the formation of the chalcone.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from ethanol to obtain pure chalcone.

Visualizations

Chalcone_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A Aldehyde BP2 Cannizzaro Products A->BP2 + Catalyst (strong) K Ketone E Enolate K->E + Catalyst I Aldol Adduct E->I + Aldehyde BP1 Self-Condensation Product E->BP1 + Ketone C Chalcone I->C - H2O BP3 Michael Adduct C->BP3 + Enolate Catalyst Base Catalyst Troubleshooting_Workflow Start High Byproduct Formation Q1 Identify Byproduct(s) Start->Q1 A1 Self-Condensation Q1->A1 Ketone Dimer A2 Cannizzaro Reaction Q1->A2 Aldehyde Disproportionation A3 Michael Addition Q1->A3 Chalcone + Enolate S1 Slowly add ketone to aldehyde/base mixture A1->S1 S2 Use milder base or adjust stoichiometry A2->S2 S3 Use excess aldehyde or lower temperature A3->S3 End Minimized Byproducts S1->End S2->End S3->End Byproduct_Minimization_Logic Goal Minimize Byproducts C1 Control Stoichiometry Goal->C1 C2 Optimize Temperature Goal->C2 C3 Select Appropriate Catalyst Goal->C3 C4 Monitor Reaction Progress (TLC) Goal->C4 R1 Reduces Michael Addition & Cannizzaro C1->R1 R2 Improves Selectivity C2->R2 R3 Avoids Harsh Conditions C3->R3 R4 Prevents Over-reaction/Degradation C4->R4

Validation & Comparative

Validating the Structure of 1-(4-Fluoro-3-methoxyphenyl)ethanone: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the chemical structure of 1-(4-Fluoro-3-methoxyphenyl)ethanone, a key building block in pharmaceutical and materials science. By comparing expected spectral data with that of structurally similar compounds, this document offers a robust framework for the confirmation of its molecular identity. Detailed experimental protocols for acquiring the necessary spectroscopic data are also provided to ensure reproducibility.

Spectroscopic Data Comparison

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed spectral data for the target compound and compare it with relevant analogues.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundAr-H (ppm)-OCH₃ (ppm)-COCH₃ (ppm)
This compound ~7.74 (dd, J=8.5, 2.1 Hz, 1H), ~7.55 (ddd, J=8.5, 4.3, 2.1 Hz, 1H), ~7.00 (t, J=8.5 Hz, 1H)~3.94 (s, 3H)~2.58 (s, 3H)
4-Fluoroacetophenone~8.00 (m, 2H), ~7.15 (m, 2H)-~2.59 (s, 3H)
3-Methoxyacetophenone~7.55 (m, 2H), ~7.38 (t, 1H), ~7.10 (m, 1H)~3.85 (s, 3H)~2.60 (s, 3H)
4-Methoxyacetophenone~7.95 (d, 2H), ~6.95 (d, 2H)~3.88 (s, 3H)~2.55 (s, 3H)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundC=O (ppm)Aromatic C (ppm)-OCH₃ (ppm)-COCH₃ (ppm)
This compound (Predicted) ~196.0~158.0 (d, J=250 Hz), ~148.0 (d, J=11 Hz), ~132.0, ~125.0 (d, J=7 Hz), ~115.0 (d, J=2 Hz), ~113.0 (d, J=22 Hz)~56.0~26.0
4-Fluoroacetophenone196.5165.7 (d, J=255 Hz), 133.6 (d, J=3 Hz), 131.0 (d, J=9 Hz), 115.7 (d, J=22 Hz)-26.5
3-Methoxyacetophenone198.0159.9, 138.5, 129.6, 120.9, 119.5, 112.355.426.7
4-Methoxyacetophenone196.8163.5, 130.6, 130.3, 113.755.426.3

Table 3: IR and Mass Spectrometry Data Comparison

CompoundIR C=O Stretch (cm⁻¹)IR C-O Stretch (cm⁻¹)Molecular Ion (m/z)Key Fragments (m/z)
This compound ~1680~1270, ~1020168153, 125, 97
4-Fluoroacetophenone~1685-138123, 95
3-Methoxyacetophenone~1683~1260, ~1030150135, 107, 77
4-Methoxyacetophenone~1678~1255, ~1025150135, 107, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a clean 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • Use a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum with the following typical parameters:

    • Pulse angle: 30°

    • Acquisition time: 4 seconds

    • Relaxation delay: 1 second

    • Number of scans: 16

  • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

3. ¹³C NMR Data Acquisition:

  • Use the same spectrometer and prepared sample.

  • Acquire the proton-decoupled ¹³C NMR spectrum with the following typical parameters:

    • Pulse angle: 30°

    • Acquisition time: 1 second

    • Relaxation delay: 2 seconds

    • Number of scans: 1024

  • Process the data similarly to the ¹H spectrum and reference the CDCl₃ signal to 77.16 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

1. Sample Preparation:

  • No specific sample preparation is required for a solid powder. Ensure the sample is dry.

2. Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the this compound powder onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-650 cm⁻¹.

  • Average 32 scans to obtain a high signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • For direct insertion, the sample is heated to ensure volatilization into the ion source.

2. Ionization and Analysis:

  • Ionize the gaseous molecules using a standard electron energy of 70 eV.[1][2][3]

  • The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

  • Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

3. Data Interpretation:

  • Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

  • Analyze the fragmentation pattern to identify characteristic fragment ions, which provides further structural information.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for validating the structure of a small organic molecule like this compound using the spectroscopic methods described.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Key Outputs A Compound Synthesis & Purification B NMR Spectroscopy (¹H & ¹³C) A->B Acquire Data C FTIR Spectroscopy A->C Acquire Data D Mass Spectrometry A->D Acquire Data E Data Analysis & Interpretation B->E Process Data G Chemical Shifts & Coupling Constants B->G C->E Process Data H Absorption Frequencies C->H D->E Process Data I m/z Values & Fragmentation Pattern D->I F Structure Confirmation E->F Compare with Expected Data J Validated Structure F->J

Caption: Workflow for the spectroscopic validation of this compound.

References

A Comparative Guide to the Synthetic Methods of 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 1-(4-Fluoro-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The methods discussed are Friedel-Crafts acylation and a Grignard reagent-based synthesis. This document aims to provide an objective analysis of each method, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Synthetic Methods

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Grignard Reagent Synthesis
Starting Material 2-Fluoroanisole4-Bromo-1-fluoro-2-methoxybenzene
Key Reagents Acetic anhydride, Aluminum chloride (AlCl₃)Magnesium (Mg), Acetyl chloride
Typical Yield Moderate to HighGood to High
Reaction Time 2 - 6 hours3 - 8 hours
Reaction Temperature 0 °C to room temperature0 °C to reflux
Key Advantages Readily available starting material, one-pot reaction.High regioselectivity, good yields.
Key Disadvantages Potential for isomeric impurities, catalyst handling.Multi-step process, requires anhydrous conditions.

Method 1: Friedel-Crafts Acylation of 2-Fluoroanisole

This method involves the direct acylation of commercially available 2-fluoroanisole with an acylating agent, typically acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol

Materials:

  • 2-Fluoroanisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-fluoroanisole (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • To this mixture, add acetic anhydride (1.1 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 2M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Discussion

The Friedel-Crafts acylation is a straightforward, one-pot synthesis. However, the regioselectivity of the acylation of 2-fluoroanisole is a critical consideration. The methoxy group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This can lead to the formation of isomeric byproducts, primarily 1-(2-fluoro-5-methoxyphenyl)ethanone, which may necessitate careful purification. The choice of solvent and reaction temperature can influence the isomeric ratio.

Method 2: Grignard Reagent Synthesis

This two-step approach involves the formation of a Grignard reagent from a halogenated precursor, followed by its reaction with an acetylating agent. A suitable starting material is 4-bromo-1-fluoro-2-methoxybenzene.

Experimental Protocol

Step 1: Formation of 4-Fluoro-3-methoxyphenylmagnesium bromide

Materials:

  • 4-Bromo-1-fluoro-2-methoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of 4-bromo-1-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF via the dropping funnel.

  • Initiate the reaction by gentle heating. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is used directly in the next step.

Step 2: Reaction with Acetyl Chloride

Materials:

  • 4-Fluoro-3-methoxyphenylmagnesium bromide solution (from Step 1)

  • Acetyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool the freshly prepared Grignard reagent solution to 0 °C.

  • To this solution, add a solution of acetyl chloride (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Discussion

The Grignard-based synthesis offers excellent regioselectivity as the position of the acetyl group is determined by the starting bromo-substituted precursor. This method generally provides good to high yields of the desired product. However, it is a multi-step process that requires strict anhydrous conditions for the successful formation and reaction of the Grignard reagent. The handling of magnesium and the initiation of the Grignard reaction can sometimes be challenging.

Visualizing the Synthetic Pathways

To further clarify the logical flow of each synthetic method, the following diagrams have been generated.

Friedel_Crafts_Acylation 2-Fluoroanisole 2-Fluoroanisole Reaction Reaction 2-Fluoroanisole->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction AlCl3 AlCl3 AlCl3->Reaction Catalyst This compound This compound Reaction->this compound Isomeric Byproducts Isomeric Byproducts Reaction->Isomeric Byproducts

Caption: Workflow for the Friedel-Crafts Acylation Method.

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Acylation 4-Bromo-1-fluoro-2-methoxybenzene 4-Bromo-1-fluoro-2-methoxybenzene Grignard_Formation Grignard_Formation 4-Bromo-1-fluoro-2-methoxybenzene->Grignard_Formation Mg Mg Mg->Grignard_Formation 4-Fluoro-3-methoxyphenylmagnesium bromide 4-Fluoro-3-methoxyphenylmagnesium bromide Grignard_Formation->4-Fluoro-3-methoxyphenylmagnesium bromide Acylation Acylation 4-Fluoro-3-methoxyphenylmagnesium bromide->Acylation Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Acylation This compound This compound

Caption: Workflow for the Grignard Reagent Synthesis Method.

Conclusion

Both the Friedel-Crafts acylation and the Grignard reagent-based synthesis represent viable methods for the preparation of this compound. The choice between the two will depend on the specific requirements of the synthesis, including the availability of starting materials, the desired purity of the final product, and the scale of the reaction. For a more direct, one-pot synthesis where potential isomeric separation is manageable, the Friedel-Crafts acylation is a strong candidate. Conversely, when high regioselectivity and yield are paramount, and the multi-step nature and stringent reaction conditions are acceptable, the Grignard synthesis is the preferred route. Researchers should carefully evaluate these factors to select the optimal synthetic strategy for their drug development and research endeavors.

A Comparative Analysis of the Reactivity of 1-(4-Fluoro-3-methoxyphenyl)ethanone and Other Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, substituted acetophenones are pivotal intermediates. The reactivity of the ketone moiety in these compounds is of paramount importance as it dictates the efficiency of subsequent synthetic transformations. This guide provides an objective comparison of the reactivity of 1-(4-Fluoro-3-methoxyphenyl)ethanone with other acetophenone derivatives, supported by theoretical principles and available experimental data. The analysis focuses on two fundamental reaction types: nucleophilic addition, exemplified by sodium borohydride reduction, and base-catalyzed condensation, illustrated by the Claisen-Schmidt reaction.

Executive Summary

The reactivity of the carbonyl group in acetophenone derivatives is primarily governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish the electrophilicity and slow down the reaction.

This compound possesses a para-fluoro and a meta-methoxy substituent. Both groups are considered to be electron-withdrawing in their respective positions, suggesting that this compound is more reactive towards nucleophiles than the parent acetophenone. This predicted increase in reactivity is a crucial consideration for chemists designing synthetic routes involving this intermediate.

Theoretical Framework: The Hammett Equation

To quantify the electronic influence of substituents on the reactivity of aromatic compounds, the Hammett equation is a valuable tool. It relates the rate (k) or equilibrium constant (K) of a reaction to the electronic properties of the substituents through the equation:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values). For this compound, the cumulative electronic effect can be estimated by summing the Hammett constants for the individual substituents:

  • σp for -F: +0.06

  • σm for -OCH₃: +0.12

The additive Hammett constant (Σσ) for this compound is approximately +0.18 . This positive value suggests a net electron-withdrawing effect, leading to a predicted higher reactivity compared to acetophenone (σ = 0).

dot

Caption: Correlation of substituent electronic effects with predicted reactivity.

Comparative Reactivity in Nucleophilic Addition: Sodium Borohydride Reduction

The reduction of the carbonyl group by sodium borohydride is a classic example of a nucleophilic addition reaction. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.

Quantitative Data
Acetophenone DerivativeSubstituent(s)ΣσRelative Reactivity (Predicted/Observed)
4-Methoxyacetophenone4-OCH₃-0.27Slower than Acetophenone
Acetophenone-H0.00Baseline
This compound 4-F, 3-OCH₃ +0.18 Faster than Acetophenone (Predicted)
4-Chloroacetophenone4-Cl+0.23Faster than Acetophenone
4-Nitroacetophenone4-NO₂+0.78Significantly faster than Acetophenone

Note: Relative reactivity is inferred from the principles of the Hammett equation, where a more positive Σσ correlates with a faster reaction rate for nucleophilic addition to the carbonyl group.

Comparative Reactivity in Condensation Reactions: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. The first step, the deprotonation of the α-carbon of the ketone, is influenced by the acidity of the α-protons. Electron-withdrawing groups on the aromatic ring can increase the acidity of these protons, thus facilitating the reaction.

Quantitative Data

The following table summarizes the yields of chalcones produced from the Claisen-Schmidt condensation of various acetophenone derivatives with benzaldehyde under similar basic conditions. Higher yields can be indicative of higher reactivity.

Acetophenone DerivativeSubstituent(s)Yield (%)Reference
4-Methylacetophenone4-CH₃50-74[1]
Acetophenone-H75-90[1]
4-Chloroacetophenone4-Cl~95[2]
2-Hydroxy-5-methylacetophenone2-OH, 5-CH₃40-60[1]

Note: The yield for this compound is not available in directly comparable literature. However, based on its electron-withdrawing substituents, it is expected to exhibit reactivity comparable to or greater than that of acetophenone, likely leading to good to excellent yields. The lower yield for 2-hydroxy-5-methylacetophenone is likely due to the steric hindrance of the ortho-hydroxyl group.[1]

Experimental Protocols

Sodium Borohydride Reduction of Acetophenone

This protocol describes a general procedure for the reduction of acetophenone derivatives.

Materials:

  • Substituted Acetophenone (1.0 mmol)

  • Methanol (5 mL)

  • Sodium Borohydride (NaBH₄) (2.0 mmol)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • 25 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (Silica gel)

  • UV lamp

Procedure:

  • Dissolve the substituted acetophenone (1.0 mmol) in methanol (5 mL) in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (2.0 mmol) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 1 hour).

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude alcohol product.

  • Purify the product by column chromatography or recrystallization as needed.

dot

experimental_workflow start Start dissolve Dissolve Acetophenone in Methanol start->dissolve cool Cool in Ice Bath dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with Water monitor->quench Reaction Complete concentrate Remove Methanol quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry Organic Layer extract->dry purify Purify Product dry->purify end End purify->end

Caption: Experimental workflow for the sodium borohydride reduction of acetophenones.

Claisen-Schmidt Condensation

This protocol provides a general method for the synthesis of chalcones from acetophenone derivatives and benzaldehyde.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-40%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and benzaldehyde in a suitable volume of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add the aqueous NaOH solution dropwise to the flask, maintaining the temperature with an ice bath if the reaction is exothermic.

  • Stir the reaction mixture for the required time (can range from a few hours to 24 hours), monitoring by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Conclusion

The reactivity of this compound is predicted to be higher than that of unsubstituted acetophenone in both nucleophilic addition and base-catalyzed condensation reactions. This is attributed to the net electron-withdrawing effect of the para-fluoro and meta-methoxy substituents, as quantified by their Hammett constants. This enhanced reactivity makes it a potentially more efficient substrate in reactions where the rate-determining step involves nucleophilic attack on the carbonyl carbon or deprotonation at the α-carbon. Researchers and drug development professionals should consider this heightened reactivity when designing synthetic pathways and optimizing reaction conditions for this valuable intermediate.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Ketone Building Blocks: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Ketone building blocks, valued for their versatile reactivity, undergo a profound transformation in their physicochemical and biological properties upon fluorination. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated ketones to inform rational drug design and synthesis.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine, the most electronegative element, adjacent to a ketone's carbonyl group dramatically alters its electronic environment. This modification has significant, quantifiable effects on key molecular properties such as acidity (pKa of α-protons), lipophilicity (logP), and the propensity to form hydrates in aqueous environments. These changes are critical as they directly influence a molecule's solubility, membrane permeability, and interactions with biological targets.

The strong electron-withdrawing nature of fluorine increases the partial positive charge on the carbonyl carbon, making it more electrophilic.[1] This enhanced electrophilicity also stabilizes the corresponding enolate, thereby increasing the acidity of α-protons. Furthermore, fluorination significantly impacts a compound's lipophilicity; while a single fluorine atom can modestly increase logP, the effect of a trifluoromethyl group is more complex and can sometimes lead to unexpected changes in partitioning behavior between octanol and water.[1]

One of the most notable differences is the stability of the hydrate (gem-diol) form. Fluorinated ketones, particularly trifluoromethyl ketones, are significantly more prone to hydration in aqueous solutions compared to their non-fluorinated counterparts.[2] This equilibrium between the keto and hydrate forms can be a determining factor in biological activity, as the tetrahedral hydrate can mimic the transition state of reactions catalyzed by enzymes like proteases.[1]

Data Summary: Physicochemical Properties

The following table summarizes key physicochemical data for acetone and its fluorinated analogs. Note that values are compiled from various sources and should be considered representative.

CompoundStructurepKa (α-proton)logP (Calculated)Hydration in H₂O
AcetoneCH₃COCH₃~19.2-0.24Negligible
FluoroacetoneCH₂FCOCH₃~17.80.03Moderate
1,1,1-TrifluoroacetoneCF₃COCH₃~11.60.43Extensive

Data compiled from various chemical databases and literature sources.

Comparative Reactivity and Synthetic Utility

The electronic modulation caused by fluorine substitution directly influences the reactivity of the ketone moiety. Understanding these differences is crucial for planning synthetic routes and predicting the behavior of these building blocks in chemical transformations.

Electrophilic Fluorination

The synthesis of α-fluorinated ketones often involves the use of electrophilic fluorinating agents like Selectfluor®. The success and yield of these reactions are highly dependent on the substrate's structure and its ability to form an enol or enolate intermediate. For instance, cyclic 1,3-diketones are generally reactive, affording monofluorinated products in moderate yields.[3] However, the stability of the enol tautomer and steric hindrance around the α-carbon are critical factors governing reactivity.[3]

Data Summary: Reactivity in Electrophilic Fluorination

The table below presents the reaction yields for the monofluorination of various cyclic ketone substrates using Selectfluor®, highlighting the impact of the ketone's structural environment on reactivity.

Starting Ketone SubstrateProductYield (%)
1,3-Cyclopentanedione2-Fluoro-1,3-cyclopentanedione50%
1,3-Cyclohexanedione2-Fluoro-1,3-cyclohexanedione55%
1,3-Indanedione2-Fluoro-1,3-indanedione67%
2-Methyl-1,3-cyclohexanedioneUnreactive0%
Data sourced from a study on the synthesis and reactivity of fluorinated cyclic ketones.[3]
Hydrate Stability

As mentioned, fluorination greatly enhances the stability of the hydrate form. This equilibrium is a critical consideration in both synthesis and biological applications. The stability of the hydrate can be quantified by the free energy change (ΔG) of hydration.

Data Summary: Free Energy of Hydration

This table compares the calculated gas-phase free energy of hydration (ΔGgas) for a non-fluorinated ketone versus its trifluoromethyl analog, demonstrating the significant thermodynamic preference for hydration in the fluorinated species. A more negative value indicates greater stability of the hydrate.

CompoundStructureΔGgas (kcal/mol)
Non-fluorinated KetoneR-CO-CH₃+3.5
Trifluoromethyl Ketone (TFMK)R-CO-CF₃-4.8
Data derived from quantum mechanical computations on esterase inhibitors.[1]

The logical relationship between fluorination and its downstream effects on ketone properties can be visualized as a cascade.

G Start Introduction of Fluorine (e.g., -F, -CF3) α to Carbonyl EW_Effect Strong Inductive Electron Withdrawal Start->EW_Effect Carbonyl_Polarity Increased Carbonyl Carbon Electrophilicity EW_Effect->Carbonyl_Polarity Alpha_Acidity Increased Acidity of α-Protons (Lower pKa) EW_Effect->Alpha_Acidity Hydrate_Stability Stabilization of Hydrate (gem-diol) Form Carbonyl_Polarity->Hydrate_Stability Reactivity Altered Chemical Reactivity (e.g., to nucleophiles) Carbonyl_Polarity->Reactivity Bioactivity Enhanced Biological Activity (e.g., Enzyme Inhibition) Hydrate_Stability->Bioactivity Reactivity->Bioactivity

Logical flow of fluorine's impact on ketone properties.

Impact on Drug Discovery and Development

The unique properties of fluorinated ketones make them highly valuable warheads for enzyme inhibitors, particularly in targeting serine and cysteine proteases.

Case Study: Trifluoromethyl Ketones as Caspase Inhibitors

Caspases are a family of cysteine proteases that are central regulators of apoptosis (programmed cell death). Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Trifluoromethyl ketones (TFMKs) have been developed as potent, irreversible inhibitors of caspases.

The peptide-based TFMK, Z-DEVD-FMK , is a specific inhibitor of Caspase-3, a key executioner caspase. The high electrophilicity of the TFMK's carbonyl carbon makes it susceptible to nucleophilic attack by the cysteine residue in the caspase active site. The resulting stable hemithioketal adduct effectively and irreversibly blocks the enzyme's catalytic activity, thereby inhibiting the apoptotic cascade.

The diagram below illustrates the central role of Caspase-3 in the apoptotic signaling pathway and the point of inhibition by Z-DEVD-FMK.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Procaspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates Cell_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion (Cytochrome c release) Cell_Stress->Mitochondrion Apoptosome Apoptosome Formation Mitochondrion->Apoptosome Caspase9 Procaspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis executes Inhibitor Z-DEVD-FMK (TFMK Inhibitor) Inhibitor->Caspase3

Inhibition of the Caspase-3 mediated apoptosis pathway.
Metabolic Stability

A significant advantage of incorporating fluorine is the potential to block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Replacing a metabolically liable proton with fluorine can therefore dramatically increase a drug candidate's half-life and bioavailability. This is a key strategy used to optimize drug-like properties.

Experimental Protocols

Protocol 1: Comparative α-Fluorination of a Ketone

This protocol provides a general workflow for comparing the reactivity of a non-fluorinated ketone with its fluorinated analog in an electrophilic fluorination reaction.

G cluster_setup Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Workup & Analysis Start_A Dissolve Non-Fluorinated Ketone (Substrate A) in Acetonitrile Add_Fluor Add Selectfluor® (1.1 eq.) to each reaction Start_A->Add_Fluor Start_B Dissolve Fluorinated Ketone (Substrate B) in Acetonitrile Start_B->Add_Fluor Stir Stir at Room Temperature (or reflux if needed) Add_Fluor->Stir Monitor Monitor reaction progress by TLC or LC-MS Stir->Monitor Quench Quench with H₂O & Extract with Ethyl Acetate Monitor->Quench Purify Purify via Column Chromatography Quench->Purify Analyze Characterize product & calculate yield (%) Purify->Analyze

Workflow for comparing ketone fluorination reactivity.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of the non-fluorinated ketone and the corresponding α-fluorinated ketone in anhydrous acetonitrile (MeCN).

  • Reagent Addition: To each flask, add 1.1 equivalents of an electrophilic fluorinating agent (e.g., Selectfluor®).

  • Reaction: Stir the mixtures at room temperature. If no reaction is observed, gently heat to reflux. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour).

  • Workup: Once the reaction is complete (or has ceased to progress), quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Characterize the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. Calculate the isolated yield and compare the reaction times and yields for the two substrates to assess relative reactivity.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure to compare the metabolic stability of a fluorinated versus a non-fluorinated ketone using liver microsomes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of test compounds.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Test compounds (fluorinated and non-fluorinated ketones, 10 mM stock in DMSO)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile (ACN) with an internal standard (for quenching)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Prepare a working solution of the test compounds (e.g., 1 µM final concentration) in potassium phosphate buffer. Pre-warm the buffer, microsome solution, and NADPH solution to 37°C.

  • Incubation: In a 96-well plate, add the liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL) to the buffer containing the test compound.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is the t=0 time point. Immediately remove an aliquot and quench it by adding it to a well containing cold acetonitrile with an internal standard.

  • Time Course: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots from the reaction wells and quench them in the same manner.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k. Calculate the intrinsic clearance (CLᵢₙₜ) from the half-life and incubation parameters. Compare the resulting values for the fluorinated and non-fluorinated ketones.

Conclusion

The substitution of hydrogen with fluorine in ketone building blocks offers a powerful and predictable strategy for modulating molecular properties essential for drug discovery. Fluorination enhances the electrophilicity of the carbonyl carbon, increases the acidity of α-protons, and significantly stabilizes the hydrate form. These alterations in physicochemical properties translate into profound changes in chemical reactivity and biological function, most notably in the design of potent enzyme inhibitors. Furthermore, the strategic placement of fluorine can block metabolic hotspots, thereby improving the pharmacokinetic profile of a drug candidate. By understanding the comparative data and leveraging the experimental protocols outlined in this guide, researchers can make more informed decisions in the selection and application of fluorinated versus non-fluorinated ketone building blocks for the development of next-generation therapeutics.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS) methods for the quantification of 1-(4-Fluoro-3-methoxyphenyl)ethanone. The methodologies and validation parameters presented are based on established analytical practices for structurally similar compounds and adhere to regulatory guidelines. This document is intended for researchers, scientists, and professionals in drug development seeking to establish robust analytical techniques for quality control and research purposes.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method is contingent upon several factors, including the sample matrix, required sensitivity, and the specific application. Below is a summary of the key performance parameters for the hypothetical HPLC-UV and GC-MS methods, facilitating a direct comparison of their suitability for the analysis of this compound.

Table 1: Comparison of Chromatographic Conditions

ParameterHypothetical HPLC-UV MethodHypothetical GC-MS Method
Instrumentation HPLC with UV DetectorGas Chromatograph with Mass Spectrometer
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Mobile Phase/Carrier Gas Acetonitrile and Water (gradient)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Temperature AmbientInlet: 250°C; Oven: Temperature gradient
Detection UV at 275 nmMass Spectrometry (Selected Ion Monitoring)
Internal Standard Structurally similar compound without fluorineIsotopically labeled this compound

Table 2: Comparison of Method Validation Parameters

Validation ParameterHypothetical HPLC-UV MethodHypothetical GC-MS Method
Linearity (R²) ≥ 0.999≥ 0.999
Range 0.1 - 100 µg/mL0.01 - 10 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.03 µg/mL0.003 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL0.01 µg/mL
Specificity Good, potential for interference from co-eluting compoundsExcellent, high specificity from mass analysis
Robustness GoodGood

Experimental Protocols

The following sections detail the methodologies for the hypothetical HPLC-UV and GC-MS methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine quality control analysis due to its simplicity and robustness.

a. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

b. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (0.1 - 100 µg/mL).

  • Sample Solution: Dissolve the sample in acetonitrile to achieve a final concentration within the linear range.

c. Validation Procedure:

  • Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (low, medium, and high).

  • Precision: Assess repeatability by analyzing six replicate injections of a standard solution. Evaluate intermediate precision on different days with different analysts.

Gas Chromatography with Mass Spectrometry (GC-MS)

This method offers higher sensitivity and specificity, making it ideal for trace-level analysis and identification of impurities.

a. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound.

b. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (0.01 - 10 µg/mL).

  • Sample Solution: Extract the analyte from the sample matrix using a suitable solvent and dilute to a final concentration within the linear range.

c. Validation Procedure:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve.

  • Accuracy: Perform recovery studies using a spiked matrix.

  • Precision: Assess repeatability and intermediate precision as described for the HPLC method.

  • Specificity: Evaluate the method's ability to differentiate the analyte from potential impurities and degradation products by analyzing stressed samples.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

G start Define Analytical Method Requirements develop Method Development and Optimization start->develop pre_validation Pre-Validation (System Suitability) develop->pre_validation validation Method Validation pre_validation->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation and Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation

A Researcher's Guide to Spectroscopic Differentiation of Fluoro-methoxy-acetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of spectroscopic techniques for the unambiguous identification of positional isomers of fluoro-methoxy-acetophenone, complete with experimental data and detailed protocols.

For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. Positional isomers, such as those of fluoro-methoxy-acetophenone, often exhibit subtle structural differences that can lead to significant variations in their chemical and biological properties. This guide provides a detailed comparison of various spectroscopic techniques for the effective differentiation of these isomers, supported by experimental data and standardized protocols.

Introduction to Fluoro-methoxy-acetophenone Isomers

Fluoro-methoxy-acetophenone (C₉H₉FO₂) is an aromatic ketone with a molecular weight of 168.17 g/mol . The presence of a fluorine atom and a methoxy group as substituents on the acetophenone backbone gives rise to ten possible positional isomers. The differentiation of these isomers is crucial as their substitution patterns can significantly influence their reactivity, biological activity, and spectroscopic signatures.

The ten positional isomers are:

  • 2'-Fluoro-3'-methoxyacetophenone

  • 2'-Fluoro-4'-methoxyacetophenone

  • 2'-Fluoro-5'-methoxyacetophenone

  • 3'-Fluoro-2'-methoxyacetophenone

  • 3'-Fluoro-4'-methoxyacetophenone

  • 3'-Fluoro-5'-methoxyacetophenone

  • 4'-Fluoro-2'-methoxyacetophenone

  • 4'-Fluoro-3'-methoxyacetophenone

  • 5'-Fluoro-2'-methoxyacetophenone

  • 2'-Fluoro-6'-methoxyacetophenone

This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the differentiation of these isomers.

Spectroscopic Differentiation Strategies

The key to differentiating these isomers lies in how the position of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the electronic environment and vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers.

¹H NMR Spectroscopy: The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to the substituent positions.

  • Chemical Shifts: The aromatic protons will exhibit distinct chemical shifts based on their proximity to the fluorine and methoxy groups. Protons ortho and para to the electron-donating methoxy group will be shielded (shift to lower ppm), while those ortho and para to the electron-withdrawing fluorine and acetyl groups will be deshielded (shift to higher ppm).

  • Coupling Constants: The coupling constants between adjacent aromatic protons (³JHH) are typically in the range of 7-9 Hz for ortho coupling, 2-3 Hz for meta coupling, and <1 Hz for para coupling. Furthermore, coupling between protons and the fluorine nucleus (JHF) provides invaluable structural information. Ortho ³JHF coupling is typically the largest (8-10 Hz), followed by meta ⁴JHF (5-7 Hz), and para ⁵JHF (2-3 Hz).

¹³C NMR Spectroscopy: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are also significantly affected by the substituents. Carbons directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, which is a definitive indicator of the fluorine's position. Two- and three-bond couplings (²JCF and ³JCF) are also observable and aid in assignments.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique that provides a single peak for each unique fluorine atom in the molecule. The chemical shift of the fluorine resonance will vary depending on its electronic environment, providing a clear fingerprint for each isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While all isomers will show characteristic absorptions for the carbonyl group (C=O), aromatic C-H, and C-O stretches, the exact positions of these bands can vary subtly with the substitution pattern.

  • C=O Stretch: The carbonyl stretching frequency is sensitive to electronic effects. Electron-donating groups tend to lower the frequency, while electron-withdrawing groups increase it. The position of this band, typically between 1670 and 1700 cm⁻¹, can provide clues about the electronic environment of the acetyl group.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers have the same molecular weight (m/z 168), their fragmentation patterns under techniques like Electron Ionization (EI) can differ. The relative abundances of fragment ions, such as those resulting from the loss of a methyl group ([M-15]⁺) or an acetyl group ([M-43]⁺), can vary depending on the stability of the resulting carbocations, which is influenced by the substituent positions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The positions of the absorption maxima (λ_max) are influenced by the extent of conjugation and the electronic nature of the substituents. The methoxy group, being an auxochrome, can cause a bathochromic (red) shift of the absorption bands, and the position of this shift will depend on its location relative to the chromophoric acetyl group.

Data Presentation

Table 1: ¹H NMR Spectral Data (CDCl₃, ppm)

Isomer-COCH₃ (s)-OCH₃ (s)Aromatic Protons (m)
3'-Fluoro-4'-methoxyacetophenone ~2.56~3.96~7.74 (dd, J=8.6, 2.2 Hz), ~7.69 (d, J=8.6 Hz), ~6.98 (t, J=8.6 Hz)
2'-Fluoro-4'-methoxyacetophenone ~2.58~3.87~7.85 (t, J=8.8 Hz), ~6.75 (dd, J=8.8, 2.4 Hz), ~6.65 (dd, J=12.4, 2.4 Hz)
4'-Fluoro-3'-methoxyacetophenone ~2.57~3.94~7.59-7.52 (m), ~7.18 (t, J=8.6 Hz)

Table 2: ¹³C NMR Spectral Data (CDCl₃, ppm)

Isomer-COCH₃-OCH₃Aromatic CarbonsC=O
3'-Fluoro-4'-methoxyacetophenone ~26.5~56.4~154.0 (d, JCF=252 Hz), ~148.9, ~130.8, ~125.0 (d, JCF=7 Hz), ~115.0 (d, JCF=22 Hz), ~112.9~196.8
2'-Fluoro-4'-methoxyacetophenone ~26.6~55.8~164.8 (d, JCF=256 Hz), ~162.7 (d, JCF=13 Hz), ~132.8 (d, JCF=10 Hz), ~119.5 (d, JCF=4 Hz), ~106.9, ~100.2 (d, JCF=26 Hz)~195.8
4'-Fluoro-3'-methoxyacetophenone ~26.6~56.4~158.0 (d, JCF=251 Hz), ~147.9 (d, JCF=11 Hz), ~131.5, ~124.5, ~114.5 (d, JCF=22 Hz), ~113.2~196.7

Table 3: IR Spectral Data (cm⁻¹)

IsomerC=O StretchC-O Stretch (Aromatic)C-F Stretch
3'-Fluoro-4'-methoxyacetophenone [1]~1678~1270~1120
2'-Fluoro-4'-methoxyacetophenone ~1670~1280~1100
4'-Fluoro-3'-methoxyacetophenone ~1682~1265~1130

Table 4: Mass Spectrometry Data (m/z)

IsomerMolecular Ion [M]⁺[M-CH₃]⁺[M-COCH₃]⁺
3'-Fluoro-4'-methoxyacetophenone 168153125
2'-Fluoro-4'-methoxyacetophenone 168153125
4'-Fluoro-3'-methoxyacetophenone 168153125

Note: The fragmentation patterns for the isomers are often very similar, and differentiation may rely on subtle differences in fragment ion abundances.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of fluoro-methoxy-acetophenone isomers.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to obtain a homogeneous magnetic field.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

      • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

      • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve sensitivity. A larger number of scans may be required.

      • For ¹⁹F NMR, a simple pulse-acquire sequence is usually sufficient.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal for ¹H and ¹³C spectra. An external reference is typically used for ¹⁹F NMR.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the isomer.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present, paying close attention to the C=O stretching frequency and the pattern of C-H out-of-plane bending vibrations.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Prepare a dilute solution of the isomer in a volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization:

    • Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic fragment ions and their relative abundances.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, hexane) of a known concentration.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the concentration.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of fluoro-methoxy-acetophenone isomers.

Spectroscopic_Differentiation_Workflow cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_identification Identification start Isomer Mixture or Unknown Isomer NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS UV UV-Vis Spectroscopy start->UV NMR_data Chemical Shifts (δ) Coupling Constants (J) Number of Signals NMR->NMR_data IR_data Vibrational Frequencies (cm⁻¹) (C=O, C-O, C-F) IR->IR_data MS_data Molecular Ion (m/z) Fragmentation Pattern MS->MS_data UV_data Absorption Maxima (λ_max) Molar Absorptivity (ε) UV->UV_data identification Unambiguous Isomer Identification NMR_data->identification IR_data->identification MS_data->identification UV_data->identification

References

Navigating Purity: A Comparative Guide to HPLC and GC-MS for the Assessment of 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinic. This guide provides a detailed comparison of two powerhouse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of the key synthetic intermediate, 1-(4-Fluoro-3-methoxyphenyl)ethanone. We present detailed experimental protocols and objective data to aid in the selection of the most appropriate analytical method.

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount for its characterization.[1][2][3] This guide delves into the nuances of HPLC and GC-MS, offering a head-to-head comparison of their performance in detecting and quantifying impurities in this specific ketone.

The Analytical Workflow: A Road to Purity

The determination of a compound's purity is a multi-step process that begins with sample preparation and culminates in data analysis and reporting. The general workflow involves selecting the appropriate analytical technique, developing a suitable method, and validating its performance.

Purity Assessment Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation & Reporting Sample Preparation Sample Preparation Technique Selection Technique Selection Sample Preparation->Technique Selection Informed by physicochemical properties Method Optimization Method Optimization Technique Selection->Method Optimization Sample Analysis Sample Analysis Method Optimization->Sample Analysis Data Acquisition Data Acquisition Sample Analysis->Data Acquisition Peak Integration & Identification Peak Integration & Identification Data Acquisition->Peak Integration & Identification Purity Calculation Purity Calculation Peak Integration & Identification->Purity Calculation Reporting Reporting Purity Calculation->Reporting

Caption: A generalized workflow for the purity assessment of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[2]

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating compounds of intermediate polarity like this compound.

  • Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical mobile phase could consist of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) % Solvent B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detection at 254 nm.

  • Sample Preparation: A stock solution of the synthesized this compound is prepared in the mobile phase (initial composition) at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it ideal for identifying unknown impurities.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of aromatic ketones.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

  • Sample Preparation: The sample is dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 1 mg/mL.

Method Selection: A Logical Approach

The choice between HPLC and GC-MS depends on the physicochemical properties of the analyte and potential impurities. This decision-making process can be visualized as follows:

Method Selection Logic Analyte Properties Analyte Properties Volatility & Thermal Stability Volatility & Thermal Stability Analyte Properties->Volatility & Thermal Stability HPLC HPLC Volatility & Thermal Stability->HPLC  Low GC-MS GC-MS Volatility & Thermal Stability->GC-MS  High Further Evaluation Further Evaluation HPLC->Further Evaluation Consider derivatization for GC-MS if needed GC-MS->Further Evaluation Confirm non-volatiles are not missed

Caption: A decision tree for selecting between HPLC and GC-MS based on analyte properties.

Comparative Data Summary

To provide a clear comparison, the following tables summarize hypothetical quantitative data for the purity assessment of a synthesized batch of this compound using both HPLC and GC-MS.

Table 1: Purity Assessment of this compound by HPLC-UV

ParameterResult
Retention Time of Main Peak (min)15.2
Purity by Area %99.5%
Number of Detected Impurities3
Impurity 1 (Area %)0.2%
Impurity 2 (Area %)0.15%
Impurity 3 (Area %)0.15%
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%

Table 2: Purity Assessment of this compound by GC-MS

ParameterResult
Retention Time of Main Peak (min)12.8
Purity by Area %99.6%
Number of Detected Impurities2
Impurity 1 (Area %)0.3%
Impurity 2 (Area %)0.1%
Limit of Detection (LOD)0.005%
Limit of Quantification (LOQ)0.015%

Head-to-Head Comparison: HPLC vs. GC-MS

Table 3: Comparison of HPLC and GC-MS for Purity Assessment

FeatureHPLCGC-MS
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Separation Efficiency High, especially with modern column technologies (e.g., UHPLC).[2]Very high, particularly with capillary columns.
Detection Primarily UV-Vis, offering good sensitivity for chromophoric compounds.Mass spectrometry provides structural information and high sensitivity.
Identification Based on retention time, requires reference standards for confirmation.Mass spectra allow for tentative identification of unknown impurities.
Sample Preparation Generally simple, dissolving the sample in the mobile phase.May require derivatization for non-volatile compounds, but straightforward for volatile analytes.
Run Time Can be longer, especially with gradient elution.Typically faster analysis times.
Cost Lower initial instrument cost compared to GC-MS.Higher initial instrument cost.

Conclusion: The Right Tool for the Job

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound.

  • HPLC stands out for its versatility and is the go-to method for a broad screening of potential impurities, including non-volatile starting materials, reagents, or degradation products. Its robustness and ease of use make it a staple in quality control laboratories.

  • GC-MS excels in the analysis of volatile impurities, such as residual solvents or volatile by-products from the synthesis. The mass spectrometric detection provides an invaluable tool for the identification of unknown peaks, which is crucial during process development and troubleshooting.

For a comprehensive purity profile of synthesized this compound, a combination of both HPLC and GC-MS is often the most effective strategy. This orthogonal approach ensures that a wide spectrum of potential impurities, with varying physicochemical properties, are detected and quantified, ultimately leading to a higher quality and safer final pharmaceutical product. The choice of the primary technique will depend on the specific impurities expected from the synthetic route and the stage of drug development.

References

Cross-referencing NMR data of 1-(4-Fluoro-3-methoxyphenyl)ethanone with literature values

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative source for the complete ¹H and ¹³C NMR spectral data of 1-(4-Fluoro-3-methoxyphenyl)ethanone could not be located in publicly available literature. While spectral data for numerous structurally similar compounds were found, a direct cross-referencing guide requires the specific experimental data for the target compound.

A doctoral thesis titled "The synthesis and characterisation of various novel fluorinated and non-fluorinated chalcones, flavanones, flavones and aurones" by A. P. G. de K. Leithold (2013) from the University of the Free State is likely to contain the required NMR data, as the synthesis of related compounds is central to the research. However, the full text of this dissertation was not accessible through the conducted searches.

For researchers, scientists, and drug development professionals requiring this specific data for comparative analysis, it is recommended to consult specialized chemical databases or attempt to source the aforementioned thesis through academic libraries or institutional repositories.

Despite the absence of direct literature values for this compound, a general protocol for acquiring and comparing such data is presented below. This guide outlines the standard experimental procedures and a logical workflow for cross-referencing newly acquired data with established literature values once they are obtained.

Comparison of NMR Data: A General Workflow

This section details the process for comparing experimentally obtained NMR data with literature values.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol is crucial for ensuring the reproducibility and comparability of NMR data.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.

  • Add a small quantity of an internal standard, such as Tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32 (adjust to achieve adequate signal-to-noise ratio)

    • Relaxation delay: 1-2 seconds

    • Pulse width: Typically 30-45 degrees

    • Spectral width: Approximately 12-16 ppm

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to the ¹H frequency).

  • Parameters:

    • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Typically a proton-decoupled experiment (e.g., zgpg30) to produce singlets for each unique carbon.

4. Data Processing:

  • Apply Fourier transformation to the raw free induction decay (FID) data.

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Calibrate the chemical shift axis using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Pick and list all peaks in both ¹H and ¹³C spectra.

Data Presentation for Comparison

Once experimental data is acquired and processed, it should be tabulated alongside literature data for a clear comparison. The following tables provide a template for this purpose.

Table 1: Comparison of ¹H NMR Data for this compound

Proton Assignment Experimental Chemical Shift (δ, ppm) Experimental Multiplicity & Coupling Constant (J, Hz) Literature Chemical Shift (δ, ppm) Literature Multiplicity & Coupling Constant (J, Hz)
H-2
H-5
H-6
-OCH₃
-C(O)CH₃

Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, etc.

Table 2: Comparison of ¹³C NMR Data for this compound

Carbon Assignment Experimental Chemical Shift (δ, ppm) Literature Chemical Shift (δ, ppm)
C-1
C-2
C-3
C-4
C-5
C-6
-OCH₃
-C(O)CH₃
C =O

Workflow for Cross-Referencing NMR Data

The following diagram illustrates the logical workflow for comparing experimental NMR data with literature values.

NMR_Cross_Referencing_Workflow cluster_exp Experimental Data Acquisition cluster_lit Literature Data Retrieval cluster_comp Comparison and Validation exp_sample Prepare Sample of This compound exp_1h Acquire ¹H NMR Spectrum exp_sample->exp_1h exp_13c Acquire ¹³C NMR Spectrum exp_sample->exp_13c exp_process Process and Analyze Spectra exp_1h->exp_process exp_13c->exp_process exp_table Tabulate Experimental Data exp_process->exp_table compare Compare Experimental and Literature Data Tables exp_table->compare Experimental Results lit_search Search Databases & Literature for This compound NMR Data lit_extract Extract ¹H and ¹³C NMR Data lit_search->lit_extract lit_table Tabulate Literature Data lit_extract->lit_table lit_table->compare Literature Values validate Validate Structure and Purity compare->validate validate->exp_process If Inconsistent, Re-evaluate report Publish Comparison Guide validate->report If Consistent

Caption: Workflow for NMR Data Cross-Referencing.

The Impact of Fluorine Substitution on the Properties of Methoxyacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of the parent molecule, 4'-methoxyacetophenone, and its fluorinated analogs: 2'-fluoro-4'-methoxyacetophenone, 3'-fluoro-4'-methoxyacetophenone, and 4'-fluoro-3'-methoxyacetophenone. By examining key parameters such as physicochemical properties, and by providing standardized experimental protocols for their determination, this document aims to offer valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties

The introduction of a fluorine atom, a highly electronegative element, can significantly alter the electronic and steric characteristics of a molecule. These changes, in turn, influence properties such as lipophilicity (logP), acidity (pKa), and melting and boiling points. The position of the fluorine substituent on the aromatic ring can lead to distinct effects on these parameters.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)logP (Calculated)
4'-Methoxyacetophenone4'-MethoxyacetophenoneC₉H₁₀O₂150.1736 - 38[1][2]254[3]1.74[3]
2'-Fluoro-4'-methoxyacetophenone2'-Fluoro-4'-methoxyacetophenoneC₉H₉FO₂168.1652 - 54113 °C (closed cup flash point)1.9
3'-Fluoro-4'-methoxyacetophenone3'-Fluoro-4'-methoxyacetophenoneC₉H₉FO₂168.1692 - 94[4]147 - 148 / 20 mmHgNot Available
4'-Fluoro-3'-methoxyacetophenone4'-Fluoro-3'-methoxyacetophenoneC₉H₉FO₂168.1651 - 53[5]Not AvailableNot Available

Biological Activity and Metabolic Stability

Fluorination is a common strategy to enhance the metabolic stability of drug candidates. The strong carbon-fluorine bond can block sites of metabolism, often leading to an increased half-life and improved bioavailability. The position of the fluorine atom can influence which metabolic pathways are affected. For instance, fluorination at a site prone to hydroxylation by cytochrome P450 enzymes can prevent this metabolic transformation.

While specific in vitro activity (e.g., IC50 against a particular target) and metabolic half-life data for this series of compounds were not available in the public domain, the general principles of how fluorine substitution impacts these properties are well-documented. It is anticipated that the introduction of fluorine would modulate the biological activity and metabolic stability of methoxyacetophenone, with the magnitude of the effect being dependent on the position of the fluorine atom.

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, detailed methodologies for key experiments are provided below.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol:

  • Prepare a mutually saturated solution of n-octanol and water.

  • Dissolve a known amount of the test compound in the n-octanol phase.

  • Mix the n-octanol and water phases in a separatory funnel and shake vigorously for a predetermined period to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and water phases.

  • Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa (Spectrophotometric Method)

The pKa is a measure of the acidity of a compound.

Protocol:

  • Prepare a series of buffer solutions with a range of known pH values.

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • Identify the wavelength of maximum absorbance that shows a significant change with pH.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Thaw pooled human liver microsomes on ice.

  • Prepare a reaction mixture containing the test compound at a final concentration of 1 µM in a phosphate buffer (pH 7.4).

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • The metabolic half-life (t½) can be calculated from the rate of disappearance of the parent compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration at which a compound exhibits cytotoxic effects on a cell line, often expressed as the IC50 value.

Protocol:

  • Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa) at a specific density and allow the cells to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Property Evaluation cluster_data Data Analysis start Methoxyacetophenone fluorination Fluorination start->fluorination analogs Fluorinated Analogs fluorination->analogs physchem Physicochemical Properties (logP, pKa) analogs->physchem bioactivity Biological Activity (IC50) analogs->bioactivity metabolism Metabolic Stability (t½) analogs->metabolism sar Structure-Activity Relationship (SAR) physchem->sar bioactivity->sar metabolism->sar

Caption: Experimental workflow for evaluating fluorinated methoxyacetophenone analogs.

Signaling_Pathway_Example Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse Inhibitor Methoxyacetophenone Analog (Inhibitor) Inhibitor->Kinase2 Inhibition

References

Benchmarking the performance of 1-(4-Fluoro-3-methoxyphenyl)ethanone in specific reaction types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of 1-(4-Fluoro-3-methoxyphenyl)ethanone and its structural analogs—1-(4-methoxyphenyl)ethanone, 1-(4-fluorophenyl)ethanone, and 1-(3-methoxyphenyl)ethanone—in three cornerstone organic reactions: the Claisen-Schmidt condensation, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. This objective comparison, supported by experimental data, aims to inform the selection of the optimal ketone for specific synthetic strategies.

Claisen-Schmidt Condensation: A Comparative Yield Analysis

The Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones (chalcones), serves as the first benchmark for comparing the reactivity of these substituted acetophenones. The reaction of each ketone with benzaldehyde under basic conditions provides insights into the electronic and steric effects of the substituents on the enolate formation and subsequent condensation.

KetoneProductYield (%)
This compound(E)-1-(4-Fluoro-3-methoxyphenyl)-3-phenylprop-2-en-1-one~90% (Estimated based on similar structures)
1-(4-methoxyphenyl)ethanone(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one98%[1]
1-(4-fluorophenyl)ethanone(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-oneQuantitative (in some cases)[2]
1-(3-methoxyphenyl)ethanone(E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-oneHigh (exact percentage not specified)

Wittig and Horner-Wadsworth-Emmons Reactions: Olefination Efficiency

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental for the synthesis of alkenes from carbonyl compounds. These reactions provide a platform to assess the steric and electronic accessibility of the carbonyl group in this compound and its counterparts.

KetoneReactionReagentProductYield (%)
This compoundWittigMethylenetriphenylphosphorane1-(4-Fluoro-3-methoxyphenyl)-1-phenyletheneGood (Expected)
1-(4-methoxyphenyl)ethanoneWittigMethylenetriphenylphosphorane1-(4-methoxyphenyl)-1-phenyletheneGood (Expected)
1-(4-fluorophenyl)ethanoneWittigMethylenetriphenylphosphorane1-(4-fluorophenyl)-1-phenyletheneGood (Expected)
1-(3-methoxyphenyl)ethanoneWittigMethylenetriphenylphosphorane1-(3-methoxyphenyl)-1-phenyletheneGood (Expected)
This compoundHWETriethyl phosphonoacetateEthyl (E)-3-(4-fluoro-3-methoxyphenyl)but-2-enoateHigh (Expected, E-selective)
1-(4-methoxyphenyl)ethanoneHWETriethyl phosphonoacetateEthyl (E)-3-(4-methoxyphenyl)but-2-enoateHigh (Expected, E-selective)
1-(4-fluorophenyl)ethanoneHWETriethyl phosphonoacetateEthyl (E)-3-(4-fluorophenyl)but-2-enoateHigh (Expected, E-selective)
1-(3-methoxyphenyl)ethanoneHWETriethyl phosphonoacetateEthyl (E)-3-(3-methoxyphenyl)but-2-enoateHigh (Expected, E-selective)

Analysis: While specific comparative yields for the Wittig and HWE reactions of this compound were not found in the searched literature, the general applicability of these reactions to a wide range of ketones suggests good to high yields can be expected. The Horner-Wadsworth-Emmons reaction, in particular, is known for its high efficiency and stereoselectivity, typically favoring the (E)-alkene.[3] The electronic nature of the substituents on the aromatic ring is expected to influence the electrophilicity of the carbonyl carbon, which in turn can affect the reaction rate and yield.

Experimental Protocols

Detailed experimental procedures for the Claisen-Schmidt condensation, Wittig reaction, and Horner-Wadsworth-Emmons reaction are provided below. These protocols can be adapted for this compound and its analogs.

Claisen-Schmidt Condensation (General Procedure)
  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: While stirring, add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-60%) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for a period ranging from a few hours to overnight.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.

Wittig Reaction (General Procedure for Methylenation)
  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1 equivalent) dropwise. Allow the resulting bright yellow solution of the ylide to stir at room temperature for 1 hour.

  • Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of the ketone (1 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting ketone.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.

Horner-Wadsworth-Emmons Reaction (General Procedure)
  • Phosphonate Anion Formation: In a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to 0 °C. Add sodium hydride (1.1 equivalents) followed by the dropwise addition of triethyl phosphonoacetate (1.1 equivalents). Stir the mixture at room temperature for 1 hour.

  • Reaction with Ketone: Cool the solution of the phosphonate anion to 0 °C and add a solution of the ketone (1 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the Claisen-Schmidt condensation and the Wittig/Horner-Wadsworth-Emmons reactions.

Claisen_Schmidt_Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ketone Substituted Acetophenone Base Add aq. NaOH or KOH Ketone->Base Aldehyde Benzaldehyde Aldehyde->Base Solvent Ethanol Solvent->Base Stir Stir at RT or 50°C Base->Stir Quench Pour into ice & acidify Stir->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallize Filter->Recrystallize Product Chalcone Recrystallize->Product

Caption: General workflow for the Claisen-Schmidt condensation.

Olefination_Reactions cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent Phosphonium Salt (Wittig) or Phosphonate Ester (HWE) Ylide Ylide / Phosphonate Anion Formation Reagent->Ylide Base Strong Base (e.g., n-BuLi or NaH) Base->Ylide Addition Nucleophilic Addition Ylide->Addition Ketone Substituted Acetophenone in THF Ketone->Addition Quench Quench with aq. NH4Cl or H2O Addition->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Alkene Purify->Product

Caption: General workflow for Wittig and Horner-Wadsworth-Emmons reactions.

References

Safety Operating Guide

Proper Disposal of 1-(4-Fluoro-3-methoxyphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 1-(4-Fluoro-3-methoxyphenyl)ethanone (CAS No. 64287-19-0), ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye/Face Protection
Hand Protection
Skin and Body Protection
Respiratory Protection

Disposal Protocol for this compound

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Adherence to local, regional, and national regulations is mandatory.[3]

Step 1: Waste Collection

  • Collect waste this compound, including any surplus or non-recyclable solutions, in a designated, properly labeled, and sealed container.

  • Contaminated materials, such as personal protective equipment (gloves, etc.) and labware (e.g., weighing paper, pipette tips), should be collected in a separate, clearly marked container for hazardous waste.

Step 2: Spill Management

  • In the event of a spill, avoid generating dust.[1]

  • Carefully sweep up the solid material.[1][3]

  • Place the spilled substance into a suitable, closed container for disposal.[1][3]

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Step 3: Storage Pending Disposal

  • Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 4: Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.[1]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Never dispose of this compound by pouring it down the drain or mixing it with general laboratory waste.[1][3]

Step 5: Documentation

  • Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the licensed disposal company used.

Disposal Workflow

cluster_preparation Preparation cluster_collection Waste Collection cluster_interim Interim Steps cluster_disposal Final Disposal Assess_Hazards Assess Hazards & Don PPE Collect_Waste Collect Waste Chemical & Contaminated Materials Assess_Hazards->Collect_Waste Label_Container Securely Label Waste Container Collect_Waste->Label_Container Handle_Spills Manage Spills (If any) Label_Container->Handle_Spills Store_Waste Store Waste in Designated & Secure Area Handle_Spills->Store_Waste Contact_Disposal_Service Contact Licensed Waste Disposal Service Store_Waste->Contact_Disposal_Service Provide_SDS Provide SDS to Disposal Service Contact_Disposal_Service->Provide_SDS Document_Disposal Document Disposal Process Provide_SDS->Document_Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(4-Fluoro-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-(4-Fluoro-3-methoxyphenyl)ethanone. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation. It may also cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield and safety glasses.[1][2]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]Prevents skin contact which can lead to irritation. Gloves must be inspected before use and disposed of properly.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is necessary.Minimizes the risk of inhaling vapors that may cause respiratory tract irritation.
Body Protection A lab coat or a chemical-resistant suit.[1]Provides a barrier against accidental skin contact.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet prep_ppe->prep_sds prep_setup Set Up in Fume Hood prep_sds->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Experiment complete cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, thoroughly review the Safety Data Sheet (SDS) for similar compounds.

    • Ensure a chemical fume hood is operational and available.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all weighing and transferring operations within the chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust and aerosols.[1]

    • Use appropriate tools (spatulas, etc.) for transfers to prevent skin contact.

  • In Case of Exposure:

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

    • Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[3]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Final Disposal waste_solid Solid Waste (contaminated consumables) segregate_halogenated Halogenated Organic Waste Container waste_solid->segregate_halogenated waste_liquid Liquid Waste (reaction residues, solvents) waste_liquid->segregate_halogenated dispose_label Label Waste Container Clearly segregate_halogenated->dispose_label segregate_non_halogenated Non-Halogenated Organic Waste Container dispose_store Store in Designated Satellite Accumulation Area dispose_label->dispose_store dispose_pickup Arrange for Pickup by Licensed Disposal Service dispose_store->dispose_pickup

Caption: Disposal workflow for halogenated chemical waste.

Disposal Steps:

  • Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[5][6] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[6]

  • Container Management:

    • Use a clearly labeled, leak-proof container for waste collection.

    • Keep the container closed when not in use.

  • Decontamination:

    • Decontaminate any glassware or equipment that has come into contact with the compound. The rinsate should be collected as hazardous waste.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not pour down the drain.

    • Contaminated packaging should be disposed of as unused product.[1]

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.